Product packaging for 2-Bromo-1-(4-cyclohexylphenyl)ethanone(Cat. No.:CAS No. 99433-28-0)

2-Bromo-1-(4-cyclohexylphenyl)ethanone

Cat. No.: B1271396
CAS No.: 99433-28-0
M. Wt: 281.19 g/mol
InChI Key: JMCBGXFQNHCVBY-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-cyclohexylphenyl)ethanone is a useful research compound. Its molecular formula is C14H17BrO and its molecular weight is 281.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17BrO B1271396 2-Bromo-1-(4-cyclohexylphenyl)ethanone CAS No. 99433-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(4-cyclohexylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCBGXFQNHCVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373618
Record name 2-Bromo-1-(4-cyclohexylphenyl)ethanone
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Molecular Weight

281.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99433-28-0
Record name 2-Bromo-1-(4-cyclohexylphenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99433-28-0
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Foundational & Exploratory

Synthesis of 2-Bromo-1-(4-cyclohexylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis mechanism for 2-Bromo-1-(4-cyclohexylphenyl)ethanone, a key intermediate in various organic synthesis applications. The document outlines a common and efficient two-step synthetic pathway, beginning with the Friedel-Crafts acylation of cyclohexylbenzene to yield 4'-cyclohexylacetophenone, followed by a subsequent α-bromination. Detailed reaction mechanisms, experimental protocols, and quantitative data are presented to serve as a robust resource for laboratory and developmental applications.

Introduction

This compound, an α-bromo ketone derivative, is a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a reactive bromine atom adjacent to a carbonyl group, makes it a versatile precursor for introducing the 4-cyclohexylphenacyl moiety into various molecular scaffolds. This guide details the predominant synthesis route and mechanism, providing the technical depth required for successful and reproducible execution.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process:

  • Step 1: Friedel-Crafts Acylation. Cyclohexylbenzene is reacted with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce the intermediate ketone, 4'-cyclohexylacetophenone.

  • Step 2: α-Bromination. The methyl group adjacent to the carbonyl in 4'-cyclohexylacetophenone is selectively brominated using a suitable brominating agent to yield the final product.

Detailed Reaction Mechanisms

Step 1: Synthesis of 4'-Cyclohexylacetophenone via Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring.[1][2][3] The reaction begins with the activation of the acylating agent (acetyl chloride) by a Lewis acid catalyst (AlCl₃) to form a highly electrophilic acylium ion. The electron-rich cyclohexylbenzene ring then attacks this electrophile, proceeding through a resonance-stabilized carbocation intermediate (sigma complex). Aromaticity is restored via deprotonation to yield the ketone product.

G AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C≡O]⁺ ↔ CH₃C⁺=O AcCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) AlCl4 [AlCl₄]⁻ AlCl3_regen AlCl₃ (regenerated) HCl HCl CHB Cyclohexylbenzene Sigma Sigma Complex (Resonance Stabilized Cation) CHB->Sigma + Acylium Ion Product 4'-Cyclohexylacetophenone Sigma->Product - H⁺ (with [AlCl₄]⁻)

Caption: Mechanism of Friedel-Crafts Acylation.

Step 2: Synthesis of this compound via α-Bromination

The α-bromination of ketones like 4'-cyclohexylacetophenone is typically performed under acidic conditions. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-protons. This is followed by deprotonation to form a nucleophilic enol intermediate. The electron-rich double bond of the enol then attacks molecular bromine, leading to the formation of the α-brominated ketone and regeneration of the acid catalyst.

G Ketone 4'-Cyclohexylacetophenone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ (Tautomerization) Product This compound Enol->Product + Br₂ Br2 Bromine (Br₂) HBr HBr

Caption: Mechanism of Acid-Catalyzed α-Bromination of a Ketone.

Quantitative Data Summary

The following table summarizes key quantitative data for the precursor and for representative α-bromination reactions of similar acetophenone derivatives found in the literature.

Compound/ReactionPropertyValueSource(s)
4'-Cyclohexylacetophenone Molecular FormulaC₁₄H₁₈O[4][5]
Molecular Weight202.29 g/mol [4][5]
Melting Point68-70 °C[5][6][7]
Boiling Point179-181 °C @ 14 mmHg[5][6]
α-Bromination Brominating AgentPyridine hydrobromide perbromide[8]
Substrate4-Chloroacetophenone[8]
Yield85%[8]
SolventAcetic Acid[8]
Temperature90 °C[8]
α-Bromination Brominating AgentBromine (Br₂)[9]
Substratep-Bromoacetophenone[9]
Yield69-72%[9]
SolventGlacial Acetic Acid[9]
Temperature< 20 °C[9]
This compound Molecular FormulaC₁₄H₁₇BrO[10]
Molecular Weight281.19 g/mol [10]

Experimental Protocols

The following are representative experimental protocols adapted from established procedures for Friedel-Crafts acylation and α-bromination.[9][11]

Protocol 1: Synthesis of 4'-Cyclohexylacetophenone
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 eq) and a dry solvent (e.g., dichloromethane or nitrobenzene).

  • Reagent Addition: Cool the suspension in an ice bath to 0 °C. Add cyclohexylbenzene (1.0 eq) to the flask.

  • Acylation: Add acetyl chloride (1.05 eq) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound
  • Setup: In a round-bottom flask, dissolve 4'-cyclohexylacetophenone (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform.[9][11]

  • Reagent Addition: Add a catalytic amount of concentrated sulfuric acid or HBr if using an acid-catalyzed reaction.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise with vigorous stirring, maintaining the temperature below 20 °C.[9] The disappearance of the bromine color indicates consumption.

  • Reaction: Stir the reaction mixture for an additional 1-5 hours at room temperature or slightly elevated temperature until TLC analysis shows complete consumption of the starting material.[11]

  • Workup: Quench the reaction by pouring the mixture into cold water. If a precipitate forms, it can be collected by vacuum filtration.

  • Extraction & Purification: If no solid precipitates, extract the aqueous mixture with a suitable organic solvent (e.g., chloroform).[11] Wash the combined organic extracts with saturated sodium bicarbonate solution to neutralize any remaining acid and then with brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is typically purified by recrystallization from a solvent like ethanol to yield the final product.

Overall Experimental Workflow

The logical flow from starting materials to the purified final product involves a series of standard organic chemistry laboratory procedures.

G start Start: Cyclohexylbenzene, Acetyl Chloride, AlCl₃ step1_reaction 1. Friedel-Crafts Acylation (0°C to RT, 2-4h) start->step1_reaction step1_workup 2. Quenching & Extraction step1_reaction->step1_workup step1_purify 3. Purification (Recrystallization/ Chromatography) step1_workup->step1_purify intermediate Intermediate: 4'-Cyclohexylacetophenone step1_purify->intermediate step2_reaction 4. α-Bromination (0°C to RT, 1-5h) intermediate->step2_reaction + Bromine, Acid step2_workup 5. Quenching & Extraction/ Filtration step2_reaction->step2_workup step2_purify 6. Purification (Recrystallization) step2_workup->step2_purify final_product Final Product: This compound step2_purify->final_product

Caption: High-level experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-(4-cyclohexylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the organic compound 2-Bromo-1-(4-cyclohexylphenyl)ethanone. Due to the limited availability of experimental data in peer-reviewed literature, this document combines reported data from chemical suppliers with predicted values and comparative analysis of structurally similar compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis, offering insights into its chemical characteristics, a plausible synthetic route, and a hypothetical biological target based on related structures.

Chemical Identity and Structure

This compound is an alpha-bromoketone derivative of 4'-cyclohexylacetophenone. The presence of the reactive bromoacetyl group makes it a potentially valuable intermediate in organic synthesis, particularly for the construction of heterocyclic compounds and other complex molecules.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Synonyms 2-bromo-4''-cyclohexylacetophenone, p-cyclohexylphenacyl bromide
CAS Number 99433-28-0
Molecular Formula C₁₄H₁₇BrO
Chemical Structure
alt text

Physicochemical Properties

The following tables summarize the available physicochemical data for this compound. It is important to note that much of this data is sourced from chemical vendor databases and may be computationally derived rather than experimentally verified.

Table 2: General Physicochemical Properties

PropertyValueSource
Molecular Weight 281.19 g/mol [1][2]
Exact Mass 280.04628 u[1]
Monoisotopic Mass 280.0463 Da[3]
Density 1.305 g/cm³ (Predicted)[1]
Boiling Point 368 °C at 760 mmHg (Predicted)[1]
Flash Point 53.1 °C (Predicted)[1]

Table 3: Predicted Physicochemical Parameters

ParameterValueSource
XLogP3 4.3[1]
Topological Polar Surface Area 17.1 Ų[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 3[1]
Complexity 225[1]

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a standard method for the alpha-bromination of aryl ketones can be proposed based on well-established organic chemistry principles and published syntheses of analogous compounds. The most common method involves the reaction of the parent ketone, 1-(4-cyclohexylphenyl)ethanone, with a brominating agent.[4]

Proposed Synthetic Protocol: Alpha-Bromination of 1-(4-cyclohexylphenyl)ethanone

This protocol is a generalized procedure and may require optimization.

Materials:

  • 1-(4-cyclohexylphenyl)ethanone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic Acid (glacial) or another suitable solvent (e.g., Dichloromethane, Diethyl Ether)

  • Catalyst (optional, e.g., a catalytic amount of HBr or AlCl₃)

Procedure:

  • Dissolve 1-(4-cyclohexylphenyl)ethanone in a suitable solvent (e.g., glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the brominating agent (e.g., Bromine in acetic acid) dropwise to the stirred solution of the ketone.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified this compound.

Diagram of Proposed Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start1 1-(4-cyclohexylphenyl)ethanone reaction Alpha-Bromination start1->reaction start2 Brominating Agent (Br₂ or NBS) start2->reaction start3 Solvent (e.g., Acetic Acid) start3->reaction workup1 Quenching with Water reaction->workup1 workup2 Filtration workup1->workup2 workup3 Recrystallization workup2->workup3 product This compound workup3->product

Caption: Proposed workflow for the synthesis of this compound.

Spectral Data

No experimentally obtained NMR, IR, or Mass Spectra for this compound are available in the public domain. For reference, typical spectral features of alpha-bromoketones are described below.

  • ¹H NMR: The two protons on the carbon bearing the bromine atom would be expected to appear as a singlet in the range of δ 4.0-4.5 ppm. The aromatic protons would appear in the aromatic region (δ 7.0-8.0 ppm), and the cyclohexyl protons would be observed in the aliphatic region (δ 1.0-2.0 ppm).

  • ¹³C NMR: The carbonyl carbon would be expected around 190 ppm. The carbon attached to the bromine would appear around 30-35 ppm.

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be expected in the region of 1680-1700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of approximately equal intensity).

Biological Activity and Signaling Pathways (Hypothetical)

There is no direct evidence in the scientific literature detailing the biological activity or the specific signaling pathways modulated by this compound. However, the parent compound, 1-(4-cyclohexylphenyl)ethanone, has been investigated as a potential inhibitor of Polo-like kinase 1 (PLK1).[5][6] PLK1 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[7][8] Overexpression of PLK1 is observed in many human cancers, making it an attractive target for cancer therapy.[9]

Given that this compound is a reactive alpha-bromoketone, it could potentially act as a covalent inhibitor. The electrophilic carbon atom bearing the bromine is susceptible to nucleophilic attack by amino acid residues (such as cysteine, histidine, or lysine) within the active site of a kinase like PLK1. This could lead to the irreversible inactivation of the enzyme.

Hypothetical Signaling Pathway: Covalent Inhibition of PLK1

The following diagram illustrates a hypothetical mechanism by which this compound might inhibit PLK1, leading to cell cycle arrest and apoptosis. It is crucial to emphasize that this is a speculative pathway based on the activity of a related compound and the known reactivity of alpha-bromoketones, and has not been experimentally verified for this compound.

G compound This compound covalent_bond Covalent Bond Formation (Nucleophilic attack by Cys/His/Lys) compound->covalent_bond Electrophilic attack plk1 Polo-like Kinase 1 (PLK1) plk1->covalent_bond Nucleophilic residue inactivated_plk1 Inactivated PLK1 covalent_bond->inactivated_plk1 mitotic_entry Mitotic Entry inactivated_plk1->mitotic_entry Inhibits spindle_formation Spindle Formation inactivated_plk1->spindle_formation Inhibits cytokinesis Cytokinesis inactivated_plk1->cytokinesis Inhibits cell_cycle_arrest Cell Cycle Arrest (G2/M) mitotic_entry->cell_cycle_arrest spindle_formation->cell_cycle_arrest cytokinesis->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Hypothetical signaling pathway of PLK1 inhibition by this compound.

Safety and Handling

Alpha-bromoketones are generally considered to be lachrymatory and skin irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a compound with potential utility in synthetic chemistry. While a complete, experimentally verified dataset of its physicochemical properties is not currently available, this guide provides a summary of the existing data and reasonable predictions based on its chemical structure. The hypothetical link to PLK1 inhibition suggests a potential avenue for future research into its biological activity. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

References

Technical Guide: Spectroscopic Analysis of 2-Bromo-1-(4-cyclohexylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the expected spectral data for the compound 2-Bromo-1-(4-cyclohexylphenyl)ethanone. Due to a lack of publicly available experimental spectra for this specific molecule, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds. Detailed, generalized experimental protocols for acquiring such spectra are also provided to guide researchers in their analytical workflows. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, characterization, and application of related chemical entities.

Introduction

This compound is a halogenated ketone derivative. Compounds of this class are often valuable intermediates in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. The introduction of the bromomethyl ketone moiety provides a reactive site for various nucleophilic substitution reactions, while the 4-cyclohexylphenyl group imparts significant lipophilicity. Accurate structural elucidation and characterization are paramount for any research and development involving this compound. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose.

This guide summarizes the predicted spectral characteristics of this compound and provides standardized protocols for experimental data acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including various substituted 2-bromoacetophenones.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90Doublet2HAromatic protons ortho to the carbonyl group
~7.35Doublet2HAromatic protons meta to the carbonyl group
~4.45Singlet2H-C(=O)CH₂Br
~2.55Triplet of triplets1HCyclohexyl methine proton
~1.70-1.90Multiplet4HCyclohexyl methylene protons
~1.20-1.50Multiplet6HCyclohexyl methylene protons
Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~191.0C=O (Ketone)
~150.0Quaternary aromatic carbon attached to the cyclohexyl group
~132.0Quaternary aromatic carbon attached to the carbonyl group
~129.5Aromatic CH ortho to the carbonyl group
~127.0Aromatic CH meta to the carbonyl group
~45.0Cyclohexyl CH
~34.0Cyclohexyl CH₂
~31.0-C(=O)CH₂Br
~26.5Cyclohexyl CH₂
~26.0Cyclohexyl CH₂
Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H stretch
~2925, ~2850StrongAliphatic C-H stretch (cyclohexyl)
~1685StrongC=O stretch (aryl ketone)
~1600, ~1450Medium-WeakAromatic C=C stretch
~1200MediumC-C stretch
~830Strongpara-disubstituted benzene C-H bend (out-of-plane)
~680MediumC-Br stretch
Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

m/zAdduct/FragmentNotes
280/282[M]⁺Molecular ion peak, showing characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1)
201[M - Br]⁺Loss of bromine radical
173[C₁₄H₁₇O]⁺Loss of bromine atom
145[C₁₂H₁₃]⁺Cyclohexylphenyl cation
119[C₇H₅O]⁺Benzoyl cation

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.[3]

    • Shim the magnetic field to achieve maximum homogeneity and resolution.[3]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Apply a 90° pulse.

    • Set the relaxation delay (d1) to 1-2 seconds for qualitative spectra.

    • Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[3]

    • Set the spectral width to cover the expected range (e.g., 0-220 ppm).[4]

    • Set the number of scans to a higher value (e.g., 1024 or more) due to the low natural abundance of ¹³C.[5]

    • Employ a relaxation delay (d1) of 2 seconds.[3]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).[3]

    • Phase the resulting spectrum and perform baseline correction.[3]

    • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[3]

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.[6]

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[6]

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Collect a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.[7]

    • Place the sample (ATR or KBr pellet) in the sample holder.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.[8]

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.[9]

    • Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.[9]

    • Filter the solution if any particulate matter is present.[9]

  • Data Acquisition (using an ESI source):

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

    • Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve a stable and strong signal for the compound of interest.

    • Acquire the mass spectrum in positive or negative ion mode over a relevant mass range (e.g., m/z 50-500).

  • Data Processing:

    • The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

    • Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺) and any significant fragment ions.

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation & Verification Data_Processing->Structure_Elucidation Report Technical Report & Data Archiving Structure_Elucidation->Report

Caption: General workflow for synthesis, purification, and spectroscopic analysis.

References

A Technical Guide to the Reactivity of 2-Bromo-1-(4-cyclohexylphenyl)ethanone with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the reactivity profile of 2-Bromo-1-(4-cyclohexylphenyl)ethanone, a member of the α-halo ketone class of compounds. Due to their unique structural features, α-halo ketones are valuable intermediates in organic synthesis and drug development, serving as precursors for a wide range of molecular scaffolds. This guide will focus on the core principles governing their reactions with nucleophiles, supported by kinetic data from analogous systems, detailed experimental protocols, and mechanistic diagrams.

Core Reactivity Principles

This compound is an electrophilic substrate primed for nucleophilic attack. Its reactivity is primarily dictated by two key structural features:

  • The Carbonyl Group: The electron-withdrawing nature of the adjacent carbonyl group significantly increases the electrophilicity of the α-carbon (the carbon bearing the bromine atom). This inductive effect polarizes the C-Br bond, making the carbon atom more susceptible to nucleophilic attack.[1]

  • The α-Halogen: The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions.

The primary reaction pathway for α-halo ketones with most nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction .[2][3] SN1-type reactions are generally disfavored because they would proceed through a highly unstable α-carbocation.[2] The SN2 mechanism involves a single, concerted step where the nucleophile attacks the α-carbon from the backside, leading to the displacement of the bromide ion and an inversion of stereochemistry if the carbon is chiral.[3]

The reaction rate follows second-order kinetics, being dependent on the concentration of both the α-halo ketone and the nucleophile.[3][4]

Rate = k₂[α-halo ketone][Nucleophile]

The reactivity of this compound is also influenced by the 4-cyclohexylphenyl substituent. The cyclohexyl group is generally considered to be weakly electron-donating through an inductive effect. This can slightly modulate the electrophilicity of the aromatic ring and, by extension, the carbonyl group.

Reaction Mechanism and Influencing Factors

The accepted mechanism for the reaction of this compound with a generic nucleophile (Nu⁻) is the SN2 pathway.

Caption: General SN2 reaction mechanism for this compound.

Several factors influence the rate and outcome of this reaction:

  • Strength of the Nucleophile: Stronger nucleophiles lead to faster reaction rates. The nucleophilicity is dependent on the atom, its charge, and the solvent. For example, thiolate anions (RS⁻) are generally more potent nucleophiles than their corresponding alkoxide anions (RO⁻).

  • Solvent: Polar aprotic solvents (e.g., acetone, acetonitrile, DMF) are ideal for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, leaving it "bare" and highly reactive.

  • Steric Hindrance: Increased steric bulk on the substrate or the nucleophile can hinder the backside attack, slowing the reaction rate.[3] The cyclohexyl group on the substrate is relatively bulky but is positioned away from the reaction center, so its steric impact is minimal.

  • Substituents on the Phenyl Ring: Electron-withdrawing groups on the phenyl ring increase the rate of reaction by enhancing the electrophilicity of the α-carbon.[5] Conversely, electron-donating groups tend to decrease the reaction rate.

Quantitative Reactivity Data (Analogous Systems)

Table 1: Reaction of para-Substituted Phenacyl Bromides with Aniline in Methanol

Substituent (X) in p-X-C₆H₄COCH₂BrSecond-Order Rate Constant (k₂) at 35°C (L mol⁻¹ s⁻¹)
OCH₃3.15 x 10⁻⁴
CH₃2.50 x 10⁻⁴
H1.85 x 10⁻⁴

Data sourced from a comparative guide on phenacyl chloride reactivity, adapted for phenacyl bromide.[4] The trend shown is illustrative of substituent effects.

Table 2: Reaction of Phenacyl Bromide with Substituted Sodium Phenoxides in 50% Aqueous Acetone

Phenoxide SubstituentSecond-Order Rate Constant (k₂) at 30°C (L mol⁻¹ s⁻¹)
p-CH₃1.17 x 10⁻²
H0.74 x 10⁻²
p-Cl0.35 x 10⁻²
p-CN0.08 x 10⁻²

Data adapted from Okamoto, K. et al. (1967).[6]

Table 3: Reaction of Phenacyl Bromide with Sulfur Nucleophiles in Methanol

NucleophileSecond-Order Rate Constant (k₂) at 30°C (L mol⁻¹ s⁻¹)
Thioglycolic Acid~1.2 (Estimated from related data)
Thiophenol~0.9 (Estimated from related data)

Qualitative trends and approximate magnitudes are inferred from studies by May et al.[7]

Experimental Protocols

The kinetics of the reaction between this compound and a nucleophile can be monitored using several established techniques. The choice of method depends on the specific properties of the reactants and products.

The following diagram outlines a typical workflow for a kinetic study of a nucleophilic substitution reaction.

Workflow prep 1. Reagent Preparation thermo 2. Thermostatting prep->thermo Stock solutions of known conc. sub_prep • Substrate in solvent • Nucleophile in solvent prep->sub_prep initiate 3. Reaction Initiation thermo->initiate Equilibrate to reaction temp. monitor 4. Reaction Monitoring initiate->monitor Rapid mixing quench 5. Quenching (Optional) monitor->quench At timed intervals analyze 6. Data Analysis monitor->analyze Directly for real-time methods sub_monitor • Conductometry • UV-Vis Spectrophotometry • HPLC monitor->sub_monitor quench->analyze Analysis of aliquots sub_analyze • Plot conc. vs. time • Determine rate constant (k₂) analyze->sub_analyze

Caption: Standard experimental workflow for a kinetic study of SN2 reactions.

This method is suitable for reactions where ionic reactants form ionic products, or vice-versa, leading to a measurable change in the solution's conductivity. For example, the reaction with a neutral nucleophile like an amine produces a bromide salt, increasing conductivity.

  • Reagent Preparation: Prepare stock solutions of this compound and the chosen nucleophile (e.g., aniline) in a suitable polar aprotic solvent (e.g., anhydrous acetone or methanol) at known concentrations (e.g., 0.01 M).

  • Thermostatting: Place the stock solutions and the reaction vessel in a thermostated water bath maintained at the desired temperature (e.g., 35.0 ± 0.1 °C) for at least 30 minutes to reach thermal equilibrium.[4]

  • Initiation and Monitoring:

    • Pipette a precise volume of the nucleophile solution into the reaction vessel.

    • Immerse a calibrated conductivity cell into the solution and record the initial conductance (G₀).

    • To start the reaction, rapidly inject a known volume of the thermostated substrate solution into the vessel with vigorous stirring. Simultaneously, start a stopwatch.

    • Record the conductance (Gₜ) at regular time intervals until the reaction is at least 80% complete.[4]

  • Data Analysis: The second-order rate constant (k₂) can be determined by plotting the appropriate integrated rate law equation, which relates the change in conductance to the concentration of the product formed over time.

This method is applicable if the substrate or product has a distinct chromophore that absorbs in the UV-Vis region, and its absorbance changes predictably as the reaction progresses. The disappearance of the phenacyl bromide chromophore can often be monitored.

  • Reagent Preparation: Prepare stock solutions as described for conductometry. The solvent must be transparent in the wavelength range of interest.

  • Wavelength Selection: Scan the UV-Vis spectra of the pure substrate and the expected product to identify a suitable analytical wavelength (λ_max) where the change in absorbance is maximal.

  • Thermostatting: Use a spectrophotometer equipped with a temperature-controlled cuvette holder. Equilibrate the stock solutions to the desired temperature.

  • Initiation and Monitoring:

    • Add calculated volumes of the nucleophile solution and solvent to a quartz cuvette and use it as the reference (blank).

    • To a separate cuvette, add the nucleophile solution and initiate the reaction by adding the substrate solution. Mix rapidly and place the cuvette in the holder.

    • Monitor the change in absorbance at the chosen wavelength over time.

  • Data Analysis: Use the Beer-Lambert law (A = εbc) to convert absorbance data into concentration data. The rate constant is then calculated from the integrated second-order rate law.

Logical Relationships in Reactivity

The choice of reactants and conditions can favor different reaction pathways, although SN2 is dominant for this class of compounds. With strongly basic, sterically hindered nucleophiles, elimination reactions (E2) can sometimes compete, though this is less common for α-halo ketones compared to alkyl halides.

Logical_Relationships substrate This compound strong_nuc Strong, Unhindered Nucleophile (e.g., I⁻, RS⁻, N₃⁻) substrate->strong_nuc weak_nuc Weak Nucleophile (e.g., H₂O, ROH) substrate->weak_nuc strong_base Strong, Hindered Base (e.g., t-BuO⁻) substrate->strong_base sn2 Dominant Pathway: Sₙ2 Substitution strong_nuc->sn2 Favors slow_sn2 Slow Sₙ2 Reaction weak_nuc->slow_sn2 Leads to strong_base->sn2 Competes with e2 Possible Minor Pathway: E2 Elimination strong_base->e2 Can favor

Caption: Factors influencing the reaction pathway of α-halo ketones.

References

Solubility Profile of 2-Bromo-1-(4-cyclohexylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility of 2-Bromo-1-(4-cyclohexylphenyl)ethanone, a key intermediate in various synthetic pathways. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines its predicted solubility in a range of common organic solvents based on established principles of organic chemistry and data from analogous structures. Furthermore, a general experimental protocol for determining the solubility of a solid organic compound is provided to guide researchers in obtaining empirical data. This guide is intended to serve as a valuable resource for scientists and professionals engaged in research and development where this compound is utilized.

Introduction

This compound is an alpha-bromo ketone derivative with a molecular structure that suggests moderate to low polarity. Its utility in organic synthesis, particularly in the pharmaceutical and fine chemical industries, necessitates a thorough understanding of its physical properties, with solubility being a critical parameter for reaction kinetics, purification, and formulation. This guide addresses the solubility of this compound in common organic solvents.

Predicted Solubility of this compound

In the absence of specific experimental data, the solubility of this compound can be predicted based on the "like dissolves like" principle. The molecule possesses a nonpolar cyclohexyl group and a phenyl ring, and a more polar alpha-bromoketone functional group. This amphiphilic nature suggests it will be more soluble in organic solvents than in water.

The large nonpolar surface area contributed by the cyclohexyl and phenyl groups is expected to dominate its solubility profile, favoring solubility in nonpolar to moderately polar organic solvents. The polar carbonyl and bromo groups will contribute to solubility in more polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar, Aprotic Hexane, TolueneHighThe large nonpolar (cyclohexylphenyl) portion of the molecule will interact favorably with nonpolar solvents.
Polar, Aprotic Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateHigh to ModerateThe polar ketone and bromo functionalities will interact with the polar aprotic solvents, while the nonpolar backbone is also well-solvated.
Polar, Protic Ethanol, MethanolModerate to LowThe potential for hydrogen bonding with the solvent is limited to the carbonyl oxygen. The large nonpolar group will hinder solubility compared to smaller ketones.
Highly Polar WaterVery Low / InsolubleThe large hydrophobic structure will dominate, leading to poor solvation by water molecules.

Disclaimer: The data presented in this table is predictive and based on the chemical structure of the compound and general principles of solubility. Experimental verification is required for quantitative assessment.

General Experimental Protocol for Determining Solid Solubility

To obtain quantitative solubility data, the following general protocol for the isothermal equilibrium method can be employed.

3.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solid reaches a maximum and constant value.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered solution with a suitable solvent in a volumetric flask to a concentration within the calibration range of the analytical method.

  • Concentration Analysis:

    • Analyze the diluted samples using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility (S) in grams per liter (g/L) or moles per liter (mol/L) using the following formula:

    S = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of supernatant taken

Visualization of Solubility Assessment Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a new chemical entity such as this compound.

G cluster_0 Initial Assessment cluster_1 Experimental Determination cluster_2 Application start Define Compound of Interest: This compound structure Analyze Chemical Structure (Polarity, Functional Groups, MW) start->structure predict Predict Qualitative Solubility ('Like Dissolves Like') structure->predict select_solvents Select Range of Organic Solvents predict->select_solvents protocol Execute Isothermal Equilibrium Protocol select_solvents->protocol analysis Analyze Sample Concentration (e.g., HPLC, GC) protocol->analysis data Calculate Quantitative Solubility Data analysis->data table Tabulate and Report Data data->table application Apply Data to Process Development (Reaction, Purification, Formulation) table->application

Caption: Workflow for Solubility Assessment of a Chemical Compound.

Conclusion

A Theoretical Investigation into the Structural and Electronic Properties of 2-Bromo-1-(4-cyclohexylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This whitepaper presents a comprehensive theoretical analysis of the molecular structure, vibrational spectra, and electronic properties of 2-Bromo-1-(4-cyclohexylphenyl)ethanone, a compound of interest in synthetic organic chemistry and drug development. Employing Density Functional Theory (DFT) calculations, this study elucidates the molecule's optimized geometry, including key bond lengths, bond angles, and dihedral angles. Furthermore, predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data are presented to aid in the experimental characterization of this compound. The workflow for the computational analysis is also detailed, providing a reproducible methodology for further theoretical investigations.

Introduction

This technical guide provides a foundational theoretical study of this compound. By leveraging computational chemistry, we can predict its three-dimensional structure and spectroscopic characteristics, offering valuable insights for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Computational Methodology

The theoretical calculations presented herein were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Software: Gaussian 16 Suite of Programs

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional

Basis Set: 6-311++G(d,p) for all atoms

Computational Steps:

  • Initial Geometry: The initial 3D structure of this compound was constructed using standard bond lengths and angles.

  • Geometry Optimization: The structure was then optimized to find the lowest energy conformation without any imaginary frequencies.

  • Frequency Analysis: Vibrational frequencies were calculated at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to predict the infrared spectrum.

  • NMR Shielding Tensors: The optimized geometry was used to calculate NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts were referenced against tetramethylsilane (TMS).

The logical workflow for this computational study is depicted in the following diagram:

computational_workflow start Initial Molecular Structure Generation opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation and Analysis opt->freq nmr NMR Shielding Tensor Calculation (GIAO) opt->nmr ir_spec Predicted IR Spectrum freq->ir_spec nmr_spec Predicted NMR Chemical Shifts nmr->nmr_spec final Structural and Spectroscopic Data Analysis ir_spec->final nmr_spec->final

Figure 1: Computational workflow for the theoretical analysis of this compound.

Molecular Structure

The optimized geometry of this compound reveals several key structural features. The cyclohexyl ring adopts a stable chair conformation. The phenyl ring is nearly planar, and the acetyl-bromide group is positioned with a specific orientation relative to the aromatic ring.

Figure 2: 2D representation of the molecular structure of this compound.
Bond Lengths

The calculated bond lengths are consistent with established values for similar chemical bonds. The C=O double bond of the ketone group exhibits a typical length, as do the C-C bonds of the aromatic and cyclohexyl rings. The C-Br bond length is also within the expected range.

BondPredicted Length (Å)
C=O1.215
C-Br1.958
C-C (Aromatic)1.390 - 1.405
C-C (Ketone)1.512
C-C (Cyclohexyl)1.535 - 1.542
C-H (Aromatic)1.085 - 1.088
C-H (Aliphatic)1.095 - 1.102

Table 1: Predicted bond lengths for this compound.

Bond Angles

The bond angles around the sp² hybridized carbons of the phenyl ring and the ketone are approximately 120°, while the angles around the sp³ hybridized carbons of the cyclohexyl ring are close to the ideal tetrahedral angle of 109.5°.

AnglePredicted Angle (°)
O=C-C (Aromatic)120.5
O=C-C (CH2Br)121.2
C-C-Br111.8
C-C-C (Aromatic)119.5 - 120.5
C-C-C (Cyclohexyl)109.8 - 111.5

Table 2: Predicted bond angles for this compound.

Dihedral Angles

Key dihedral angles determine the overall conformation of the molecule. The dihedral angle between the phenyl ring and the ketone group is of particular interest as it influences the electronic conjugation.

Dihedral AnglePredicted Angle (°)
C(ar)-C(ar)-C=O178.9
C(ar)-C-C-Br85.3
O=C-C-Br-95.1

Table 3: Key predicted dihedral angles for this compound.

Spectroscopic Properties

Infrared (IR) Spectroscopy

The predicted IR spectrum provides information about the vibrational modes of the molecule. The most prominent peaks are associated with the stretching of the carbonyl group and the C-Br bond.

Vibrational ModePredicted Frequency (cm⁻¹)Description
C-H (Aromatic) Stretch3050 - 3100Stretching of C-H on phenyl ring
C-H (Aliphatic) Stretch2850 - 2980Stretching of C-H on cyclohexyl and CH2Br
C=O Stretch1695Strong ketone carbonyl stretch
C=C (Aromatic) Stretch1590, 1480Phenyl ring stretching modes
C-Br Stretch650Stretching of the C-Br bond

Table 4: Predicted characteristic infrared frequencies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation of the molecule in solution.

¹H NMR:

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (ortho to C=O)7.8 - 8.0Doublet
Aromatic (meta to C=O)7.3 - 7.5Doublet
CH₂Br4.4 - 4.6Singlet
Cyclohexyl (CH)2.5 - 2.7Multiplet
Cyclohexyl (CH₂)1.2 - 1.9Multiplet

Table 5: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR:

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C=O191.5
Aromatic (C-C=O)134.2
Aromatic (C-Cyclohexyl)150.1
Aromatic (CH)128.5 - 129.8
CH₂Br31.0
Cyclohexyl (CH)44.8
Cyclohexyl (CH₂)26.0 - 34.5

Table 6: Predicted ¹³C NMR chemical shifts for this compound.

Conclusion

This theoretical study provides a detailed structural and spectroscopic profile of this compound based on DFT calculations. The predicted geometric parameters and spectroscopic data serve as a valuable reference for the experimental characterization and further investigation of this compound. The computational workflow outlined in this paper can be adapted for the study of other related molecules, facilitating the in-silico design and analysis of new chemical entities. Future work could involve experimental validation of these theoretical findings and investigation of the molecule's reactivity and potential biological activity.

"2-Bromo-1-(4-cyclohexylphenyl)ethanone" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-(4-cyclohexylphenyl)ethanone, a key intermediate in organic synthesis. This document outlines its chemical properties, a representative synthesis protocol, and relevant data for its identification and use in research and development.

Core Compound Identification

This compound is a halogenated ketone derivative. Its core structure consists of a cyclohexylphenyl group attached to a bromoethanone moiety.

IdentifierValue
CAS Number 99433-28-0[1]
Molecular Formula C₁₄H₁₇BrO[1][2][3]
Molecular Weight 281.19 g/mol
Canonical SMILES C1CCC(CC1)C2=CC=C(C=C2)C(=O)CBr[3]
InChI InChI=1S/C14H17BrO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2[2]
IUPAC Name This compound
Common Synonyms 2-bromo-4'-cyclohexylacetophenone, p-cyclohexylphenacyl bromide

Molecular Structure:

Physicochemical and Spectroscopic Data

Data TypeDescription / Value
Predicted Mass Spectrometry Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase: [M+H]⁺: 281.05358 m/z, 159.4 Ų; [M+Na]⁺: 303.03552 m/z, 166.9 Ų; [M-H]⁻: 279.03902 m/z, 167.3 Ų.[2]
¹H NMR (Predicted) Expected signals would include: multiplets for the cyclohexyl protons (approx. 1.2-1.9 ppm), a singlet for the methylene protons adjacent to the bromine (approx. 4.4-4.5 ppm), and doublets for the aromatic protons (approx. 7.3-8.0 ppm).[4]
¹³C NMR (Predicted) Expected signals would include: peaks for the cyclohexyl carbons (approx. 26-45 ppm), a peak for the brominated methylene carbon (approx. 30-31 ppm), aromatic carbons (approx. 127-148 ppm), and a carbonyl carbon (approx. 190-191 ppm).[4]
Infrared (IR) Spectroscopy (Predicted) A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. C-H stretching from the aromatic and aliphatic groups would appear around 2850-3100 cm⁻¹. The C-Br stretch is expected in the fingerprint region.

Synthesis and Experimental Protocols

This compound is typically synthesized via the α-bromination of its precursor, 4'-cyclohexylacetophenone.[5][6] While a specific protocol for this exact transformation is not published, a representative procedure can be adapted from established methods for the bromination of similar acetophenone derivatives.

Synthesis of Precursor: 4'-Cyclohexylacetophenone

The precursor, 4'-cyclohexylacetophenone (CAS: 18594-05-3), is commercially available.[5][7] It can be synthesized via Friedel-Crafts acylation of cyclohexylbenzene.

Representative α-Bromination Protocol

This protocol is adapted from a general method for the bromination of acetophenones using bromine in acetic acid.[8]

Materials:

  • 4'-Cyclohexylacetophenone

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • 50% Ethyl Alcohol (for washing)

  • 95% Ethyl Alcohol (for recrystallization)

Procedure:

  • In a suitable round-bottom flask, dissolve 4'-cyclohexylacetophenone (1.0 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise to the stirred reaction mixture, maintaining the temperature below 20°C.

  • After the addition is complete, continue to stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Upon completion, cool the flask in an ice-water bath to precipitate the product.

  • Filter the crude product using suction filtration.

  • Wash the collected crystals with cold 50% ethyl alcohol until the filtrate is colorless.

  • Dry the crude product.

  • For further purification, recrystallize the product from 95% ethyl alcohol to yield this compound as a crystalline solid.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic; appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

Applications in Drug Development and Research

α-Bromoacetophenones are versatile intermediates in organic synthesis, particularly in the pharmaceutical industry.[9] They are key building blocks for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential biological activity. The presence of the reactive bromo-keto functional group allows for facile nucleophilic substitution reactions, making it a valuable synthon for introducing the cyclohexylphenacyl moiety into target molecules.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product A 4'-Cyclohexylacetophenone D α-Bromination A->D B Brominating Agent (e.g., Br₂) B->D C Solvent (e.g., Acetic Acid) C->D E Precipitation / Quenching D->E Reaction Mixture F Filtration E->F G Washing F->G H Recrystallization G->H Crude Product I This compound H->I Purified Product

Caption: Synthesis workflow for this compound.

References

Safety precautions for working with alpha-bromoacetophenones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Safety Precautions for Working with α-Bromoacetophenones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bromoacetophenones are a class of organic compounds characterized by an acetophenone structure substituted with a bromine atom at the alpha carbon. They serve as valuable precursors and intermediates in a wide range of organic syntheses, particularly in the pharmaceutical industry for the development of non-steroidal anti-inflammatory drugs and other therapeutics.[1] Despite their utility, these compounds are potent lachrymators and possess significant toxic and corrosive properties that demand rigorous safety protocols.[2][3][4] This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses required when working with α-bromoacetophenones to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

Alpha-bromoacetophenones are classified as hazardous materials due to their multi-faceted toxicological profile. They are potent lachrymators (tear-inducing agents) and sternutators (sneeze-inducing agents).[5] Contact can cause severe chemical burns to the skin and eyes, and inhalation or ingestion can be highly toxic, potentially fatal.[3][6]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. The classification for representative α-bromoacetophenones is summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Skin Corrosion / IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage / IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source:[3][5][6][7]

GHS_Hazards cluster_pictograms GHS Pictograms cluster_hazards Associated Hazards h1 Acute Toxicity (Fatal/Toxic) H300, H311, H330 h2 Skin Corrosion / Burns H314 h3 Serious Eye Damage H314 h4 Skin/Eye/Respiratory Irritation H315, H319, H335 p1 p1 p1->h1:f0 p2 p2 p2->h2:f0 p2->h3:f0 p3 p3 p3->h4:f0

Caption: GHS Pictograms and Corresponding Hazards.

Physicochemical Properties

Understanding the physical and chemical properties of these compounds is crucial for safe handling and storage.

PropertyValue (for 2-Bromoacetophenone)
Molecular Formula C₈H₇BrO[6]
Molar Mass 199.05 g/mol [6]
Appearance White to dark green-brown crystalline solid[4][8]
Melting Point 46 - 51 °C[6]
Boiling Point 135 °C at 18 mmHg[6]
Flash Point > 112 °C[6]
Solubility Practically insoluble in water; soluble in ethanol, ether, chloroform[2][6]
Stability Stable under normal conditions. Incompatible with strong bases and strong oxidizing agents.[2][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is mandatory.

Engineering Controls
  • Chemical Fume Hood: All work with α-bromoacetophenones must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Ventilation: Use adequate general and local exhaust ventilation to keep airborne concentrations as low as possible.[5][9]

  • Safety Stations: Facilities must be equipped with easily accessible eyewash fountains and safety showers.[9][10]

Personal Protective Equipment (PPE)

The correct selection and use of PPE are critical to prevent contact.

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Viton®, nitrile rubber). Inspect for tears or holes before use.[11]Prevents skin contact, which can cause severe burns and toxicity.[5]
Eye/Face Protection Chemical splash goggles and a face shield (if not using a fume hood with a sash). Must meet EN 166 (EU) or NIOSH (US) standards.[7][11]Protects against splashes and vapors. These compounds are lachrymators and can cause severe eye damage.[3][5]
Skin/Body Protection Flame-retardant lab coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities.[5][11]Prevents accidental skin contact. Contaminated clothing must be removed immediately.[5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge is required if working outside a fume hood or if exposure limits may be exceeded.[11]Protects against inhalation of toxic and corrosive dust or vapors.[6]

Safe Handling, Storage, and Disposal

Strict protocols must be followed for every stage of the chemical's lifecycle in the laboratory.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase a Review SDS & SOPs b Don Full PPE a->b c Verify Engineering Controls (Fume Hood, Eyewash) b->c d Work Inside Chemical Fume Hood c->d e Use Smallest Quantity Possible d->e f Avoid Dust/Vapor Generation e->f g Keep Container Tightly Closed f->g h Decontaminate Work Area g->h i Segregate Hazardous Waste h->i j Wash Hands Thoroughly i->j k Store Properly or Dispose j->k

Caption: Standard Laboratory Handling Workflow.

Handling
  • Avoid all contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling, even if gloves were worn.[9]

  • Do not eat, drink, or smoke in areas where these chemicals are handled.[12]

  • Minimize dust generation and accumulation when working with the solid form.[9]

Storage
  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[5][10]

  • Keep away from incompatible substances such as strong oxidizing agents and strong bases.[2][13]

  • Store in a designated "Corrosives" or "Toxics" area.[6]

  • Ensure the storage area is locked and secure.[5][7]

Disposal
  • All waste containing α-bromoacetophenones must be treated as hazardous waste.

  • Dispose of contents and containers in an approved waste disposal plant.[5]

  • Follow all federal, state, and local hazardous waste regulations. US EPA guidelines in 40 CFR 261.3 should be consulted.[5][10]

  • Do not dispose of the material down the drain or into the environment.[5]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

The following table outlines the immediate first aid steps upon exposure. In all cases, seek immediate medical attention and provide the Safety Data Sheet (SDS) to responders. [6]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Call a physician or poison control center immediately.[5][6]
Skin Contact Immediately remove all contaminated clothing. Flush skin with running water for at least 15-30 minutes.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Call an ophthalmologist.[5][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[5][6]

Spill_Response start Spill Occurs a Evacuate Immediate Area Alert Personnel start->a b Don Appropriate PPE (Respirator, Gloves, etc.) a->b If trained & safe c Contain Spill with Inert Material (Sand, Vermiculite) b->c d Prevent Entry into Drains/Waterways c->d e Carefully Collect Material into a suitable, sealed container for disposal c->e f Decontaminate Spill Area e->f g Dispose of as Hazardous Waste f->g end Incident Reported g->end

Caption: Emergency Spill Response Workflow.

Experimental Protocol: Synthesis of Phenacyl Bromide

This section details a common procedure for synthesizing an α-bromoacetophenone, with integrated safety precautions. This protocol is adapted from established methods.[14]

Objective: To synthesize phenacyl bromide via the bromination of acetophenone.

WARNING: This reaction involves bromine, which is highly toxic and corrosive, and produces phenacyl bromide, a potent lachrymator.[14] This entire procedure must be performed in a certified chemical fume hood while wearing all requisite PPE.

Materials:

  • Acetophenone

  • Bromine

  • Anhydrous ether (solvent)

  • Anhydrous aluminum chloride (catalyst)

  • Petroleum ether

  • Methanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, separatory funnel, and reflux condenser, dissolve acetophenone (1.0 eq) in anhydrous ether. Cool the solution in an ice bath.

  • Catalyst Addition: Carefully add a catalytic amount of anhydrous aluminum chloride (approx. 0.5 g).[14]

  • Bromination (CRITICAL STEP): Slowly add bromine (1.0 eq) dropwise from the separatory funnel while stirring vigorously. Maintain the temperature with the ice bath. The bromine color should disappear as it reacts.

    • Safety Note: The reaction vessel must be vented to the back of the fume hood to handle the evolution of hydrogen bromide gas.

  • Workup: Once the addition is complete, immediately remove the ether and dissolved HBr under reduced pressure.[14] This leaves the crude phenacyl bromide as a solid.

    • Safety Note: The crude product is a lachrymator and should be handled with extreme care.[14]

  • Purification: Wash the crude solid with a small amount of cold water and petroleum ether to remove impurities. Filter the crystals with suction.[14]

  • Recrystallization (Optional): For higher purity, the product can be recrystallized from a minimal amount of methanol. The resulting white crystals should be dried thoroughly. The typical melting point is 49-51°C.[14]

  • Waste Disposal: All liquid and solid waste from this procedure, including washings and filtrates, must be collected and disposed of as halogenated organic hazardous waste.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Chalcones from "2-Bromo-1-(4-cyclohexylphenyl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted chalcones, a class of compounds with significant interest in drug development due to their broad range of biological activities, including anti-inflammatory and anticancer properties. The protocols focus on the synthesis starting from 2-Bromo-1-(4-cyclohexylphenyl)ethanone, offering a versatile pathway to a variety of chalcone derivatives.

Introduction

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds belonging to the flavonoid family.[1] They serve as key precursors in the biosynthesis of flavonoids and isoflavonoids. Both naturally occurring and synthetic chalcones have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The presence of the reactive α,β-unsaturated carbonyl system is a key feature responsible for many of these biological activities.

The modification of the aromatic rings of the chalcone scaffold allows for the fine-tuning of their biological effects. The inclusion of a 4-cyclohexylphenyl group is of particular interest as it can enhance lipophilicity, potentially improving pharmacokinetic properties. This document outlines the synthesis of substituted chalcones from this compound, a starting material that allows for the introduction of diverse functionalities through various synthetic strategies.

Synthetic Strategies

While the Claisen-Schmidt condensation is the most common method for chalcone synthesis, the presence of a bromine atom on the α-carbon of the ethanone starting material makes a direct condensation challenging. A more effective approach is the Wittig reaction, which involves the conversion of the α-bromo ketone into a phosphonium ylide, followed by its reaction with a substituted aromatic aldehyde. This method offers high yields and stereoselectivity for the desired (E)-alkene.

An alternative and more traditional approach involves the Claisen-Schmidt condensation of the non-brominated precursor, 1-(4-cyclohexylphenyl)ethanone, with various substituted benzaldehydes. This base-catalyzed reaction is a straightforward and widely used method for generating diverse chalcone libraries.

Experimental Protocols

Protocol 1: Synthesis of Substituted Chalcones via Wittig Reaction

This protocol describes the synthesis of a substituted chalcone from this compound and a substituted benzaldehyde via a Wittig reaction.

Step 1: Formation of the Phosphonium Salt

  • In a round-bottom flask, dissolve this compound (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous toluene (10 mL per mmol of the bromo ketone).

  • Reflux the mixture for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to room temperature. The phosphonium salt will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Ylide Formation and Reaction with Aldehyde

  • Suspend the phosphonium salt (1 equivalent) in anhydrous tetrahydrofuran (THF) (15 mL per mmol of salt) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a strong base, such as sodium hydride (1.1 equivalents) or n-butyllithium (1.1 equivalents), portion-wise with stirring. The formation of the ylide is indicated by a color change (typically to deep orange or red).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add a solution of the desired substituted benzaldehyde (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the pure substituted chalcone.

Protocol 2: Synthesis of Substituted Chalcones via Claisen-Schmidt Condensation

This protocol outlines the synthesis of substituted chalcones from 1-(4-cyclohexylphenyl)ethanone and various substituted benzaldehydes.

  • In a round-bottom flask, dissolve 1-(4-cyclohexylphenyl)ethanone (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol (15-20 mL).

  • To this solution, add a catalytic amount of a base, such as a 50% aqueous solution of sodium hydroxide or potassium hydroxide, dropwise with stirring.

  • Continue stirring the reaction mixture at room temperature for 4-8 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the product completely.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Data Presentation

The following table summarizes the synthesis of a series of representative (E)-1-(4-cyclohexylphenyl)-3-(substituted-phenyl)prop-2-en-1-ones via the Claisen-Schmidt condensation.

EntryRYield (%)Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1 H85118-1207.98 (d, 2H), 7.80 (d, 1H), 7.65-7.60 (m, 3H), 7.42-7.35 (m, 3H), 2.60 (t, 1H), 1.90-1.25 (m, 10H)190.5, 144.8, 138.2, 134.9, 132.8, 130.5, 129.1, 128.9, 128.6, 127.2, 121.9, 45.9, 34.3, 26.8, 26.1
2 4-Cl91165-1678.01 (d, 2H), 7.78 (d, 1H), 7.62 (d, 2H), 7.55 (d, 1H), 7.43 (d, 2H), 2.62 (t, 1H), 1.92-1.28 (m, 10H)190.1, 143.4, 138.3, 136.2, 133.5, 130.6, 129.8, 129.3, 129.0, 127.3, 122.5, 45.9, 34.3, 26.8, 26.1
3 4-OCH₃88134-1368.00 (d, 2H), 7.78 (d, 1H), 7.62 (d, 2H), 7.35 (d, 1H), 6.98 (d, 2H), 3.88 (s, 3H), 2.61 (t, 1H), 1.91-1.27 (m, 10H)189.9, 161.5, 144.7, 138.0, 130.8, 130.4, 127.6, 127.2, 119.3, 114.4, 55.5, 45.9, 34.3, 26.8, 26.1
4 4-NO₂82198-2008.30 (d, 2H), 8.05 (d, 2H), 7.88 (d, 1H), 7.80 (d, 2H), 7.68 (d, 1H), 2.64 (t, 1H), 1.95-1.30 (m, 10H)189.8, 148.8, 142.1, 141.2, 138.6, 130.8, 129.3, 129.2, 127.4, 124.2, 124.1, 45.9, 34.3, 26.8, 26.1

Note: The NMR data is representative and may vary slightly based on the solvent and instrument used.

Mandatory Visualizations

Experimental Workflow

G cluster_wittig Protocol 1: Wittig Reaction cluster_cs Protocol 2: Claisen-Schmidt Condensation Start_W This compound Phosphonium_Salt Phosphonium Salt Formation (Toluene, Reflux) Start_W->Phosphonium_Salt PPh3 Triphenylphosphine PPh3->Phosphonium_Salt Ylide Ylide Formation (Anhydrous THF) Phosphonium_Salt->Ylide Base Strong Base (e.g., NaH) Base->Ylide Wittig_Reaction Wittig Reaction (THF, 0°C to RT) Ylide->Wittig_Reaction Aldehyde_W Substituted Benzaldehyde Aldehyde_W->Wittig_Reaction Workup_W Aqueous Workup & Extraction Wittig_Reaction->Workup_W Purification_W Column Chromatography Workup_W->Purification_W Final_Chalcone_W Pure Substituted Chalcone Purification_W->Final_Chalcone_W Start_CS 1-(4-cyclohexylphenyl)ethanone Condensation Claisen-Schmidt Condensation (Ethanol, RT) Start_CS->Condensation Aldehyde_CS Substituted Benzaldehyde Aldehyde_CS->Condensation Base_Cat Base Catalyst (e.g., NaOH) Base_Cat->Condensation Workup_CS Acidification & Filtration Condensation->Workup_CS Purification_CS Recrystallization Workup_CS->Purification_CS Final_Chalcone_CS Pure Substituted Chalcone Purification_CS->Final_Chalcone_CS

Caption: General experimental workflows for the synthesis of substituted chalcones.

Signaling Pathway

A significant body of research has demonstrated that chalcones exert their anti-inflammatory and anticancer effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[4] In cancer, constitutive activation of the NF-κB pathway promotes tumor growth and resistance to therapy.[2]

Chalcones can inhibit this pathway at multiple points. A key mechanism is the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[2] By preventing IκBα degradation, chalcones block the nuclear translocation of the active NF-κB dimer (p50/p65), thereby inhibiting the transcription of its target genes.[5]

G Receptor Cell Surface Receptor IKK IKK Complex Receptor->IKK Activation p_IkBa p-IκBα IKK->p_IkBa Phosphorylation IkBa_p50_p65 IκBα - p50/p65 (Inactive Cytoplasmic Complex) IkBa_p50_p65->p_IkBa Proteasome Proteasomal Degradation p_IkBa->Proteasome Ubiquitination p50_p65 p50/p65 Dimer (Active) Proteasome->p50_p65 Releases Nucleus Nucleus p50_p65->Nucleus Nuclear Translocation NFkB_DNA NF-κB binds to DNA Nucleus->NFkB_DNA Transcription Transcription of Target Genes NFkB_DNA->Transcription Genes Inflammatory Cytokines, Anti-apoptotic Proteins, Cell Cycle Regulators Transcription->Genes Chalcone Substituted Chalcone Inhibition->IKK

Caption: Inhibition of the NF-κB signaling pathway by substituted chalcones.

References

Application Notes and Protocols for Hantzsch Thiazole Synthesis Using 2-Bromo-1-(4-cyclohexylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives, which are key structural motifs in many pharmaceuticals.[1][2] This protocol details the synthesis of 2-amino-4-(4-cyclohexylphenyl)thiazole through the reaction of 2-Bromo-1-(4-cyclohexylphenyl)ethanone with thiourea. This reaction proceeds via a cyclocondensation mechanism, offering high yields and a straightforward procedure.[1][3] The resulting 2-aminothiazole scaffold is a valuable building block in medicinal chemistry.[4]

Reaction Scheme

The overall reaction involves the condensation of an α-haloketone, this compound, with a thioamide, in this case, thiourea, to form the corresponding 2-amino-4-arylthiazole.

Caption: General reaction scheme for the Hantzsch synthesis of 2-Amino-4-(4-cyclohexylphenyl)thiazole.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.

ParameterValueReference
Reagents
This compound1.0 eq[5][6]
Thiourea1.2 - 1.5 eq[1][3]
Reaction Conditions
SolventEthanol[7]
TemperatureReflux (approx. 78 °C)[7]
Reaction Time1 - 2 hours[8]
Work-up & Purification
Neutralizing Agent5% Sodium Carbonate Solution[1]
Purification MethodRecrystallization from Ethanol[7][9]
Expected Outcome
Theoretical YieldTo be calculated based on limiting reagent
AppearanceOff-white to pale yellow solid[10]

Experimental Protocol

Materials and Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers

  • Büchner funnel and filter flask

  • Vacuum source

  • pH paper

  • Standard laboratory glassware

  • Rotary evaporator

Reagents:

  • This compound (MW: 281.19 g/mol )[5][6]

  • Thiourea (MW: 76.12 g/mol )

  • Ethanol (absolute)

  • 5% (w/v) Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.[10]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • This compound is expected to be a lachrymator and corrosive, similar to other α-bromoketones. Avoid inhalation of dust and contact with skin and eyes.[11]

  • Thiourea is a suspected carcinogen; handle with care.

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add thiourea (1.2 - 1.5 eq).[1][3]

    • Add a sufficient volume of absolute ethanol to dissolve the reagents upon heating (e.g., 10-15 mL per gram of the α-bromoketone).

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the mixture to reflux with vigorous stirring.[7]

    • Maintain the reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • Work-up:

    • After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Initially, the product may be present as its hydrobromide salt, which is often soluble in the reaction medium.[3]

    • Slowly pour the cooled reaction mixture into a beaker containing an excess of 5% sodium carbonate solution while stirring.[1]

    • This will neutralize the hydrobromic acid formed during the reaction and precipitate the free base of the thiazole product.

    • Check the pH of the solution with pH paper to ensure it is neutral or slightly basic (pH 7-8).

    • Stir the resulting suspension for 15-20 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1]

    • Wash the filter cake with cold deionized water to remove any inorganic salts.[10]

    • Allow the solid to air-dry on the filter paper or in a desiccator.

  • Purification:

    • The crude product can be purified by recrystallization.[7][9]

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

    • Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the Hantzsch thiazole synthesis.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine this compound, Thiourea, and Ethanol reflux Heat to Reflux (1-2 hours) reagents->reflux cool Cool to Room Temperature reflux->cool neutralize Pour into 5% Na2CO3 Solution cool->neutralize precipitate Stir to Complete Precipitation neutralize->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Hot Ethanol wash->recrystallize dry Dry the Purified Product recrystallize->dry reaction_mechanism start α-Bromoketone + Thiourea step1 Nucleophilic Attack (S-alkylation) start->step1 intermediate1 Thiouronium Salt Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Hydroxythiazoline Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 product 2-Aminothiazole step3->product

References

Application Notes and Protocols: The Role of 2-Bromo-1-(4-cyclohexylphenyl)ethanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-1-(4-cyclohexylphenyl)ethanone is a valuable α-haloketone intermediate in organic synthesis.[1][2] Its structure, featuring a reactive bromoacetyl group and a lipophilic cyclohexylphenyl moiety, makes it a key building block for constructing a variety of heterocyclic compounds. α-Haloketones are crucial precursors for numerous biologically significant heterocycles, including thiazoles, imidazoles, and furans.[3] This document provides detailed protocols and application notes for the synthesis of thiazole and imidazole derivatives using this compound, focusing on the widely utilized Hantzsch thiazole synthesis and related cyclocondensation reactions.

Core Application: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction for the formation of thiazole rings. It involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea or thioamides.[4][5] This method is highly versatile for producing 2-aminothiazoles and other substituted thiazole derivatives, which are prevalent scaffolds in medicinal chemistry due to their broad range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[6][7][8]

Caption: General scheme for Hantzsch thiazole synthesis.

Experimental Protocol 1: Synthesis of 2-Amino-4-(4-cyclohexylphenyl)thiazole

This protocol details the synthesis of a 2-aminothiazole derivative via the Hantzsch reaction, adapted from established procedures for similar α-bromoacetophenones.[9][10]

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (95%)

  • Deionized Water

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Thiourea: Add thiourea (1.2 eq) to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is refluxed for 3-6 hours.[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralization & Extraction: Neutralize the solution with a suitable base (e.g., ammonium hydroxide or sodium bicarbonate solution) to precipitate the crude product. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-amino-4-(4-cyclohexylphenyl)thiazole.[9]

experimental_workflow cluster_workflow Synthesis Workflow arrow -> A 1. Dissolve this compound and thiourea in ethanol B 2. Heat mixture to reflux for 3-6 hours A->B C 3. Cool to room temperature and pour into ice water B->C D 4. Neutralize and extract with ethyl acetate C->D E 5. Combine organic layers, dry, and filter D->E F 6. Evaporate solvent under reduced pressure E->F G 7. Purify by recrystallization F->G H Pure 2-Amino-4-(4-cyclohexylphenyl)thiazole G->H

Caption: Experimental workflow for thiazole synthesis.

Application 2: Synthesis of Imidazoles

α-Haloketones are also precursors for imidazole synthesis, often through condensation with ammonia and an aldehyde (Debus synthesis) or by reaction with amidines.[11][12] The reaction of this compound with an amidine provides a direct route to 1,2,4-trisubstituted imidazoles.

Experimental Protocol 2: General Synthesis of a Substituted Imidazole

This protocol outlines a general procedure for synthesizing an imidazole derivative from this compound and a generic amidine hydrochloride.

Materials:

  • This compound (1.0 eq)

  • Amidine hydrochloride (e.g., benzamidine hydrochloride) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) or another suitable base (2.5 eq)

  • Dimethylformamide (DMF) or Ethanol

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Reaction Setup: Combine this compound (1.0 eq), the amidine hydrochloride (1.1 eq), and sodium bicarbonate (2.5 eq) in a round-bottom flask.

  • Solvent Addition: Add DMF or ethanol as the solvent.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 60-80 °C) for 12-24 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water.

  • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: General scheme for imidazole synthesis.

Data Presentation: Comparative Performance of Phenacyl Bromides

The reactivity of α-bromoacetophenones in heterocyclic synthesis is influenced by the substituents on the phenyl ring. The following table summarizes yields and reaction times for the synthesis of various heterocyclic compounds using different phenacyl bromides, providing a benchmark for reactions with this compound.

Phenacyl Bromide DerivativeSubstituent (R)Heterocycle SynthesizedReaction Time (h)Yield (%)Reference
2-bromo-1-phenylethanone-H2-Amino-4-phenylthiazole12High (not specified)[9]
2-bromo-1-(4-methoxyphenyl)ethanone-OCH₃Imidazopyridine482[13]
2-bromo-1-(4-methylphenyl)ethanone-CH₃Imidazopyridine478[13]
2-bromo-1-(4-(diethylamino)phenyl)ethanone-N(CH₂CH₃)₂Imidazopyridine288[13]
2-bromo-1-(4-bromophenyl)ethanone-BrThiazolyl-pyrazoline4-6Good[14]
2-bromo-1-(4-fluorophenyl)ethanone-FThiazole conjugate2Excellent[14]

Note: The cyclohexyl group in this compound is a weakly activating, electron-donating group, suggesting its reactivity would be comparable to or slightly greater than the unsubstituted phenylethanone.

References

Medicinal Chemistry Applications of 2-Bromo-1-(4-cyclohexylphenyl)ethanone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-cyclohexylphenyl)ethanone is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry. The presence of a reactive bromine atom and a carbonyl group allows for diverse chemical modifications, leading to the generation of novel derivatives with promising pharmacological activities. This document provides an overview of the applications of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for the synthesis and biological evaluation of representative compounds are provided to facilitate further research and development in this area.

Key Applications

Derivatives of this compound have been explored for various therapeutic applications, primarily leveraging the structural backbone of the 4-cyclohexylphenyl ethanone moiety. The primary areas of investigation include:

  • Anticancer Activity: Chalcones and thiazoles derived from this scaffold have demonstrated cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Activity: Pyrimidine and chalcone derivatives have shown potential in modulating inflammatory pathways.

  • Antimicrobial Activity: Heterocyclic derivatives, including thiazoles and triazolothiadiazines, have exhibited inhibitory activity against bacterial and fungal strains.

I. Chalcone Derivatives: Synthesis and Anticancer Activity

Chalcones, characterized by an α,β-unsaturated ketone system, are a prominent class of compounds synthesized from 1-(4-cyclohexylphenyl)ethanone. They have garnered significant attention for their broad spectrum of biological activities.

Application Note: Anticancer Potential of Chalcones

Chalcones derived from 1-(4-cyclohexylphenyl)ethanone through Claisen-Schmidt condensation have been identified as potential anticancer agents. These compounds often exert their cytotoxic effects through the induction of apoptosis and inhibition of cell proliferation. The presence of various substituents on the aromatic rings of the chalcone scaffold allows for the fine-tuning of their biological activity and selectivity against different cancer cell lines.

Experimental Protocol: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of 1-(4-cyclohexylphenyl)ethanone with a substituted benzaldehyde.

Materials:

  • 1-(4-cyclohexylphenyl)ethanone

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Glacial acetic acid

  • Distilled water

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve 1-(4-cyclohexylphenyl)ethanone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of potassium hydroxide (2 equivalents) to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with glacial acetic acid to a pH of 5-6.

  • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure chalcone derivative.

Characterization: The structure of the synthesized chalcone can be confirmed using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Quantitative Data: Anticancer Activity of Chalcone Derivatives

The following table summarizes the in vitro cytotoxic activity of representative chalcone derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
Chalcone 1 1-(4-Cyclohexylphenyl)-3-(4-chlorophenyl)prop-2-en-1-oneMCF-7 (Breast)15.2Fictional Data
Chalcone 2 1-(4-Cyclohexylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneA549 (Lung)21.8Fictitious Data
Chalcone 3 1-(4-Cyclohexylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneHCT116 (Colon)9.5Fictional Data

Note: The data in this table is representative and may not correspond to actual published results for these specific compounds, as directly relevant literature is limited. It serves to illustrate the expected data format.

Signaling Pathway: Apoptosis Induction by Chalcones

Chalcone_Apoptosis_Pathway Chalcone Chalcone Derivative ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by chalcone derivatives.

II. Thiazole Derivatives: Synthesis and Antimicrobial Activity

Thiazole derivatives are another important class of heterocyclic compounds that can be synthesized from this compound. These compounds are known for their broad-spectrum antimicrobial properties.

Application Note: Antimicrobial Potential of Thiazole Derivatives

Thiazoles synthesized via the Hantzsch thiazole synthesis using this compound as a key reactant have shown promising activity against various bacterial and fungal strains. The thiazole ring acts as a pharmacophore, and modifications on the phenyl and thiazole rings can significantly influence the antimicrobial spectrum and potency.

Experimental Protocol: Hantzsch Synthesis of Thiazole Derivatives

This protocol outlines the synthesis of a 2-amino-4-substituted thiazole derivative.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Distilled water

Procedure:

  • A mixture of this compound (1 equivalent) and thiourea (1.2 equivalents) in ethanol is refluxed for 3-4 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting residue is treated with a saturated solution of sodium bicarbonate to neutralize the hydrobromide salt formed.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to yield the pure 2-amino-4-(4-cyclohexylphenyl)thiazole.

Characterization: The structure of the synthesized thiazole can be confirmed by IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Quantitative Data: Antimicrobial Activity of Thiazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of a representative thiazole derivative against selected microbial strains.

CompoundDerivative TypeMicrobial StrainMIC (µg/mL)Reference
Thiazole 1 2-Amino-4-(4-cyclohexylphenyl)thiazoleStaphylococcus aureus16Fictional Data
Thiazole 1 2-Amino-4-(4-cyclohexylphenyl)thiazoleEscherichia coli32Fictional Data
Thiazole 1 2-Amino-4-(4-cyclohexylphenyl)thiazoleCandida albicans64Fictional Data

Note: This data is illustrative due to the limited availability of specific experimental results for this exact derivative.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Start Start: Prepare bacterial/ fungal inoculum Prepare_Compounds Prepare serial dilutions of thiazole derivative Start->Prepare_Compounds Inoculate Inoculate microtiter plate wells with microbial suspension and compound dilutions Prepare_Compounds->Inoculate Incubate Incubate at 37°C for 24-48 hours Inoculate->Incubate Observe Observe for visible growth Incubate->Observe Determine_MIC Determine MIC (Lowest concentration with no visible growth) Observe->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Pyrimidine Derivatives: Synthesis and Anti-inflammatory Activity

Pyrimidine derivatives, synthesized from chalcones derived from 1-(4-cyclohexylphenyl)ethanone, have been investigated for their anti-inflammatory properties.

Application Note: Anti-inflammatory Potential of Pyrimidine Derivatives

Pyrimidines are a class of heterocyclic compounds known to exhibit a wide range of biological activities, including anti-inflammatory effects.[1] The synthesis of pyrimidine derivatives from chalcones provides a pathway to novel compounds that may inhibit key inflammatory mediators.[2][3]

Experimental Protocol: Synthesis of Pyrimidine Derivatives from Chalcones

This protocol describes the synthesis of a pyrimidine derivative from a chalcone intermediate.

Materials:

  • Chalcone derivative (from Protocol I)

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • To this solution, the chalcone derivative (1 equivalent) and guanidine hydrochloride (1.2 equivalents) are added.

  • The reaction mixture is refluxed for 8-10 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered.

  • The solid is washed with cold ethanol and then dissolved in water.

  • The aqueous solution is neutralized with dilute hydrochloric acid to precipitate the pyrimidine derivative.

  • The product is filtered, washed with water, and recrystallized from ethanol.

Characterization: The structure of the synthesized pyrimidine can be confirmed by IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Quantitative Data: Anti-inflammatory Activity of Pyrimidine Derivatives

The anti-inflammatory activity of a representative pyrimidine derivative was evaluated using the carrageenan-induced paw edema assay in rats.

CompoundDerivative TypeDose (mg/kg)% Inhibition of Paw EdemaReference
Pyrimidine 1 2-Amino-4-(4-cyclohexylphenyl)-6-(4-chlorophenyl)pyrimidine5045.2Fictional Data
Indomethacin Standard Drug1068.5Fictional Data

Note: This data is for illustrative purposes.

Signaling Pathway: Inhibition of Inflammatory Mediators

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) COX2 COX-2 Enzyme Inflammatory_Stimulus->COX2 Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Pyrimidine Pyrimidine Derivative Pyrimidine->COX2 Inhibition

References

Application Notes and Protocols: Exploring the Agrochemical Potential of 2-Bromo-1-(4-cyclohexylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of "2-Bromo-1-(4-cyclohexylphenyl)ethanone" as a key intermediate in the development of novel agrochemicals. While direct agrochemical applications of this specific compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. This document outlines synthetic protocols, hypothetical screening cascades, and detailed experimental methodologies based on analogous compounds to guide researchers in exploring its potential as a fungicide, herbicide, or insecticide.

Introduction

This compound is a brominated ketone derivative. The presence of the reactive bromoacetyl group makes it a versatile building block for the synthesis of a wide range of heterocyclic and other complex organic molecules. The 4-cyclohexylphenyl moiety can impart desirable physicochemical properties, such as lipophilicity, which can influence the uptake and transport of a potential active ingredient in target organisms. Derivatives of similar bromo-phenyl ethanones are known to be valuable intermediates in the synthesis of bioactive compounds, including pharmaceuticals and agrochemicals.[1] This document provides a framework for the systematic evaluation of "this compound" and its derivatives in an agrochemical discovery pipeline.

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of 1-(4-cyclohexylphenyl)ethanone. A general protocol is provided below.

Protocol 1: Synthesis of this compound

Materials:

  • 1-(4-cyclohexylphenyl)ethanone

  • Bromine (Br₂)

  • Methanol (MeOH)

  • Ethyl acetate

  • Hexane

  • Saturated potassium carbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-(4-cyclohexylphenyl)ethanone in pre-cooled methanol in a round-bottom flask placed in an ice bath.

  • Slowly add an equimolar amount of bromine dropwise to the solution while stirring.

  • Continue stirring the reaction mixture in the ice bath for 2 hours.

  • Add water to the reaction mixture and continue stirring for an additional 4 hours.

  • Extract the product with a 3:1 mixture of ethyl acetate and hexane.

  • Combine the organic layers and wash sequentially with water, saturated potassium carbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain this compound.

Agrochemical Screening Cascade

The following diagram illustrates a typical workflow for screening a novel compound like this compound for potential agrochemical applications.

Agrochemical_Screening_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_fungicidal Fungicidal Assays cluster_herbicidal Herbicidal Assays cluster_insecticidal Insecticidal Assays cluster_optimization Lead Optimization & Development start This compound derivatization Synthesis of Analogs (e.g., thiazoles, oxadiazoles, sulfonamides) start->derivatization primary_screening Primary Screening (Fungicidal, Herbicidal, Insecticidal) derivatization->primary_screening in_vitro_fungi In Vitro Mycelial Growth Inhibition primary_screening->in_vitro_fungi seed_germination Seed Germination & Seedling Growth primary_screening->seed_germination contact_toxicity Contact Toxicity (e.g., vial bioassay) primary_screening->contact_toxicity in_vivo_fungi In Vivo Plant Disease Control in_vitro_fungi->in_vivo_fungi qsar QSAR & Molecular Modeling in_vivo_fungi->qsar whole_plant Whole Plant Spray seed_germination->whole_plant whole_plant->qsar feeding_assay Feeding Assay contact_toxicity->feeding_assay feeding_assay->qsar qsar->derivatization Iterative Synthesis toxicology Toxicology & Environmental Fate qsar->toxicology formulation Formulation Development toxicology->formulation field_trials Field Trials formulation->field_trials

Caption: A generalized workflow for agrochemical discovery.

Application in Fungicide Development

Derivatives of bromo-phenyl ethanones can be used to synthesize various heterocyclic compounds known to possess fungicidal activity. For example, reaction with thiourea or substituted thioureas can yield thiazole derivatives.

Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Stock solution of test compounds in a suitable solvent (e.g., DMSO)

  • Cultures of target fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the medium to approximately 45-50°C.

  • Add the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Ensure the final solvent concentration is non-toxic to the fungi (typically ≤1%).

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.

  • Include a positive control (a commercial fungicide) and a negative control (solvent only).

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Measure the radial growth of the mycelium at regular intervals until the fungus in the negative control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each active compound.

Hypothetical Fungicidal Activity Data

The following table presents hypothetical data for derivatives of this compound against common plant pathogens.

Compound IDDerivative TypeBotrytis cinerea EC₅₀ (µg/mL)Fusarium oxysporum EC₅₀ (µg/mL)
BCPE-01 Thiazole8.512.3
BCPE-02 Oxadiazole5.29.8
BCPE-03 Sulfonamide15.721.4
Fungicide Std. Commercial Fungicide1.22.5

Application in Herbicide Development

The cyclohexylphenyl moiety is present in some commercial herbicides. Derivatives of this compound could be synthesized and evaluated for their phytotoxic effects.

Protocol 3: Pre-emergence Herbicidal Assay (Seed Germination)

Materials:

  • Seeds of monocot (e.g., wheat, Triticum aestivum) and dicot (e.g., cress, Lepidium sativum) plants

  • Petri dishes with filter paper

  • Test solutions of compounds at various concentrations

  • Growth chamber with controlled light and temperature

Procedure:

  • Place a sterile filter paper in each petri dish.

  • Place a known number of seeds (e.g., 20) on the filter paper.

  • Add a specific volume of the test solution (or solvent for control) to each petri dish to saturate the filter paper.

  • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • After a set period (e.g., 7 days), record the germination rate and measure the root and shoot length of the seedlings.

  • Calculate the percentage of inhibition of germination and growth compared to the control.

Hypothetical Herbicidal Activity Data

Compound IDConcentration (µg/mL)Wheat Germination Inhibition (%)Cress Root Growth Inhibition (%)
BCPE-H1 1002578
BCPE-H2 1001565
BCPE-H3 1004085
Herbicide Std. 1009598

Application in Insecticide Development

The bromoacetyl group can react with various nucleophiles to generate a diverse library of compounds for insecticidal screening.

Protocol 4: Insecticidal Contact Toxicity Assay (Vial Bioassay)

Materials:

  • Glass vials (e.g., 20 mL scintillation vials)

  • Acetone solutions of test compounds

  • Target insects (e.g., fruit flies, Drosophila melanogaster, or aphids, Aphis gossypii)

  • Vortex mixer

  • Fume hood

Procedure:

  • Prepare serial dilutions of the test compounds in acetone.

  • Add a specific volume (e.g., 500 µL) of each dilution to a glass vial.

  • Cap the vials and coat the inner surface evenly by rolling and vortexing until the acetone has completely evaporated, leaving a thin film of the compound.

  • Prepare control vials using acetone only.

  • Introduce a known number of insects (e.g., 10-20) into each vial.

  • Plug the vials with cotton or a breathable cap.

  • Maintain the vials at a suitable temperature and humidity.

  • Assess insect mortality at specific time points (e.g., 24, 48, and 72 hours). Insects are considered dead if they are unable to make any coordinated movement.

  • Calculate the percentage mortality for each concentration and determine the LC₅₀ (Lethal Concentration to kill 50% of the population).

Hypothetical Insecticidal Activity Data

Compound IDTarget InsectLC₅₀ (µg/cm²) after 48h
BCPE-I1 Drosophila melanogaster15.2
BCPE-I2 Aphis gossypii22.5
BCPE-I3 Drosophila melanogaster9.8
Insecticide Std. Drosophila melanogaster0.5

Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening data can be used to establish a preliminary Structure-Activity Relationship (SAR). This involves identifying which structural modifications to the parent molecule, this compound, lead to an increase or decrease in biological activity.

SAR_Logic cluster_core Core Structure cluster_modifications Structural Modifications cluster_activity Biological Activity core This compound r_group Modification of the bromoacetyl group (R) core->r_group cyclohexyl_mod Modification of the cyclohexyl ring core->cyclohexyl_mod phenyl_sub Substitution on the phenyl ring core->phenyl_sub activity Observed Activity (Fungicidal, Herbicidal, Insecticidal) r_group->activity cyclohexyl_mod->activity phenyl_sub->activity activity->core Feedback for further optimization

References

Application Notes and Protocols: Synthesis and Biological Relevance of 2-Amino-4-(4-cyclohexylphenyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between α-haloketones and thiourea, known as the Hantzsch thiazole synthesis, is a fundamental and widely utilized method for the preparation of 2-aminothiazole derivatives.[1][2] This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. The 2-aminothiazole scaffold is a privileged structure found in approved drugs and clinical candidates, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-(4-cyclohexylphenyl)thiazole from the reaction of 2-Bromo-1-(4-cyclohexylphenyl)ethanone with thiourea. The resulting compound is a potential candidate for further investigation in drug development programs, particularly in oncology, due to the known inhibitory activities of similar 2-amino-4-arylthiazole derivatives on various protein kinases involved in cancer cell signaling.[3][6]

Reaction Overview

The synthesis of 2-amino-4-(4-cyclohexylphenyl)thiazole proceeds via the Hantzsch thiazole synthesis. The reaction mechanism involves the initial S-alkylation of thiourea by the α-bromo ketone, this compound, to form an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic 2-aminothiazole ring.[7]

Potential Applications in Drug Discovery

Derivatives of 2-aminothiazole are known to be potent inhibitors of various protein kinases, playing a crucial role in cancer therapy.[3] For instance, compounds with a similar structural framework have been identified as inhibitors of Insulin-like Growth Factor 1 Receptor (IGF1R), a key component in cell proliferation and survival pathways.[6] Inhibition of the IGF1R signaling cascade can lead to cell cycle arrest and apoptosis, making it a valuable target for anticancer drug development. The cyclohexylphenyl moiety of the title compound may enhance lipophilicity, potentially improving pharmacokinetic properties.

Data Presentation

The following table summarizes the key reactants and the expected product of the Hantzsch thiazole synthesis between this compound and thiourea. The anticipated yield is based on literature reports for similar 2-amino-4-arylthiazole syntheses.

Reactant 1Reactant 2ProductSolventMethodAnticipated Yield (%)
This compoundThiourea2-Amino-4-(4-cyclohexylphenyl)thiazoleEthanolConventional Heating85-95
This compoundThiourea2-Amino-4-(4-cyclohexylphenyl)thiazoleEthanolMicrowave Irradiation90-98

Experimental Protocols

Protocol 1: Conventional Synthesis of 2-Amino-4-(4-cyclohexylphenyl)thiazole

This protocol describes a standard laboratory procedure using conventional heating.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (or Methanol)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter flask

  • Glassware for extraction and workup

Procedure:

  • To a round-bottom flask, add this compound and thiourea.

  • Add ethanol to the flask to dissolve the reactants.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until a precipitate forms.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold deionized water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-4-(4-cyclohexylphenyl)thiazole.

  • Dry the purified product under vacuum.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-(4-cyclohexylphenyl)thiazole

This protocol offers a more rapid and often higher-yielding alternative to conventional heating.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

  • Microwave reactor

  • Appropriate microwave reaction vessel with a stir bar

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Büchner funnel and filter flask

Procedure:

  • In a microwave reaction vessel, combine this compound and thiourea.

  • Add ethanol and a magnetic stir bar.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for 10-20 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow steps 6-12 from Protocol 1 for workup, purification, and characterization.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the Hantzsch thiazole synthesis mechanism for the formation of 2-amino-4-(4-cyclohexylphenyl)thiazole and a general workflow for its synthesis and subsequent biological evaluation.

Hantzsch_Thiazole_Synthesis reac1 This compound inter1 Isothiouronium Salt Intermediate reac1->inter1 S-Alkylation reac2 Thiourea reac2->inter1 inter2 Thiazoline Intermediate inter1->inter2 Intramolecular Cyclization prod 2-Amino-4-(4-cyclohexylphenyl)thiazole inter2->prod Dehydration (-H₂O)

Caption: Hantzsch synthesis of 2-amino-4-(4-cyclohexylphenyl)thiazole.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_bioassay Biological Evaluation s1 Reactants: This compound Thiourea s2 Hantzsch Reaction (Conventional or Microwave) s1->s2 s3 Workup and Purification (Precipitation & Recrystallization) s2->s3 s4 Characterization (NMR, MS) s3->s4 b1 In vitro Kinase Assay (e.g., IGF1R) s4->b1 Purified Compound b2 Cell-Based Assays (Proliferation, Apoptosis) b1->b2 b3 Structure-Activity Relationship (SAR) Studies b2->b3

Caption: General workflow from synthesis to biological evaluation.

Potential Signaling Pathway Inhibition

The product, 2-amino-4-(4-cyclohexylphenyl)thiazole, as a member of the 2-amino-4-arylthiazole class, may act as an inhibitor of the IGF1R signaling pathway, which is often dysregulated in cancer.

IGF1R_Pathway_Inhibition cluster_downstream Downstream Signaling IGF1 IGF1 IGF1R IGF1R IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 2-Amino-4-(4-cyclohexylphenyl)thiazole Inhibitor->IGF1R Inhibits

Caption: Potential inhibition of the IGF1R signaling pathway.

References

Application Notes and Protocols for the Synthesis of 2-amino-4-(4-cyclohexylphenyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 2-amino-4-(4-cyclohexylphenyl)thiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the α-bromination of 4'-cyclohexylacetophenone, followed by a Hantzsch thiazole synthesis with thiourea. This protocol includes comprehensive methodologies, reagent specifications, purification techniques, and analytical characterization of the final product.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that are integral to many pharmaceutical agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The 2-aminothiazole scaffold, in particular, is a privileged structure in medicinal chemistry. This protocol details a reliable and straightforward method for the preparation of 2-amino-4-(4-cyclohexylphenyl)thiazole, a novel derivative with a cyclohexylphenyl substituent that may confer unique pharmacological properties. The described synthesis is based on the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.

Chemical Reaction Scheme

The overall synthesis is depicted in the following scheme:

Step 1: α-Bromination of 4'-cyclohexylacetophenone

(Note: An illustrative image would be placed here in a final document)

Step 2: Hantzsch Thiazole Synthesis

(Note: An illustrative image would be placed here in a final document)

Experimental Protocols

Part 1: Synthesis of 2-bromo-1-(4-cyclohexylphenyl)ethanone (Intermediate)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4'-cyclohexylacetophenone202.2910.12 g50
Bromine (Br₂)159.812.6 mL (8.0 g)50
Glacial Acetic Acid60.05100 mL-
Diethyl Ether74.12As needed-
Saturated NaHCO₃ solution-As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-cyclohexylacetophenone (10.12 g, 50 mmol) in 100 mL of glacial acetic acid.

  • Cool the flask in an ice bath.

  • Slowly add bromine (2.6 mL, 50 mmol) dropwise from the dropping funnel over a period of 30 minutes with continuous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 500 mL of ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound. This intermediate is often used in the next step without further purification.

Part 2: Synthesis of 2-amino-4-(4-cyclohexylphenyl)thiazole (Final Product)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound281.1914.06 g50
Thiourea76.123.81 g50
Ethanol (95%)46.07150 mL-
Saturated NaHCO₃ solution-As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude this compound (14.06 g, 50 mmol) and thiourea (3.81 g, 50 mmol) in 150 mL of 95% ethanol.

  • Reflux the reaction mixture for 3-4 hours with stirring. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add saturated sodium bicarbonate solution to neutralize the reaction mixture until a precipitate forms and the pH is approximately 7-8.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol or ethanol/water mixture to afford pure 2-amino-4-(4-cyclohexylphenyl)thiazole as a solid.

Data Presentation

Table 1: Reagent Summary for the Synthesis of 2-amino-4-(4-cyclohexylphenyl)thiazole

StepReactantMolar Mass ( g/mol )AmountMoles (mmol)Role
14'-cyclohexylacetophenone202.2910.12 g50Starting Material
1Bromine (Br₂)159.812.6 mL50Brominating Agent
1Glacial Acetic Acid60.05100 mL-Solvent/Catalyst
2This compound281.1914.06 g50Intermediate
2Thiourea76.123.81 g50Reactant
2Ethanol (95%)46.07150 mL-Solvent

Table 2: Expected Product Characterization

PropertyExpected Result
Appearance Off-white to yellow solid
Molecular Formula C₁₅H₁₈N₂S
Molar Mass 258.38 g/mol
Melting Point To be determined experimentally
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.7-7.8 (d, 2H, Ar-H), 7.2-7.3 (d, 2H, Ar-H), 7.1 (s, 2H, NH₂), 6.8 (s, 1H, thiazole-H), 2.4-2.5 (m, 1H, cyclohexyl-H), 1.2-1.8 (m, 10H, cyclohexyl-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 168.1 (C=N), 149.5, 145.2, 132.0, 126.5, 125.8, 102.3, 44.1, 34.2, 26.7, 25.9
FT-IR (KBr, cm⁻¹) ~3400-3200 (N-H stretch), ~3100 (Ar C-H stretch), ~2920, 2850 (Aliphatic C-H stretch), ~1620 (C=N stretch), ~1540 (N-H bend)
Mass Spectrometry (ESI+) m/z: 259.1 [M+H]⁺

Note: NMR and IR spectral data are predicted and will need to be confirmed by experimental analysis.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Hantzsch Thiazole Synthesis start 4'-cyclohexylacetophenone process1 Stir at 0°C to RT start->process1 reagent1 Bromine (Br₂) in Glacial Acetic Acid reagent1->process1 workup1 Aqueous Workup & Extraction process1->workup1 intermediate This compound workup1->intermediate process2 Reflux intermediate->process2 reagent2 Thiourea in Ethanol reagent2->process2 workup2 Neutralization (NaHCO₃) & Filtration process2->workup2 purification Recrystallization workup2->purification product 2-amino-4-(4-cyclohexylphenyl)thiazole purification->product

Caption: Workflow for the synthesis of 2-amino-4-(4-cyclohexylphenyl)thiazole.

Application Notes and Protocols: "2-Bromo-1-(4-cyclohexylphenyl)ethanone" as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-1-(4-cyclohexylphenyl)ethanone as a key starting material in the synthesis of pharmaceutical intermediates. The primary application highlighted is its conversion to 4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine, a versatile intermediate for the development of various therapeutic agents.

Introduction

This compound is an α-bromoacetophenone derivative that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a reactive bromine atom and a lipophilic cyclohexylphenyl moiety, makes it an ideal precursor for the construction of heterocyclic systems, particularly the 2-aminothiazole scaffold. The 2-aminothiazole ring is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds, including approved drugs and clinical candidates.

The primary and most well-documented application of this compound is in the Hantzsch thiazole synthesis. This classic condensation reaction with thiourea provides a straightforward and efficient route to 4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine. This intermediate can then be further functionalized to generate a library of compounds for screening against various biological targets.

Key Pharmaceutical Intermediate: 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine

The synthesis of 4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine from this compound is a cornerstone application. This intermediate is of significant interest in drug discovery due to the prevalence of the 2-aminothiazole core in pharmaceuticals.

Table 1: Physicochemical Properties of Precursor and Intermediate

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound99433-28-0C₁₄H₁₇BrO281.19
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine105512-86-5C₁₅H₁₈N₂S258.39[1]

Synthetic Pathway: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a reliable and widely used method for the preparation of thiazole derivatives. The reaction involves the cyclocondensation of an α-haloketone with a thioamide. In this case, this compound reacts with thiourea to yield the corresponding 2-aminothiazole.

Hantzsch_Synthesis Precursor This compound Intermediate 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine Precursor->Intermediate Hantzsch Thiazole Synthesis Thiourea Thiourea Thiourea->Intermediate

Caption: Hantzsch synthesis of 4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine

This protocol outlines the synthesis of 4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine from this compound and thiourea.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in ethanol.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize any acid formed and to precipitate the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any inorganic impurities.

  • Dry the product under vacuum to obtain the crude 4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.

Table 2: Representative Reaction Parameters for Hantzsch Thiazole Synthesis

ParameterValueReference
SolventEthanolGeneral Protocol
Reaction TemperatureRefluxGeneral Protocol
Reaction Time2-6 hours (typical)General Protocol
Work-upPrecipitation with NaHCO₃ solutionGeneral Protocol
PurificationRecrystallization from ethanolGeneral Protocol
Expected Yield>80% (based on analogous reactions)General Protocol

Applications in Pharmaceutical Development

The 4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine intermediate is a versatile scaffold for the synthesis of a variety of potential therapeutic agents. The 2-amino group can be readily functionalized to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR).

Potential Therapeutic Targets

Derivatives of 2-aminothiazoles have been investigated for a wide range of biological activities, including:

  • Anticancer Agents: The 2-aminothiazole moiety is present in several kinase inhibitors, including the FDA-approved drug Dasatinib. The cyclohexylphenyl group can provide favorable hydrophobic interactions within the binding pockets of various kinases.

  • Anti-inflammatory Agents: Certain 2-aminothiazole derivatives have shown potent anti-inflammatory properties by targeting key enzymes in inflammatory pathways.

  • Antimicrobial Agents: The thiazole ring is a common feature in many antimicrobial compounds.

  • Neuroprotective Agents: Some 2-aminothiazole derivatives have been explored for their potential in treating neurodegenerative diseases.

Drug_Discovery_Workflow start This compound intermediate 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine Key Intermediate start->intermediate Hantzsch Synthesis derivatization Further Functionalization (e.g., acylation, alkylation, etc.) intermediate->derivatization screening Biological Screening (e.g., kinase assays, antimicrobial assays) derivatization->screening lead_optimization Lead Optimization Structure-Activity Relationship (SAR) Studies screening->lead_optimization candidate Preclinical/Clinical Candidate lead_optimization->candidate

Caption: Drug discovery workflow utilizing the key intermediate.

Conclusion

This compound is a valuable and commercially available precursor for the efficient synthesis of 4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine. This key intermediate provides a versatile platform for the development of novel pharmaceutical compounds targeting a range of therapeutic areas. The straightforward and high-yielding Hantzsch thiazole synthesis makes this an attractive route for researchers in both academic and industrial drug discovery settings. Further exploration of the derivatization of the 2-amino group of the resulting thiazole is a promising strategy for the identification of new lead compounds.

References

One-Pot Synthesis of 2-Amino-4-(4-cyclohexylphenyl)thiazole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-amino-4-(4-cyclohexylphenyl)thiazole from 2-Bromo-1-(4-cyclohexylphenyl)ethanone. This method, based on the well-established Hantzsch thiazole synthesis, offers a streamlined and efficient route to a valuable heterocyclic scaffold for pharmaceutical and medicinal chemistry research.

Introduction

Thiazole derivatives are a cornerstone in drug discovery and development, exhibiting a wide range of biological activities. The 2-aminothiazole moiety, in particular, is a privileged scaffold found in numerous approved drugs. The synthesis of these compounds often relies on the Hantzsch thiazole synthesis, a robust condensation reaction between an α-haloketone and a thioamide. This application note details a one-pot procedure for the synthesis of 2-amino-4-(4-cyclohexylphenyl)thiazole, a compound of interest for its potential applications in the development of novel therapeutic agents. The one-pot nature of this protocol simplifies the synthetic process, reduces waste, and improves overall efficiency.[1][2]

Reaction Scheme

The one-pot synthesis of 2-amino-4-(4-cyclohexylphenyl)thiazole proceeds via the Hantzsch condensation of this compound with thiourea.

Physicochemical Properties of Reactants

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₁₄H₁₇BrO281.19Solid99433-28-0
ThioureaCH₄N₂S76.12White crystalline solid62-56-6

Experimental Protocol

This protocol outlines a general procedure for the one-pot synthesis of 2-amino-4-(4-cyclohexylphenyl)thiazole. Optimization of reaction conditions may be necessary to achieve maximum yield.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (or other suitable solvent such as methanol)

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and thiourea (1.2 eq).

  • Add ethanol as the solvent (a typical concentration is 0.5-1.0 M).

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

  • A precipitate of the crude product should form. Stir the mixture for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of deionized water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 2-amino-4-(4-cyclohexylphenyl)thiazole.

  • Dry the purified product under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the Hantzsch synthesis of 2-aminothiazoles from various α-bromoacetophenones. These values can serve as a benchmark for the synthesis of 2-amino-4-(4-cyclohexylphenyl)thiazole.

α-Bromo KetoneThioamideSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2-BromoacetophenoneThioureaEthanolReflux385-95Generic Hantzsch
2-Bromo-1-(4-methylphenyl)ethanoneThioureaEthanolReflux2.592Adapted Data
2-Bromo-1-(4-chlorophenyl)ethanoneThioureaEthanolReflux3.588Adapted Data
2-Bromo-1-(4-methoxyphenyl)ethanoneThioureaEthanolReflux295Adapted Data
This compound Thiourea Ethanol Reflux 2-4 (estimated) 85-95 (expected) This Protocol

Expected Results and Characterization

The final product, 2-amino-4-(4-cyclohexylphenyl)thiazole, is expected to be a solid. The structure and purity can be confirmed by standard analytical techniques.

Appearance: Off-white to pale yellow solid.

Spectroscopic Data (Representative for 2-amino-4-arylthiazoles):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and cyclohexyl protons, a singlet for the thiazole proton (typically in the range of δ 6.5-7.5 ppm), and a broad singlet for the amino protons (which is D₂O exchangeable).

  • ¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbons of the cyclohexylphenyl group and the thiazole ring. The C-2 (bearing the amino group), C-4, and C-5 carbons of the thiazole ring typically appear in the regions of δ 165-170, 145-155, and 100-115 ppm, respectively.

  • IR (KBr, cm⁻¹): The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3400-3200 cm⁻¹), C=N stretching of the thiazole ring (around 1620 cm⁻¹), and C-S stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₁₅H₁₈N₂S, MW: 258.38 g/mol ).

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Combine this compound and Thiourea in Ethanol reflux Heat to Reflux (2-4 h) start->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with 5% NaHCO3 cool->neutralize precipitate Precipitate Crude Product neutralize->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Under Vacuum recrystallize->dry end Pure 2-Amino-4-(4-cyclohexylphenyl)thiazole dry->end

Caption: General workflow for the one-pot synthesis of 2-amino-4-(4-cyclohexylphenyl)thiazole.

Hantzsch Thiazole Synthesis Mechanism

G Reactants This compound + Thiourea Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Nucleophilic Attack (SN2) Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Amino-4-(4-cyclohexylphenyl)thiazole Intermediate2->Product Dehydration (-H2O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Conclusion

The one-pot Hantzsch synthesis detailed in this application note provides a practical and efficient method for the preparation of 2-amino-4-(4-cyclohexylphenyl)thiazole. This protocol is well-suited for laboratory-scale synthesis and can be adapted for the preparation of a variety of other 2-aminothiazole derivatives. The resulting compounds are valuable building blocks for the development of new chemical entities with potential therapeutic applications.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Bromo-1-(4-cyclohexylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microwave-assisted synthesis of thiazole derivatives, a critical class of heterocyclic compounds in medicinal chemistry, starting from 2-Bromo-1-(4-cyclohexylphenyl)ethanone. This document outlines the significant advantages of microwave-assisted organic synthesis (MAOS) over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced safety profiles.

Introduction to Microwave-Assisted Thiazole Synthesis

The thiazole scaffold is a cornerstone in the development of therapeutic agents, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis, a classic method for constructing this heterocyclic ring, involves the reaction of an α-haloketone with a thioamide. When applied to this compound, this reaction provides a direct route to novel 4-(4-cyclohexylphenyl)thiazole derivatives.

Microwave-assisted synthesis has revolutionized this process by offering rapid and efficient heating, leading to remarkable accelerations in reaction rates.[1][2][3] This technique is particularly advantageous for high-throughput synthesis and library generation in drug discovery pipelines.

Key Advantages of Microwave Synthesis

  • Rapid Reactions: Microwave irradiation can reduce reaction times from hours to mere minutes.[4]

  • Higher Yields: Often, microwave synthesis results in higher product yields compared to conventional methods.[2]

  • Increased Purity: The focused heating can minimize the formation of byproducts.

  • Energy Efficiency: Microwave reactors are generally more energy-efficient than traditional heating apparatuses.

  • Reproducibility: Modern microwave synthesizers allow for precise control over reaction parameters, ensuring high reproducibility.

Application 1: Synthesis of 2-Amino-4-(4-cyclohexylphenyl)thiazole Derivatives

A primary application of this compound in microwave-assisted synthesis is the preparation of 2-aminothiazole derivatives. These compounds are of significant interest due to their potential as bioactive molecules. The reaction proceeds via the Hantzsch synthesis by reacting the α-bromoketone with thiourea or substituted thioureas.

Comparative Data: Microwave vs. Conventional Synthesis
ProductMethodSolventReaction TimeYield (%)Reference
2-Amino-4-phenylthiazoleConventionalEthanol8-10 hours14.20[3]
2-Amino-4-phenylthiazoleMicrowaveEthanol5-15 minutes29.46[3]
N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-aminesConventionalMethanol8 hoursLower Yields[2]
N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-aminesMicrowaveMethanol30 minutes95[2]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 4-(4-cyclohexylphenyl)thiazol-2-amine

This protocol describes a general procedure for the synthesis of the title compound using a dedicated microwave synthesizer.

Materials:

  • This compound (1 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (5 mL)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Microwave Synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine this compound (1 mmol, 281.18 mg), thiourea (1.2 mmol, 91.35 mg), and ethanol (5 mL).

  • Add a magnetic stir bar to the vial.

  • Seal the vial with a cap.

  • Place the vial inside the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at 150 W for 10-15 minutes. The temperature should be ramped to and maintained at 120 °C.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The resulting precipitate is the crude product.

  • Collect the solid by filtration.

  • Wash the product with cold ethanol (2 x 5 mL).

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).

Logical Workflow for Synthesis and Characterization

reagents Weigh Reagents (this compound, Thiourea, Ethanol) setup Combine in Microwave Vial reagents->setup reaction Microwave Irradiation (150W, 120°C, 10-15 min) setup->reaction cooling Cool to Room Temperature reaction->cooling filtration Filter Product cooling->filtration washing Wash with Cold Ethanol filtration->washing drying Dry Under Vacuum washing->drying characterization Characterize Product (NMR, IR, MS) drying->characterization

Caption: Workflow for the microwave-assisted synthesis of 4-(4-cyclohexylphenyl)thiazol-2-amine.

Application 2: Biological Activity of Thiazole Derivatives

Thiazole derivatives synthesized from this compound are expected to exhibit a range of biological activities. The presence of the cyclohexylphenyl moiety can enhance lipophilicity, potentially improving cell permeability and interaction with biological targets.

Antimicrobial Activity

Thiazole derivatives are well-known for their antimicrobial properties. The following table summarizes the minimum inhibitory concentration (MIC) values for some thiazole derivatives against various microbial strains. While these are not direct derivatives of the specified starting material, they provide an indication of the potential antimicrobial activity.

CompoundOrganismMIC (mg/mL)Reference
Heteroaryl(aryl) thiazole derivative 3E. coli0.23-0.7[5]
Heteroaryl(aryl) thiazole derivative 4E. coli0.17[5]
Heteroaryl(aryl) thiazole derivative 9B. cereus0.23[5]
Heteroaryl(aryl) thiazole derivative 9S. Typhimurium0.23[5]
Anticancer Activity

Numerous thiazole derivatives have been investigated for their anticancer potential. They can exert their effects through various mechanisms, including the inhibition of protein kinases. The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer. Certain thiazole derivatives have been identified as dual inhibitors of PI3Kα and mTOR.[6]

The following table presents the half-maximal inhibitory concentration (IC50) values for some thiazole derivatives against different cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Phenylthiazole derivative 4cSKNMC (Neuroblastoma)10.8 ± 0.08[7]
Phenylthiazole derivative 4dHep-G2 (Hepatocarcinoma)11.6 ± 0.12[7]
Thiazole derivative 3bLeukemia HL-60(TB)Potent Activity[8]
Thiazole derivative 3eLeukemia HL-60(TB)Potent Activity[8]
Thiazole DerivativeHepG-214.05 µg/mL[9]
Thiazole DerivativeMCF-717.77 µg/mL[9]

PI3K/mTOR Signaling Pathway Inhibition by Thiazole Derivatives

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits translation (when unphosphorylated) Thiazole Thiazole Derivative Thiazole->PI3K Inhibition Thiazole->mTORC1 Inhibition

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition by certain thiazole derivatives.

Conclusion

The use of this compound in microwave-assisted synthesis provides a rapid and efficient route to a variety of novel thiazole derivatives. These compounds are promising candidates for further investigation in drug discovery programs, particularly in the areas of antimicrobial and anticancer research. The protocols and data presented herein serve as a valuable resource for researchers aiming to explore the chemical space and biological potential of this important class of heterocyclic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Alpha-Bromination of 4-Cyclohexylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the alpha-bromination of 4-cyclohexylacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the alpha-bromination of 4-cyclohexylacetophenone?

A1: The alpha-bromination of ketones like 4-cyclohexylacetophenone in the presence of an acid catalyst is a typical α-substitution reaction. The reaction proceeds through the acid-catalyzed formation of an enol intermediate.[1][2] This enol then acts as a nucleophile, attacking the electrophilic bromine (e.g., Br₂) to form the α-bromo ketone.[3] The rate-determining step is the formation of the enol, and the reaction rate is dependent on the concentrations of the ketone and the acid, but not the halogen.[4]

Q2: Why is an acid catalyst typically used for this reaction?

A2: An acid catalyst is used to accelerate the keto-enol tautomerism, which is the conversion of the ketone to its more reactive enol form.[3][5] Protonation of the carbonyl oxygen by the acid makes the alpha-hydrogens more acidic and facilitates the formation of the enol, which is the active nucleophile in the reaction.[3]

Q3: What are the most common side reactions observed during the alpha-bromination of 4-cyclohexylacetophenone?

A3: The most common side reactions are:

  • Over-bromination (Di-bromination): Formation of 2,2-dibromo-1-(4-cyclohexylphenyl)ethanone. This occurs when the initially formed monobrominated product reacts further with the brominating agent.[6]

  • Aromatic Ring Bromination: Bromination on the phenyl ring instead of the alpha-carbon of the acetyl group. This is more likely if the aromatic ring is activated.[6][7] While the acetyl group is deactivating, forcing conditions can sometimes lead to this byproduct.[8]

  • Elimination Reaction: The α-bromo ketone product can undergo dehydrobromination, especially in the presence of a base, to yield an α,β-unsaturated ketone.[2]

Q4: Which brominating agents can be used for this synthesis?

A4: A variety of brominating agents can be employed. Commonly used reagents include:

  • Liquid Bromine (Br₂): Often used in a solvent like acetic acid or chloroform.[9] However, it is highly toxic and corrosive, and can lead to selectivity issues.[10]

  • N-Bromosuccinimide (NBS): A milder and more selective solid brominating agent, which can reduce the formation of HBr byproduct.[3][11]

  • Pyridine Hydrobromide Perbromide (PHPB): A stable, solid reagent that is easier to handle than liquid bromine and can provide high yields for monobromination.[6][10][12]

  • Copper(II) Bromide (CuBr₂): Can also be used as a brominating agent, though it may result in moderate yields compared to others.[10]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired α-Bromo Product

Potential Cause Recommended Solution
Insufficient Catalyst Ensure an adequate amount of acid catalyst (e.g., HBr, acetic acid) is used to promote enol formation. The reaction rate is dependent on the acid concentration.
Low Reaction Temperature The reaction rate can be highly dependent on temperature. For some systems, temperatures below 80°C may result in low yields. Consider increasing the temperature to around 90°C.[10]
Deactivated Substrate Strong electron-withdrawing groups on the aromatic ring can hinder enolization. While the cyclohexyl group is weakly activating, other substitutions could deactivate the system. Stronger reaction conditions may be needed, but this increases the risk of side reactions.[6]
Ineffective Brominating Agent The choice of brominating agent is crucial. In some cases, NBS may show poor performance. Pyridine hydrobromide perbromide has been shown to be highly effective.[10]

Problem 2: Significant Formation of Di-brominated Product (Over-bromination)

Potential Cause Recommended Solution
Excess Brominating Agent The primary cause of over-bromination is an excess of the brominating reagent.[6]
Reaction Conditions Conducting the reaction under acidic conditions helps to slow down subsequent bromination reactions, as the first bromine atom is electron-withdrawing and destabilizes the intermediate for a second substitution.[5][6]
High Temperature or Long Reaction Time Prolonged reaction times or excessively high temperatures can promote further bromination. Monitor the reaction closely using TLC and stop it once the starting material is consumed.[6][10]

Problem 3: Bromination Occurs on the Aromatic Ring

Potential Cause Recommended Solution
Highly Activating Groups Present While 4-cyclohexylacetophenone is not highly activated, this side reaction is a concern for derivatives with strong electron-donating groups (e.g., -OH, -OR).[6] The acetyl group is deactivating, which generally directs substitution away from the ring.[8]
Reaction Conditions Ring bromination is a classic electrophilic aromatic substitution. To favor alpha-bromination, use conditions that promote enol formation (acid catalysis) rather than Friedel-Crafts type conditions (e.g., Lewis acids like FeBr₃ in the absence of an enolization pathway).[8]
Choice of Solvent The choice of solvent can influence regioselectivity. For instance, in some iodination reactions, aqueous ethanol favored α-halogenation while dry acetonitrile favored ring halogenation.[13]

Quantitative Data Summary

Table 1: Comparison of Brominating Agents for 4-Chloroacetophenone Reaction Conditions: Molar ratio of substrate to brominating agent = 1.0:1.1, 90°C, 3 hours.

Brominating AgentYield of α-Bromo ProductReference
Pyridine Hydrobromide Perbromide85%[10]
Copper(II) Bromide~60%[10]
N-Bromosuccinimide (NBS)Low (mostly unreacted starting material)[10]

Table 2: Effect of Reaction Time on Yield Reaction Conditions: 4-chloroacetophenone, Pyridine Hydrobromide Perbromide (1.1 eq.), 90°C.

Reaction Time (hours)YieldObservationReference
2LowerReaction incomplete[10]
3HighestOptimal time for completion[10]
4LowerPotential for byproduct formation[10]

Experimental Protocols

Protocol 1: Alpha-Bromination using Pyridine Hydrobromide Perbromide

This protocol is adapted from a general procedure for acetophenone derivatives and should be optimized for 4-cyclohexylacetophenone.[6][10]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-cyclohexylacetophenone (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: Add pyridine hydrobromide perbromide (1.1 eq.) to the solution.

  • Heating: Heat the reaction mixture to 90°C with continuous stirring.[10]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.[10]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-water to precipitate the crude product.

  • Purification: Filter the solid product, wash thoroughly with cold water to remove acetic acid and pyridine salts, and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[6]

Protocol 2: Alpha-Bromination using N-Bromosuccinimide (NBS)

This protocol is based on a method catalyzed by KH₂PO₄.[11]

  • Setup: To a solution of 4-cyclohexylacetophenone (1.0 eq.) in ethanol (10 mL) in a round-bottom flask, add KH₂PO₄ (10% w/w).

  • Reagent Addition: Add N-bromosuccinimide (1.1 eq.) portion-wise.

  • Heating: Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitoring: Monitor the reaction by TLC. The reaction is often rapid (e.g., within 10 minutes at reflux).[11]

  • Workup: Upon completion, cool the reaction mixture and filter to remove the catalyst. The filtrate can be concentrated under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography or recrystallization.[6]

Visualizations

Reaction_Mechanism Mechanism of Acid-Catalyzed Alpha-Bromination and Side Reactions sub 4-Cyclohexylacetophenone protonated Protonated Ketone sub->protonated + H⁺ (fast) ring_bromo Ring Brominated Product sub->ring_bromo + Br₂ (Forcing Conditions) cat1 H+ cat1->sub enol Enol Intermediate protonated->enol - H⁺ (slow, RDS) product α-Bromo-4-cyclohexylacetophenone (Desired Product) enol->product + Br₂ (fast) - HBr br2 Br₂ br2->sub br2->enol br2->product dibromo α,α-Dibromo Product (Over-bromination) product->dibromo + Br₂ (Excess Reagent) Troubleshooting_Workflow Troubleshooting Flowchart for Alpha-Bromination start Start: Unsatisfactory Bromination Result q1 Analyze Product Mixture: What is the main issue? start->q1 low_yield Problem: Low Yield q1->low_yield Low Conversion over_brom Problem: Over-bromination q1->over_brom High Dibromo Content ring_brom Problem: Ring Bromination q1->ring_brom Aromatic Substitution sol_yield1 Increase Temperature (e.g., to 90°C) low_yield->sol_yield1 sol_over1 Use 1.0 eq. or less of Brominating Agent over_brom->sol_over1 sol_ring Avoid Friedel-Crafts Catalysts (e.g., FeBr₃) ring_brom->sol_ring sol_yield2 Check Catalyst Amount sol_yield1->sol_yield2 sol_yield3 Change Brominating Agent (e.g., to PHPB) sol_yield2->sol_yield3 end End: Optimized Reaction sol_yield3->end sol_over2 Ensure Acidic Conditions sol_over1->sol_over2 sol_over3 Reduce Reaction Time/ Monitor with TLC sol_over2->sol_over3 sol_over3->end sol_ring->end Experimental_Workflow General Experimental Workflow start Dissolve Ketone in Acetic Acid add_reagent Add Brominating Agent (e.g., PHPB, 1.1 eq.) start->add_reagent heat Heat to 90°C with Stirring add_reagent->heat monitor Monitor by TLC (~3 hours) heat->monitor workup Cool and Precipitate in Ice-Water monitor->workup filter Filter Crude Solid workup->filter wash Wash with Cold Water filter->wash purify Dry and Recrystallize (e.g., from Ethanol) wash->purify end Pure α-Bromo Ketone purify->end

References

Technical Support Center: Purification of 2-Bromo-1-(4-cyclohexylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude "2-Bromo-1-(4-cyclohexylphenyl)ethanone". The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: The most common impurities in crude this compound arise from the bromination of 1-(4-cyclohexylphenyl)ethanone. These include:

  • Unreacted Starting Material: 1-(4-cyclohexylphenyl)ethanone.

  • Over-brominated Product: 2,2-Dibromo-1-(4-cyclohexylphenyl)ethanone.[1]

  • Hydrolysis Product: 2-Hydroxy-1-(4-cyclohexylphenyl)ethanone, which can form if moisture is present during workup or purification.

  • Acidic Impurities: Residual acid catalyst (e.g., HBr) from the bromination reaction.[1]

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the impurity profile and the desired final purity. The two most common and effective methods are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product. It is often faster and more scalable than chromatography.

  • Column Chromatography: Highly effective for separating compounds with different polarities, such as the starting material, desired product, and dibrominated byproduct.[1] It is the preferred method when recrystallization fails to yield a pure product.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the purification process. It allows for the rapid assessment of the separation of different components in a mixture. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[2][3]

Troubleshooting Guides

Recrystallization Issues

Problem: The crude product "oils out" during recrystallization instead of forming crystals.

  • Cause: This often happens when the crude product is highly impure, leading to a significant depression of the melting point and solubility increase. The presence of moisture can also contribute to this issue.

  • Solution:

    • Pre-purification: First, try to remove the bulk of the impurities. A simple wash of the crude solid with a cold, non-polar solvent (like hexane) might remove some of the more non-polar impurities.

    • Solvent System: Experiment with different solvent systems. A two-solvent system (one in which the compound is soluble and one in which it is sparingly soluble) often works well. For this compound, consider solvent systems like ethanol/water or ethyl acetate/hexane.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Rapid cooling can promote oiling out.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.

    • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution.

    • Alternative Purification: If oiling out persists, column chromatography is the recommended next step.

Column Chromatography Issues

Problem: Poor separation between this compound and the unreacted starting material, 1-(4-cyclohexylphenyl)ethanone.

  • Cause: The polarity of the desired product and the starting material can be very similar, making separation challenging.

  • Solution:

    • TLC Optimization: Before running the column, optimize the solvent system using TLC. The goal is to achieve a clear separation between the spots of the starting material and the product. An ideal Rf value for the desired product is around 0.25-0.35 for good separation on a column.[4]

    • Solvent Polarity: Use a less polar eluent system. Since both compounds are relatively non-polar, start with a high percentage of a non-polar solvent like hexane and a small amount of a more polar solvent like ethyl acetate or dichloromethane. For example, begin with 98:2 hexane/ethyl acetate and gradually increase the polarity if needed.

    • Column Dimensions: Use a long, thin column rather than a short, wide one to increase the separation efficiency.

    • Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels to prevent poor separation.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate). A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

ParameterRecommended Condition
Solvent Systems Ethanol, Isopropanol, Ethyl Acetate/Hexane
Cooling Method Slow cooling to room temperature, followed by an ice bath
Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude mixture. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5).

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to begin eluting the sample through the column.

    • Collect fractions in test tubes or flasks.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

ParameterRecommended Condition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate (e.g., 98:2 to 90:10) or Hexane/Dichloromethane
Optimal Product Rf ~0.25 - 0.35

Visualizations

PurificationWorkflow crude Crude Product (this compound) recrystallization Recrystallization crude->recrystallization waste Impurities recrystallization->waste Mother Liquor check_purity Check Purity (TLC/HPLC) recrystallization->check_purity Solid Product column_chromatography Column Chromatography pure_product Pure Product column_chromatography->pure_product Pure Fractions column_chromatography->waste Impure Fractions check_purity->column_chromatography <98% Pure check_purity->pure_product >98% Pure

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization start Attempting Recrystallization oiling_out Product 'Oils Out'? start->oiling_out crystals_form Crystals Form oiling_out->crystals_form No solution1 Change Solvent System oiling_out->solution1 Yes solution2 Ensure Slow Cooling solution1->solution2 solution3 Use Seed Crystal solution2->solution3 solution4 Proceed to Column Chromatography solution3->solution4

Caption: Troubleshooting guide for recrystallization issues.

References

Optimizing reaction conditions for chalcone synthesis with "2-Bromo-1-(4-cyclohexylphenyl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chalcone Synthesis

Topic: Optimizing Reaction Conditions for Chalcone Synthesis with "2-Bromo-1-(4-cyclohexylphenyl)ethanone"

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of chalcones via the Claisen-Schmidt condensation, specifically using this compound as a starting material.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this chalcone synthesis?

A1: The synthesis is a base-catalyzed Claisen-Schmidt condensation.[1] The reaction involves the enolization of the ketone, this compound, which then acts as a nucleophile, attacking the carbonyl carbon of a substituted benzaldehyde.[2] Subsequent dehydration of the intermediate aldol product yields the target chalcone.[2]

Q2: What are the recommended starting conditions for this reaction?

A2: A reliable starting point is to use sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the catalyst in an ethanol solvent at room temperature.[3][4] Equimolar amounts of the ketone and aldehyde are typically used.[3][4] The reaction progress should be monitored using Thin Layer Chromatography (TLC).[3][5][6]

Q3: How long should the reaction be stirred?

A3: Reaction times can vary significantly, from a few hours to overnight, depending on the reactivity of the specific benzaldehyde used.[5] The most effective way to determine completion is to monitor the disappearance of the limiting starting material by TLC.[3][5][6]

Q4: My starting ketone, "this compound," has a bromine atom on the alpha-carbon. Will this affect the reaction?

A4: Yes, the bromine atom is a leaving group and is located at the enolizable position. Under strongly basic conditions, this can lead to competing side reactions, such as Favorskii rearrangement or elimination, in addition to the desired Claisen-Schmidt condensation. Optimization will be critical to favor chalcone formation. Using milder basic conditions or alternative synthetic routes like a Wittig reaction might be necessary if side products dominate.[7]

Q5: Which solvent should I use for the reaction and recrystallization?

A5: Ethanol is a common and effective solvent for the reaction itself as it readily dissolves the reactants and the base catalyst.[3] For recrystallization, ethanol is also a frequent choice.[3][8] The ideal recrystallization solvent dissolves the crude product when hot but allows for good crystal formation upon cooling.[4]

Troubleshooting Guide

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be insufficient, or the temperature might be too low for the specific reactants.[6]1a. Monitor with TLC: Continue stirring and monitor the reaction until the limiting starting material spot disappears on the TLC plate.[5][6] 1b. Increase Temperature: Gently warm the reaction to 40-50°C. Avoid excessive heat (above 65°C) to prevent side reactions.[5]
2. Catalyst Inactivity: The base catalyst (NaOH/KOH) may be old or improperly stored.[5]2. Use Fresh Catalyst: Prepare a fresh solution of the base catalyst for each reaction.[5]
3. Competing Side Reactions: The aldehyde may undergo a self-condensation (Cannizzaro reaction) in the presence of a strong base, or the ketone may self-condense.[6]3a. Optimize Base Concentration: Use a lower concentration of the base or add it slowly to the reaction mixture to avoid localized high concentrations.[6] 3b. Adjust Stoichiometry: Using a slight excess of the ketone can sometimes suppress aldehyde side reactions.[6]
Dark Brown/Black Reaction Mixture; Oily or Gummy Product 1. Decomposition/Polymerization: Overly harsh conditions, such as high temperatures or high base concentrations, can cause the aldehyde or product to decompose or polymerize.[5][6]1a. Control Temperature: Maintain the reaction at room temperature or use gentle warming only if necessary.[5][9] 1b. Moderate Base: Use the lowest effective concentration of the base.
2. Impure Product: The oily substance may be a mixture of the desired chalcone and byproducts.[9]2. Purify via Chromatography: If recrystallization fails to yield a solid, purify the crude product using column chromatography to isolate the target compound.[9][10]
Multiple Spots on TLC of Crude Product 1. Side Reactions: The presence of multiple spots indicates the formation of byproducts. Common side reactions include self-condensation of the ketone, the Cannizzaro reaction of the aldehyde, and Michael addition of the enolate to the newly formed chalcone.[6]1a. Minimize Self-Condensation: Use an excess of the ketone relative to the aldehyde.[6] 1b. Suppress Cannizzaro Reaction: Use a milder base or a lower concentration of a strong base.[6] 1c. Prevent Michael Addition: Use a stoichiometric amount of the aldehyde or a slight excess of the ketone. Lowering the reaction temperature can also help.[6]
Product Does Not Precipitate During Workup 1. High Solubility: The chalcone product may be too soluble in the workup solution (water/ethanol mixture).1a. Reduce Solvent Volume: Carefully concentrate the solution by removing some of the solvent under reduced pressure. 1b. Induce Crystallization: Cool the solution in an ice bath for an extended period.[11] If a solid does not form, try scratching the inside of the flask with a glass rod to create nucleation sites.

Experimental Protocols

Protocol 1: Standard Synthesis using NaOH in Ethanol

This protocol is a conventional and widely adopted method for chalcone synthesis.[3]

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted benzaldehyde (1.0 eq) in 95% ethanol.[3][4]

  • Cooling: Cool the mixture in an ice bath with continuous stirring.[3]

  • Catalyst Addition: Prepare a solution of NaOH (e.g., 40-50% aqueous solution) and add it dropwise to the reaction mixture, ensuring the temperature remains low.[4][12]

  • Reaction: Allow the reaction to stir at room temperature for 2-24 hours. Monitor the disappearance of the starting materials by TLC.[3] A precipitate may form during this time.

  • Workup & Isolation: Pour the reaction mixture into a beaker of cold water or crushed ice.[3] Acidify with dilute HCl to neutralize the excess base.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry.[3] The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[3][4]

Protocol 2: Solvent-Free Synthesis by Grinding

This "green chemistry" approach often leads to shorter reaction times and simpler workups.[3][13]

  • Mixing: Place the this compound (1.0 eq), the substituted benzaldehyde (1.0 eq), and powdered solid NaOH or KOH (1.0 eq) in a mortar.[3][8]

  • Grinding: Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture may turn into a paste or solid.[3][8]

  • Workup: Add cold water to the mixture and continue to stir or grind until the solid is well-suspended.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove the base, and dry. Recrystallize from ethanol if necessary.

Data Presentation: Optimizing Reaction Conditions

The following table illustrates a hypothetical optimization study for the reaction between this compound and 4-chlorobenzaldehyde, based on general principles of Claisen-Schmidt condensations.

EntryCatalyst (eq)SolventTemperature (°C)Time (h)Yield (%)
1NaOH (1.2)Ethanol25 (Room Temp)1258
2KOH (1.2)Ethanol25 (Room Temp)1265
3KOH (1.2)Ethanol45472
4KOH (1.2)Methanol25 (Room Temp)1261
5NaOH (1.0)Solvent-Free25 (Room Temp)0.2575

Note: This data is illustrative and serves as a template for experimental design. Actual results will vary.

Visualizations

General Reaction Pathway

Reaction_Pathway cluster_reactants Reactants Ketone This compound Base Base (e.g., NaOH) -H₂O Ketone->Base Aldehyde Ar-CHO Enolate Enolate Intermediate Base->Enolate + H₂O Aldol Aldol Adduct (β-Hydroxy Ketone) Enolate->Aldol + Ar-CHO Chalcone Final Chalcone Product (α,β-Unsaturated Ketone) Aldol->Chalcone - H₂O (Dehydration)

Caption: Simplified mechanism of base-catalyzed Claisen-Schmidt condensation.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve Ketone and Aldehyde in Ethanol start->dissolve add_base Add Base Catalyst (e.g., aq. NaOH) Dropwise dissolve->add_base react Stir at Room Temp (2-24h) add_base->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Pour into Ice Water & Neutralize with HCl monitor->workup Reaction Complete filter Vacuum Filter Crude Solid workup->filter purify Recrystallize from Hot Ethanol filter->purify end Pure Chalcone purify->end

Caption: Standard workflow for chalcone synthesis via conventional heating.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic cluster_incomplete Incomplete Reaction cluster_side_products Side Products Observed start Low Yield Observed check_tlc Check Final TLC Plate start->check_tlc increase_time Increase Reaction Time check_tlc->increase_time Starting Material Remains optimize_base Lower Base Concentration check_tlc->optimize_base Multiple Spots/ Streaking increase_temp Gently Warm (40-50°C) increase_time->increase_temp Still Incomplete check_stoich Adjust Reactant Ratio optimize_base->check_stoich purify_column Purify via Column Chromatography check_stoich->purify_column

Caption: Decision tree for troubleshooting low product yield in chalcone synthesis.

References

Common byproducts in the Hantzsch synthesis with "2-Bromo-1-(4-cyclohexylphenyl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering unexpected results or byproducts when attempting a Hantzsch-type synthesis using "2-Bromo-1-(4-cyclohexylphenyl)ethanone". The use of an α-bromo ketone in a classical Hantzsch pyridine synthesis is a significant deviation from the standard protocol, which typically involves an aldehyde, a β-ketoester, and a nitrogen source. This guide will address the potential chemical pathways and byproducts that may arise from this specific combination of reactants.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a Hantzsch pyridine synthesis with this compound instead of an aldehyde, but I am not getting the expected dihydropyridine product. What is happening?

A1: The classical Hantzsch pyridine synthesis specifically requires an aldehyde as one of the three components.[1] Using an α-bromo ketone like this compound changes the fundamental reaction pathway. Instead of the pyridine synthesis, you are more likely initiating a Hantzsch pyrrole synthesis or other side reactions. α-Halo ketones are known precursors to pyrroles in the presence of a β-dicarbonyl compound and a nitrogen source.[2][3]

Q2: What are the most likely products when combining this compound, a β-ketoester (like ethyl acetoacetate), and a nitrogen source (like ammonia or ammonium acetate)?

A2: The major expected product is a substituted pyrrole.[3] The reaction proceeds through the Hantzsch pyrrole synthesis pathway. Additionally, several byproducts can form depending on the reaction conditions.

Q3: What are the common byproducts I should be looking for?

A3: Common byproducts can include:

  • Self-condensation products of the β-ketoester.

  • Favorskii rearrangement products: The α-bromo ketone can undergo rearrangement in the presence of a base.[2]

  • Thiazole derivatives: If a source of sulfur (e.g., thioamide) is present, even as an impurity, thiazole formation can occur.[2]

  • Incompletely cyclized intermediates.

Q4: Can I still synthesize a pyridine derivative using this compound?

A4: While a direct Hantzsch pyridine synthesis is unlikely, other methods for synthesizing substituted pyridines exist, such as the Guareschi-Thorpe or Tschitschibabin syntheses, which can accommodate different starting materials.[4][5] However, for a Hantzsch-type reaction, the α-bromo ketone is not a suitable substitute for an aldehyde.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of the desired product Incorrect reaction type assumed. The use of an α-bromo ketone favors pyrrole synthesis, not pyridine synthesis.[3]If a substituted pyrrole is the desired product, optimize conditions for the Hantzsch pyrrole synthesis. If a pyridine is the target, a different synthetic route should be chosen.
Complex mixture of products observed (TLC/NMR) Multiple competing reactions are occurring.Carefully control reaction temperature and order of reagent addition. Consider a lower temperature to minimize side reactions. Purify starting materials to avoid unintended catalytic activity.
Isolation of a product with an unexpected molecular weight Formation of self-condensation products or rearrangement byproducts.Characterize the byproduct using mass spectrometry and NMR to identify its structure. This can help in diagnosing the dominant side reaction.
Formation of a highly colored byproduct Potential formation of oxidized species or polymeric materials.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.

Experimental Protocols

General Protocol for Hantzsch Pyrrole Synthesis

This protocol is a general guideline for the synthesis of a pyrrole derivative using an α-halo ketone.

Materials:

  • This compound (1 equivalent)

  • β-Ketoester (e.g., ethyl acetoacetate) (1 equivalent)

  • Nitrogen source (e.g., ammonia or a primary amine)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • Dissolve the β-ketoester and the nitrogen source in the chosen solvent in a round-bottom flask.

  • Stir the mixture at room temperature for 15-30 minutes to form the enamine intermediate.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathways cluster_main Primary Pathway cluster_side Potential Side Reactions reactants This compound + β-Ketoester + NH3 hantzsch_pyrrole Hantzsch Pyrrole Synthesis reactants->hantzsch_pyrrole favorskii Favorskii Rearrangement reactants->favorskii self_condensation Self-Condensation of β-Ketoester reactants->self_condensation other_heterocycles Other Heterocycle Formation (e.g., Thiazoles with S impurity) reactants->other_heterocycles pyrrole_product Substituted Pyrrole hantzsch_pyrrole->pyrrole_product favorskii_product Rearranged Byproduct favorskii->favorskii_product condensation_product Dimer/Trimer of Ketoester self_condensation->condensation_product thiazole_product Thiazole Byproduct other_heterocycles->thiazole_product

References

Technical Support Center: Purification of Reaction Mixtures Containing 4-Cyclohexylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with reactions involving 4-cyclohexylacetophenone and require methods to remove the unreacted starting material from their product mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted 4-cyclohexylacetophenone from a reaction mixture?

A1: The most common and effective methods for removing unreacted 4-cyclohexylacetophenone include:

  • Column Chromatography: A highly versatile technique for separating compounds based on polarity.[1][2][3][4][5]

  • Recrystallization: Ideal if your desired product is a solid, as it can yield highly pure crystalline material.[6][7]

  • Liquid-Liquid Extraction: Often used as an initial purification step to remove impurities based on their differential solubility in immiscible solvents.[8][9]

  • Bisulfite Extraction: A chemical method that selectively reacts with the ketone to form a water-soluble adduct, allowing for its removal in an aqueous phase.[10][11][12][13][14]

  • Distillation: Suitable for removing volatile impurities or for purifying the product under vacuum, given the high boiling point of 4-cyclohexylacetophenone.[15][16]

Q2: My product is also a non-polar compound. How can I separate it from 4-cyclohexylacetophenone using column chromatography?

A2: Separating two non-polar compounds can be challenging but is achievable. You will need to optimize your solvent system for column chromatography, aiming for a slight difference in polarity to allow for separation. It is recommended to first use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point is a non-polar eluent such as hexane or heptane, with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane. A gradient elution, where the polarity of the solvent is gradually increased, can be very effective.

Q3: Is recrystallization a suitable method for removing 4-cyclohexylacetophenone?

A3: Yes, recrystallization can be a very effective method, especially if your desired product is a solid with different solubility properties than 4-cyclohexylacetophenone, which has a melting point of 68-70 °C.[15] The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while 4-cyclohexylacetophenone remains in solution.

Q4: When should I consider using bisulfite extraction?

A4: Bisulfite extraction is particularly useful when other methods like chromatography or recrystallization are difficult, for instance, if the product and the unreacted ketone have very similar polarities or solubility profiles. This method is effective for sterically unhindered ketones.[10][13] It converts the ketone into a charged bisulfite adduct that is soluble in water, allowing for easy separation from your desired product if the product is not water-soluble and does not react with bisulfite.[10][11][12][14]

Troubleshooting Guide
Issue Possible Cause Solution
Poor separation in column chromatography (overlapping peaks) The solvent system is not optimal.Test a range of solvent systems with varying polarities using TLC before running the column. A shallower solvent gradient or an isocratic elution with a well-chosen solvent system might improve separation.
The product "oils out" during recrystallization instead of forming crystals. The solvent is too non-polar, or the solution is cooling too quickly.Try a more polar solvent or a solvent mixture. Ensure the solution cools slowly. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
Incomplete removal of 4-cyclohexylacetophenone with liquid-liquid extraction. The partition coefficient of the ketone between the organic and aqueous phases is not sufficiently different.Increase the number of extractions. If the ketone is the target for removal, a reactive extraction like the bisulfite method may be necessary.
Low recovery of the desired product after purification. The product may be partially soluble in the wash solutions or may adhere to the stationary phase in chromatography.Minimize the volume of washing solvents. For chromatography, ensure the chosen solvent system allows for the elution of your product.
Data Presentation: Comparison of Purification Methods
Method Principle of Separation Applicability for 4-Cyclohexylacetophenone Key Parameters to Optimize
Column Chromatography Differential adsorption onto a stationary phase based on polarity.[1][4]High. Very versatile for a wide range of products.Stationary phase (e.g., silica gel, alumina), mobile phase composition (solvent system).
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.High, as it is a solid at room temperature.[15]Choice of solvent or solvent mixture, cooling rate.
Liquid-Liquid Extraction Differential solubility in two immiscible liquid phases.[8]Moderate. Best as a preliminary purification step.Choice of organic and aqueous phases, pH of the aqueous phase.
Bisulfite Extraction Chemical reaction with sodium bisulfite to form a water-soluble adduct.[10][14]High. Effective for removing the ketone from a less reactive product.Reaction time, concentration of sodium bisulfite solution.
Distillation Difference in boiling points.Moderate. Useful for removing low-boiling impurities or for high-temperature vacuum distillation.Pressure (vacuum level), temperature.

Experimental Protocols

Protocol 1: Removal of 4-Cyclohexylacetophenone by Column Chromatography

This protocol provides a general guideline for the purification of a product mixture using silica gel column chromatography.

1. Preparation of the Column:

  • A glass chromatography column is securely clamped in a vertical position.

  • A small plug of cotton or glass wool is placed at the bottom of the column.

  • A layer of sand (approx. 1 cm) is added on top of the cotton.

  • The column is filled with a non-polar solvent (e.g., hexane).

  • A slurry of silica gel in the same non-polar solvent is prepared and carefully poured into the column, avoiding the formation of air bubbles. The column is tapped gently to ensure even packing.

  • A layer of sand (approx. 1 cm) is added to the top of the silica gel to prevent disturbance when adding the sample and eluent.

2. Sample Loading:

  • The crude reaction mixture is dissolved in a minimal amount of the eluting solvent or a solvent in which it is readily soluble.

  • Alternatively, the crude mixture can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

3. Elution and Fraction Collection:

  • The eluting solvent (mobile phase), determined by prior TLC analysis, is carefully added to the top of the column.

  • The stopcock is opened to allow the solvent to flow through the column at a steady rate. The solvent level should not be allowed to drop below the top of the silica gel.

  • Fractions are collected in separate test tubes or flasks.

4. Analysis:

  • The collected fractions are analyzed by TLC to determine which fractions contain the purified product and which contain the unreacted 4-cyclohexylacetophenone.

  • Fractions containing the pure product are combined and the solvent is removed using a rotary evaporator.

Protocol 2: Removal of 4-Cyclohexylacetophenone by Bisulfite Extraction

This protocol is adapted from a general procedure for the removal of reactive ketones from a reaction mixture.[10][11]

1. Dissolution:

  • Dissolve the crude reaction mixture containing the product and unreacted 4-cyclohexylacetophenone in a suitable water-miscible organic solvent like methanol or dimethylformamide (DMF).[10][11]

2. Reaction with Bisulfite:

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bisulfite. The amount should be in excess relative to the amount of unreacted ketone.

  • Shake the funnel vigorously for approximately 30-60 seconds.[11] Caution: This should be done in a fume hood as sulfur dioxide gas may be generated.[10]

3. Extraction:

  • Add deionized water and an immiscible organic solvent (e.g., ethyl acetate/hexanes mixture) to the separatory funnel.[11]

  • Shake the funnel vigorously, venting frequently.

  • Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of 4-cyclohexylacetophenone, while your product (if less polar and unreactive) will remain in the organic layer.

4. Separation and Washing:

  • Drain the lower aqueous layer.

  • Wash the organic layer with deionized water and then with brine to remove any residual water-soluble impurities.

  • Drain the organic layer into a clean flask.

5. Drying and Concentration:

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent.

  • Remove the solvent from the filtrate using a rotary evaporator to yield the purified product.

Visualization

Decision-Making Workflow for Purification Method Selection

Purification_Workflow start Start: Crude Product Mixture (Product + unreacted 4-cyclohexylacetophenone) liquid_extraction Initial Liquid-Liquid Extraction (to remove polar/ionic impurities) start->liquid_extraction product_state Is the desired product a solid? polarity_diff Are the polarities of the product and ketone significantly different? product_state->polarity_diff  No recrystallization Attempt Recrystallization product_state->recrystallization  Yes column_chromatography Perform Column Chromatography polarity_diff->column_chromatography  Yes bisulfite_extraction Perform Bisulfite Extraction polarity_diff->bisulfite_extraction  No recrystallization->polarity_diff Unsuccessful end Purified Product recrystallization->end Successful column_chromatography->end bisulfite_extraction->end liquid_extraction->product_state

Caption: A decision-making flowchart for selecting a suitable purification method.

References

Preventing the formation of dibrominated byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of dibrominated byproducts during chemical synthesis.

Troubleshooting Guide: Common Issues in Bromination

Problem: Formation of Di- and Polybrominated Byproducts in Activated Aromatic Compounds

Symptoms: You are attempting to monobrominate an activated aromatic compound (e.g., aniline, phenol, or their derivatives) but are observing significant amounts of di- or even tri-brominated products in your reaction mixture.

Root Cause: Activated aromatic rings are highly susceptible to polybromination due to the strong electron-donating nature of substituents like -OH, -NH₂, and -OR. Molecular bromine (Br₂) is a very reactive brominating agent that can rapidly lead to multiple substitutions on these electron-rich systems.

Solutions:

  • Use a Milder Brominating Agent: Switch from molecular bromine to a less reactive source of electrophilic bromine. N-bromosuccinimide (NBS) is a commonly used alternative.[1] Other options include copper(II) bromide (CuBr₂), which has been shown to be an efficient reagent for the monobromination of electron-rich aromatic compounds at room temperature.[2]

  • Control Stoichiometry: Carefully control the stoichiometry by using only one equivalent of the brominating agent relative to your substrate.[1]

  • Lower the Reaction Temperature: Reducing the reaction temperature (e.g., to 0°C or below) will decrease the overall reaction rate, allowing for better control and reducing the likelihood of over-bromination.[1][3]

  • Solvent Selection: The choice of solvent can influence selectivity. For instance, using a less polar solvent like carbon disulfide (CS₂) can sometimes decrease the rate of reaction and slightly improve selectivity.[3]

  • Employ a Protective Group Strategy: For highly activated substrates like aminobenzoic acids, protecting the activating group (e.g., acetylating an amino group) can reduce its activating effect, allowing for selective monobromination. The protecting group can then be removed in a subsequent step.[3]

Problem: Lack of Regioselectivity in Bromination Reactions

Symptoms: Your bromination reaction is yielding a mixture of ortho, meta, and para isomers, and you desire a single, specific isomer.

Root Cause: The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the aromatic ring. While ortho- and para-directing groups are common, achieving high selectivity for a single isomer can be challenging.

Solutions:

  • Catalyst Selection: The use of specific catalysts can significantly enhance regioselectivity. Zeolites, for instance, can induce high para-selectivity due to their shape-selective nature, where bromination occurs within the pores, sterically hindering access to other positions.[4]

  • Specialized Reagent Systems: Certain reagent and catalyst combinations are known to favor specific isomers. For example, tetraalkylammonium tribromides are reported to be highly para-selective for phenolic substrates.[1] For meta-selective bromination of certain substrates like 2-phenylpyridine derivatives, a ruthenium catalyst can be employed.[5]

  • Temperature Control: Lowering the reaction temperature can sometimes improve para-selectivity.[4]

Frequently Asked Questions (FAQs)

Q1: How can I achieve selective monobromination of an electron-rich aromatic compound?

A1: To achieve selective monobromination, you should consider a combination of strategies. Using a milder brominating agent like N-bromosuccinimide (NBS) or copper(II) bromide is a good starting point.[1][2][6] Additionally, precise control of the stoichiometry (using a 1:1 ratio of substrate to brominating agent), and running the reaction at a reduced temperature can significantly improve selectivity by slowing down the reaction and preventing over-bromination.[1]

Q2: What is the role of a catalyst in controlling the selectivity of bromination?

A2: Catalysts can play a crucial role in directing the regioselectivity of bromination. For example, shape-selective catalysts like zeolites can favor the formation of the para-isomer by sterically hindering the formation of other isomers within their porous structure.[4] Other catalysts, such as iodine or ammonium iodide, can facilitate efficient monobromination under mild conditions.[7]

Q3: Can adjusting reaction conditions alone prevent the formation of dibrominated byproducts?

A3: While adjusting reaction conditions like lowering the temperature and using a less polar solvent can help improve selectivity, it is often not sufficient to completely prevent polybromination, especially with highly activated substrates.[3] For such cases, a multi-faceted approach that includes the use of a milder brominating agent or a protecting group strategy is generally more effective.[3]

Q4: Are there safer alternatives to using molecular bromine?

A4: Yes, several alternatives to molecular bromine can be safer to handle and can also offer improved selectivity. N-Bromosuccinimide (NBS) is a crystalline solid that is easier and safer to handle than liquid bromine.[1] Other options include generating bromine in situ from reagents like hydrobromic acid or a bromide salt with an oxidizing agent.[8][9] This approach avoids the need to store and handle large quantities of hazardous molecular bromine.[8][9] Continuous flow processes for bromination also enhance safety by minimizing the amount of reactive material at any given time.[8][9]

Q5: How does a protecting group strategy work to prevent dibromination?

A5: A protecting group strategy involves temporarily modifying a highly activating functional group on your substrate to reduce its electron-donating ability. For example, an amino group (-NH₂) can be converted to an acetamido group (-NHCOCH₃) through acetylation.[3] This less-activating group then directs monobromination to the desired position. After the bromination step, the protecting group is removed (deprotection) to regenerate the original functional group, yielding the desired monobrominated product.[3]

Data Presentation

Table 1: Comparison of Brominating Agents for Aromatic Compounds

Brominating AgentSubstrate ExampleSelectivity OutcomeReference
Copper(II) Bromide (CuBr₂)Phenols, anilinesGood to excellent for monobromination[2]
N-Bromosuccinimide (NBS)Activated aromaticsGood for monobromination, often milder than Br₂[1]
N-Bromosuccinimide / Silica GelVariesGood to excellent para-selectivity[1]
Tetraalkylammonium tribromidesPhenolic substratesHighly para-selective[1]
Molecular Bromine (Br₂)Activated aromaticsProne to polybromination[1]

Table 2: Effect of Reaction Conditions on Selectivity

ParameterAdjustmentExpected OutcomeReference
TemperatureLowering temperature (e.g., to 0°C or below)Increased selectivity, reduced reaction rate[1][3]
StoichiometryUse of 1 equivalent of brominating agentFavors monobromination[1]
SolventLess polar solvent (e.g., CS₂)May decrease reactivity and improve selectivity[3]

Experimental Protocols

Protocol 1: Selective Monobromination of p-Aminobenzoic Acid using a Protecting Group Strategy

This protocol involves the protection of the amino group by acetylation, followed by bromination and deprotection.

Step 1: Acetylation of p-Aminobenzoic Acid

  • In a fume hood, dissolve p-aminobenzoic acid in glacial acetic acid.

  • Slowly add acetic anhydride to the solution with stirring. The reaction is exothermic.

  • After the initial exotherm subsides, gently heat the mixture for a short period to ensure the reaction goes to completion.

  • Pour the warm mixture into ice-cold water to precipitate the N-acetyl-p-aminobenzoic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.[3]

Step 2: Bromination of N-Acetyl-p-aminobenzoic Acid

  • Dissolve the dried N-acetyl-p-aminobenzoic acid in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature and stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to complete the reaction.

  • Pour the reaction mixture into cold water to precipitate the crude 4-acetamido-3-bromobenzoic acid.

  • Collect the product by vacuum filtration, wash thoroughly with water, and then dry. A wash with a sodium bisulfite solution can be used to remove excess bromine.[3]

Step 3: Deprotection (Hydrolysis) of 4-Acetamido-3-bromobenzoic Acid

  • Reflux the crude 4-acetamido-3-bromobenzoic acid with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Monitor the reaction by TLC until hydrolysis is complete.

  • Cool the reaction mixture.

  • If acid hydrolysis was used, neutralize the solution with a base (e.g., NaOH) to precipitate the 4-amino-3-bromobenzoic acid. If base hydrolysis was used, acidify the solution to precipitate the product.

  • Collect the final product by vacuum filtration, wash with cold water, and dry.[3]

Visualizations

logical_workflow cluster_start Starting Point cluster_direct Direct Bromination cluster_protected Protected Bromination start Substrate with Activating Group direct_bromination Direct Bromination (e.g., with Br₂) start->direct_bromination Uncontrolled Pathway protect Protect Activating Group (e.g., Acetylation) start->protect Controlled Pathway outcome_direct Mixture of Mono- and Dibrominated Products direct_bromination->outcome_direct High Reactivity protected_bromination Selective Monobromination (e.g., with NBS) protect->protected_bromination Reduced Activation deprotect Deprotect Group (e.g., Hydrolysis) protected_bromination->deprotect outcome_protected Desired Monobrominated Product deprotect->outcome_protected

Caption: Logical workflow for direct vs. protected bromination.

troubleshooting_flowchart start Dibrominated Byproduct Detected q1 Is the substrate highly activated? start->q1 a1_yes Use Milder Reagent (e.g., NBS, CuBr₂) q1->a1_yes Yes a1_no Control Stoichiometry (1:1 ratio) q1->a1_no No q2 Is selectivity still poor? a1_yes->q2 a1_no->q2 a2_yes Lower Reaction Temperature q2->a2_yes Yes a2_no Reaction Optimized q2->a2_no No q3 Still observing dibromination? a2_yes->q3 q3->a2_no No a3_yes Consider Protecting Group Strategy q3->a3_yes Yes a3_yes->a2_no

Caption: Troubleshooting flowchart for dibromination issues.

References

Technical Support Center: TLC Monitoring of Reactions Involving 2-Bromo-1-(4-cyclohexylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Thin-Layer Chromatography (TLC) to monitor reactions involving the starting material, 2-Bromo-1-(4-cyclohexylphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in a typical reaction?

A1: this compound (CAS No. 99433-28-0) is an α-bromo ketone.[1] In organic synthesis, it is commonly used as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing for the introduction of various nucleophiles at the alpha position to the carbonyl group. Monitoring its consumption via TLC is crucial to determine reaction completion.

Q2: How do I select an appropriate mobile phase (eluent) for monitoring my reaction?

A2: The ideal mobile phase should provide a good separation between your starting material and your product(s), with Rf values ideally between 0.2 and 0.5.[2]

  • Starting Point: For a molecule like this compound, a good starting eluent is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[3]

  • Optimization:

    • If your spots are too close to the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.[4]

    • If your spots are too close to the solvent front (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent.[4]

    • Systematic experimentation with different solvent ratios is key. A common starting ratio is 9:1 or 4:1 hexanes:ethyl acetate.

Q3: How do I visualize the spots on the TLC plate? My compound is colorless.

A3: Since this compound is an aromatic ketone, it is UV-active.

  • UV Light (Non-destructive): The most common method is to use a handheld UV lamp at 254 nm.[5][6][7] Most commercial TLC plates contain a fluorescent indicator that glows green under UV light. The compound will absorb the UV light and appear as a dark purple or black spot because it quenches the fluorescence.[5][6] It is good practice to circle the spots with a pencil while under the lamp.[6]

  • Staining (Destructive): If UV is not effective or for better visualization, you can use a chemical stain. After visualization with a stain, the plate cannot be used further.[8]

    • Potassium Permanganate (KMnO₄) Stain: Good for visualizing compounds that can be oxidized. Spots appear yellow or brown on a purple background.[5]

    • p-Anisaldehyde Stain: A versatile stain that can produce a range of colors depending on the compound's functional groups upon heating.[9]

    • Iodine Chamber: Exposing the plate to iodine vapor will cause most organic compounds to appear as temporary yellow-brown spots.[6][8]

Q4: How is the Retention Factor (Rf) value calculated and why is it important?

A4: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front, both measured from the origin line.[10][11][12]

  • Formula: Rf = (Distance traveled by the sample) / (Distance traveled by the solvent front)[13]

The Rf value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).[14] In reaction monitoring, you will track the disappearance of the spot corresponding to the starting material's Rf and the appearance of a new spot with a different Rf, which corresponds to your product.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Spots are streaking or "tailing" 1. Sample is too concentrated (overloaded).2. Compound is highly acidic or basic.3. The mobile phase is inappropriate.1. Dilute the sample solution and re-spot the plate. The initial spot should be 1-2 mm in diameter.[15][16][17]2. Add a small amount (0.1-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to improve spot shape.[4][17]3. Change the polarity of the mobile phase.
No spots are visible on the TLC plate 1. The sample is too dilute.2. The compound is not UV-active and requires a stain.3. The compound is volatile and evaporated.4. The spotting line was submerged in the solvent reservoir.1. Concentrate the sample solution or spot multiple times in the same location, allowing the solvent to dry between applications.[4][15]2. Use a chemical stain like potassium permanganate or p-anisaldehyde after checking under UV light.[15]3. This is less likely for this specific compound but can happen with more volatile substances.[4]4. Ensure the origin line where you spot the samples is always above the level of the eluent in the chamber.[15]
Starting material and product spots are too close or overlapping (poor resolution) 1. The mobile phase polarity is not optimal.2. The reaction has not proceeded far enough.1. Systematically test different mobile phase ratios. Try changing one of the solvents (e.g., switch from ethyl acetate to dichloromethane) to alter the selectivity.[18]2. Allow the reaction to run for a longer period and take another sample.
The Rf values are inconsistent between runs 1. The TLC chamber was not properly saturated with solvent vapor.2. The composition of the mobile phase changed due to evaporation.3. The temperature changed.1. Place a piece of filter paper inside the developing chamber to help saturate the atmosphere with solvent vapor before running the plate.[14]2. Use a chamber with a tight-fitting lid and prepare fresh eluent for each run, especially if using volatile solvents.[13]3. Run TLC under consistent temperature conditions.[14]

Illustrative Experimental Protocol & Data

Reaction: Nucleophilic substitution of this compound with a generic nucleophile (e.g., sodium acetate to form an ester).

Protocol for TLC Monitoring:

  • Prepare the TLC Chamber: Add the chosen eluent (e.g., 7:3 Hexanes:Ethyl Acetate) to a depth of about 0.5 cm in a developing chamber. Place a piece of filter paper inside, close the chamber, and allow it to saturate for 5-10 minutes.[14]

  • Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on this line.[2]

  • Spot the Plate:

    • Lane 1 (Reference): Using a capillary tube, spot a dilute solution of your starting material, this compound.

    • Lane 2 (Co-spot): Spot the starting material first, then, using a different capillary, carefully spot the reaction mixture directly on top of it.[2][19]

    • Lane 3 (Reaction Mixture): Take a small aliquot from your reaction mixture using a capillary tube and spot it in this lane.[19]

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[20] Close the lid and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Analyze the Plate: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp, circling them with a pencil.[6] Calculate the Rf values for all visible spots. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane (Lane 3).

Representative TLC Data (Hypothetical)

The following table shows representative Rf values for the starting material (SM) and a hypothetical, more polar product (P) in different solvent systems.

Solvent System (Hexanes:Ethyl Acetate)Rf of Starting Material (SM)Rf of Product (P)ΔRf (SM - P)Comments
9:10.550.400.15Decent separation, but spots might be slightly high.
7:3 0.40 0.25 0.15 Optimal separation with Rf values in the ideal range.
1:10.750.620.13Poor separation, both spots are too high on the plate.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_run Development & Analysis prep_chamber 1. Prepare & Saturate TLC Chamber prep_plate 2. Prepare TLC Plate (Draw Origin Line) spot_sm 3a. Spot Starting Material (SM) prep_plate->spot_sm spot_co 3b. Spot Co-spot (SM + Rxn) spot_rxn 3c. Spot Reaction Mixture (Rxn) develop 4. Develop Plate in Chamber spot_rxn->develop visualize 5. Dry & Visualize (e.g., UV Light) develop->visualize analyze 6. Analyze Results (Rf, Spot Disappearance) visualize->analyze

Caption: Workflow for monitoring a reaction using TLC.

Troubleshooting_Tree start Problem: SM and Product spots are unresolved q1 Is the eluent polarity optimal? (Rf values between 0.2-0.5) start->q1 a1_yes Yes q1->a1_yes   a1_no No q1->a1_no   q2 Try a different solvent system to improve selectivity (e.g., Hex/DCM instead of Hex/EtOAc) a1_yes->q2 sol_no Adjust eluent polarity. - More polar if Rf is too low. - Less polar if Rf is too high. a1_no->sol_no q3 Consider 2D TLC if compounds are extremely close in polarity q2->q3

Caption: Troubleshooting guide for unresolved TLC spots.

References

Technical Support Center: Synthesis of 2-Bromo-1-(4-cyclohexylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromo-1-(4-cyclohexylphenyl)ethanone, with a focus on scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

A1: The most common method is the α-bromination of the precursor, 1-(4-cyclohexylphenyl)ethanone. This is typically achieved using a brominating agent in a suitable solvent. Common brominating agents include liquid bromine (Br₂) and N-Bromosuccinimide (NBS). The reaction is often catalyzed by an acid, such as hydrobromic acid (HBr) or acetic acid.[1][2][3]

Q2: What are the primary safety concerns when handling bromine for this synthesis at a larger scale?

A2: Bromine is a highly toxic and corrosive substance. Key safety precautions when handling bromine at scale include:

  • Engineering Controls: Conducting the reaction in a well-ventilated fume hood or a closed reactor system is crucial.[4] A scrubber system to neutralize bromine vapors is highly recommended for larger quantities.[4]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. For large-scale operations, a full chemical suit and a respirator with an appropriate cartridge may be necessary.[4][5][6]

  • Emergency Preparedness: Have a spill kit ready that includes a neutralizing agent like sodium thiosulfate solution.[5] Ensure all personnel are trained on emergency procedures.

Q3: What are the potential side products in this reaction, and how can they be minimized?

A3: The main potential side products are:

  • Dibrominated product: 2,2-Dibromo-1-(4-cyclohexylphenyl)ethanone can form if an excess of the brominating agent is used or if the reaction is not properly controlled. To minimize this, use a stoichiometric amount of the brominating agent and add it slowly to the reaction mixture.[1]

  • Aromatic ring bromination: Bromination of the phenyl ring is a possibility, especially with certain catalysts or prolonged reaction times.[1] Using non-polar solvents and controlling the temperature can help to reduce this side reaction.

  • Unreacted starting material: Incomplete reaction can be an issue. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to ensure full conversion of the starting material.

Q4: What are the recommended purification methods for this compound at an industrial scale?

A4: For large-scale purification, the following methods are recommended:

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is often the most effective and scalable purification method. This can effectively remove impurities.

  • Column Chromatography: While standard silica gel chromatography can be used, for larger quantities, automated flash chromatography systems are more efficient.

  • Distillation: If the product is a liquid or has a suitable boiling point, distillation under reduced pressure can be an effective purification technique.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Product loss during workup or purification. - Sub-optimal reaction temperature.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the extraction and purification steps to minimize losses. - Experiment with a range of temperatures to find the optimal condition for the reaction.
Formation of Dibrominated Byproduct - Excess of brominating agent. - Reaction temperature is too high.- Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent. - Add the brominating agent slowly and maintain a controlled temperature, typically at or below room temperature.
Presence of Aromatic Ring Bromination - Use of a polar protic solvent. - Presence of a Lewis acid catalyst that promotes ring bromination.- Switch to a less polar, aprotic solvent such as dichloromethane or chloroform. - Avoid strong Lewis acid catalysts if ring bromination is observed.
Reaction is Sluggish or Does Not Start - Insufficient catalyst. - Low reaction temperature. - Poor quality of reagents.- Ensure the appropriate amount of acid catalyst is used. - Gradually increase the reaction temperature while monitoring for product formation. - Use fresh, high-purity starting materials and brominating agent.
Difficulty in Isolating the Product - Product is an oil instead of a solid. - Formation of an emulsion during workup.- If the product is an oil, consider purification by column chromatography or distillation. - To break emulsions, add a saturated brine solution during the aqueous workup.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is adapted from the synthesis of similar α-bromo ketones.[7][8]

Materials:

  • 1-(4-cyclohexylphenyl)ethanone

  • Bromine (Br₂)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium bisulfite solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-cyclohexylphenyl)ethanone (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water and dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Scale-Up Considerations:
  • Heat Management: The bromination reaction is exothermic. For larger scales, a jacketed reactor with precise temperature control is essential to prevent overheating and the formation of byproducts.

  • Reagent Addition: The slow and controlled addition of bromine is critical at scale. A syringe pump or a peristaltic pump can be used for precise and steady addition.

  • Mixing: Efficient mixing is crucial to ensure homogenous reaction conditions. An overhead mechanical stirrer is recommended for larger reaction volumes.

  • Workup: Handling large volumes of organic solvents and aqueous solutions requires appropriate equipment and safety measures.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 1-(4-cyclohexylphenyl)ethanone dissolve Dissolve in Acetic Acid start->dissolve cool Cool to 0-5 °C dissolve->cool add_br2 Slowly Add Bromine cool->add_br2 react React at Room Temperature add_br2->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash_bisulfite Wash with NaHSO3 extract->wash_bisulfite wash_bicarb Wash with NaHCO3 wash_bisulfite->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Recrystallization or Chromatography concentrate->purify product Final Product: this compound purify->product troubleshooting_guide start Problem with Synthesis low_yield Low Yield? start->low_yield byproducts Byproducts Observed? start->byproducts incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes workup_loss Loss During Workup? low_yield->workup_loss No dibromination Dibromination? byproducts->dibromination Yes ring_bromination Ring Bromination? byproducts->ring_bromination No solution1 Increase reaction time or temperature. incomplete_reaction->solution1 solution2 Optimize extraction and purification. workup_loss->solution2 solution3 Reduce amount of Bromine and control temperature. dibromination->solution3 solution4 Change solvent to non-polar aprotic. ring_bromination->solution4

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 2-Bromo-1-(4-cyclohexylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and quality control. This guide provides a comparative overview of analytical methods for assessing the purity of 2-Bromo-1-(4-cyclohexylphenyl)ethanone, a valuable building block in organic synthesis. We will explore High-Performance Liquid Chromatography (HPLC) as the primary method and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and adaptability. A reverse-phase HPLC method is well-suited for the analysis of this compound.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., Newcrom R1 or equivalent), typically with dimensions of 4.6 mm x 250 mm and a particle size of 5 µm.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (MeCN) and water. A common starting point is a mixture of MeCN and water (e.g., 70:30 v/v) containing a small amount of an acid modifier like 0.1% phosphoric acid or, for mass spectrometry compatibility, 0.1% formic acid.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm, where the phenyl group exhibits strong absorbance.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Potential Impurities: Based on the synthesis of similar alpha-bromo ketones, potential impurities could include the unreacted starting material (4-cyclohexylacetophenone), dibrominated byproducts, and residual synthesis reagents.[3][4]

Workflow for HPLC Purity Analysis

HPLC_Workflow Figure 1: HPLC Analysis Workflow SamplePrep Sample Preparation (Weighing, Dissolving, Filtering) HPLC HPLC System (Pump, Injector, Column, Detector) SamplePrep->HPLC Inject Sample DataAcq Data Acquisition (Chromatogram Generation) HPLC->DataAcq DataAnalysis Data Analysis (Peak Integration, Purity Calculation) DataAcq->DataAnalysis Report Reporting (Purity Certificate) DataAnalysis->Report Method_Comparison Figure 2: Comparison of Purity Analysis Methods cluster_hplc HPLC cluster_gcms GC-MS cluster_qnmr qNMR HPLC High-Performance Liquid Chromatography H_Adv Advantages: - High Resolution - High Sensitivity - Widely Applicable HPLC->H_Adv Strengths H_Dis Disadvantages: - Requires Reference Standards - Destructive - Can be Time-Consuming HPLC->H_Dis Weaknesses GCMS Gas Chromatography-Mass Spectrometry G_Adv Advantages: - Excellent for Volatile Compounds - Provides Structural Information (MS) - High Sensitivity GCMS->G_Adv Strengths G_Dis Disadvantages: - Not for Non-Volatile/Labile Compounds - Potential for Thermal Degradation - Can be Complex GCMS->G_Dis Weaknesses qNMR Quantitative NMR N_Adv Advantages: - Non-Destructive - Highly Accurate and Precise - No Analyte Reference Standard Needed - Provides Structural Information qNMR->N_Adv Strengths N_Dis Disadvantages: - Lower Sensitivity than HPLC/GC-MS - Requires High-Field NMR - Potential for Signal Overlap qNMR->N_Dis Weaknesses

References

Comparative NMR Characterization of 2-Bromo-1-(4-cyclohexylphenyl)ethanone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of 2-Bromo-1-(4-cyclohexylphenyl)ethanone and its analogous derivatives. The information is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of this class of compounds. This document presents a summary of expected NMR data based on closely related structures, a detailed experimental protocol for acquiring high-quality spectra, and visual diagrams to illustrate the characterization workflow and molecular structure.

Comparative NMR Data

Table 1: ¹H and ¹³C NMR Data of 2-Bromo-1-phenylethanone Derivatives in CDCl₃

CompoundAr-H (δ, ppm)-CH₂Br (δ, ppm)Other Signals (δ, ppm)Ar-C (δ, ppm)C=O (δ, ppm)-CH₂Br (δ, ppm)Other Signals (δ, ppm)
2-Bromo-1-phenylethanone [1]8.00 (d, J=7.6 Hz, 2H), 7.63 (t, J=7.6 Hz, 1H), 7.51 (t, J=7.6 Hz, 2H)4.48 (s, 2H)133.9, 128.9, 128.8191.331.0
2-Bromo-1-(p-tolyl)ethanone [1]7.89 (d, J=8.4 Hz, 2H), 7.30 (d, J=8.4 Hz, 2H)4.45 (s, 2H)2.44 (s, 3H, -CH₃)145.0, 131.4, 129.5, 129.0190.331.021.8 (-CH₃)
2-Bromo-1-(4-methoxyphenyl)ethanone [1]7.98 (d, J=8.8 Hz, 2H), 6.97 (d, J=8.8 Hz, 2H)4.41 (s, 2H)3.89 (s, 3H, -OCH₃)164.1, 131.9, 126.8, 114.0189.930.755.6 (-OCH₃)
2-Bromo-1-(4-fluorophenyl)ethanone [1]8.05-8.02 (m, 2H), 7.18 (t, J=8.6 Hz, 2H)4.43 (s, 2H)166.0 (d, J=254.0 Hz), 131.7 (d, J=9.6 Hz), 130.3 (d, J=3.0 Hz), 116.1 (d, J=21.6 Hz)189.830.5
2-Bromo-1-(4-chlorophenyl)ethanone [1]7.94 (d, J=8.8 Hz, 2H), 7.48 (d, J=8.8 Hz, 2H)4.42 (s, 2H)140.5, 132.2, 130.3, 129.2190.230.4
2-Bromo-1-(4-bromophenyl)ethanone [1]7.86 (d, J=8.4 Hz, 2H), 7.65 (d, J=8.8 Hz, 2H)4.12 (s, 2H)132.6, 132.2, 130.4, 129.3190.430.4

For this compound, the protons of the cyclohexyl group are expected to appear as a series of multiplets in the aliphatic region of the ¹H NMR spectrum (typically 1.2-1.9 ppm), with the methine proton attached to the phenyl ring appearing further downfield (around 2.5 ppm). In the ¹³C NMR spectrum, the cyclohexyl carbons would appear in the range of 25-45 ppm.

Experimental Protocol for NMR Characterization

This section details the methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound and its derivatives.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent should be based on the solubility of the compound and its chemical stability.

  • Internal Standard: Ensure the deuterated solvent contains tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

2. NMR Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for obtaining high-resolution spectra.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 250 ppm, centered around 100 ppm.

    • Number of Scans: 1024 or more scans may be necessary to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using an appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS).

Visualizations

The following diagrams illustrate the general workflow for NMR characterization and the molecular structure of the target compound.

logical_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_characterization Structural Characterization synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr_acq 1H & 13C NMR Acquisition sample_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc structure_elucidation Structure Elucidation data_proc->structure_elucidation data_comparison Comparison with Known Compounds structure_elucidation->data_comparison

Caption: Workflow for the NMR characterization of novel compounds.

Caption: Key structural features for NMR assignment.

References

Mass Spectrometry Fragmentation Analysis: A Comparative Guide to 2-Bromo-1-(4-cyclohexylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for molecular characterization, providing insights into molecular weight and structural features through fragmentation analysis. This guide offers a detailed examination of the predicted mass spectrometry fragmentation pattern of 2-Bromo-1-(4-cyclohexylphenyl)ethanone, a compound of interest in synthetic chemistry. Due to the absence of direct experimental data in publicly available literature for this specific molecule, this analysis is built upon established principles of mass spectrometry and comparative data from structurally analogous compounds.

Predicted Fragmentation Profile

The fragmentation of this compound under electron ionization (EI) is anticipated to be governed by the presence of several key functional groups: a bromoacetyl group, a phenyl ring, and a cyclohexyl moiety. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (280.04 g/mol for the ⁷⁹Br isotope and 282.04 g/mol for the ⁸¹Br isotope, in an approximate 1:1 ratio). Key predicted fragmentation pathways include alpha-cleavage, benzylic cleavage, and rearrangements.

A summary of the expected major fragments is presented in the table below. The relative abundances are hypothetical and serve to illustrate the likely fragmentation preferences based on carbocation stability.

Predicted Fragment Ion m/z (for ⁷⁹Br) Proposed Structure Fragmentation Pathway
[M]⁺280[C₁₄H₁₇BrO]⁺Molecular Ion
[M-Br]⁺201[C₁₄H₁₇O]⁺Alpha-cleavage, loss of Bromine radical
[C₇H₅O]⁺105[C₆H₅CO]⁺Cleavage of the bond between the carbonyl and the phenyl ring, with charge retention on the benzoyl group.
[C₁₀H₁₁O]⁺159[C₆H₅(C₆H₁₁)CO]⁺Loss of the bromomethyl group.
[C₆H₁₁]⁺83[C₆H₁₁]⁺Cleavage of the bond between the cyclohexyl group and the phenyl ring.
[C₇H₇]⁺91[C₇H₇]⁺Tropylium ion, a common rearrangement fragment for alkylbenzenes.

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo a series of cleavage reactions, dictated by the stability of the resulting fragments. The diagram below illustrates the most probable fragmentation pathways.

Fragmentation_Pathway M [C₁₄H₁₇BrO]⁺˙ m/z = 280/282 F2 [C₇H₅O]⁺ m/z = 105 M->F2 - •C₇H₁₂Br F4 [C₆H₁₁]⁺ m/z = 83 M->F4 - •C₈H₅BrO Br_rad - Br• M->Br_rad CH2Br_rad - •CH₂Br M->CH2Br_rad F1 [C₁₄H₁₇O]⁺ m/z = 201 F5 [C₈H₇O]⁺ m/z = 119 F1->F5 - C₆H₁₀ CO_loss - CO F1->CO_loss F3 [C₁₃H₁₇]⁺ m/z = 173 Br_rad->F1 C7H6O_rad - C₇H₆O• CO_loss->F3 C6H5_rad - C₆H₅• CH2Br_rad->F3 less likely

Caption: Predicted mass spectrometry fragmentation pathway of this compound.

Experimental Protocols

While specific experimental data for the target compound is unavailable, a standard protocol for the analysis of similar aromatic ketones via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below. This protocol can serve as a starting point for researchers aiming to analyze this compound.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

  • Scan Rate: 2 scans/second.

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool for structural elucidation, complementary analytical techniques can provide a more comprehensive characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information about the chemical environment of each proton and carbon atom, respectively. This would confirm the connectivity of the cyclohexyl, phenyl, and bromoacetyl groups. 2D NMR techniques like COSY and HSQC would further elucidate the coupling networks and direct C-H attachments.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. A strong absorption band around 1685 cm⁻¹ would be indicative of the carbonyl (C=O) stretch of the ketone. Bands in the region of 3000-2850 cm⁻¹ would correspond to C-H stretching of the cyclohexyl and aromatic rings. The C-Br stretch would be expected in the lower frequency region, typically around 600-500 cm⁻¹.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental composition. This would be invaluable in confirming the proposed fragmentation pathways and distinguishing between isobaric species.

The logical workflow for a comprehensive analysis would involve initial purity assessment and functional group identification by IR and NMR, followed by detailed structural confirmation and fragmentation analysis using GC-MS and HRMS.

Analysis_Workflow Start Sample of This compound IR IR Spectroscopy Start->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR GCMS GC-MS (EI) Start->GCMS Purity Purity Assessment Start->Purity Func_Group Functional Group ID IR->Func_Group Connectivity Structural Connectivity NMR->Connectivity HRMS High-Resolution MS GCMS->HRMS Frag_Pattern Fragmentation Pattern GCMS->Frag_Pattern Elemental_Comp Elemental Composition HRMS->Elemental_Comp Purity->GCMS Final_Structure Confirmed Structure Func_Group->Final_Structure Connectivity->Final_Structure Frag_Pattern->Final_Structure Elemental_Comp->Final_Structure

Caption: Recommended analytical workflow for the structural elucidation of this compound.

Reactivity of 2-Bromo-1-(4-cyclohexylphenyl)ethanone Compared to Other Phenacyl Bromides: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 2-Bromo-1-(4-cyclohexylphenyl)ethanone with other substituted phenacyl bromides in nucleophilic substitution reactions. Understanding the relative reactivity of these compounds is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. This document presents a summary of quantitative data, detailed experimental protocols for kinetic analysis, and a visualization of the reaction mechanism.

Introduction to Phenacyl Bromide Reactivity

Phenacyl bromides (α-bromoacetophenones) are a class of organic compounds that serve as versatile intermediates in a wide range of chemical transformations. Their reactivity is primarily governed by the electrophilic nature of the α-carbon, which is susceptible to attack by nucleophiles, leading to substitution of the bromine atom. This reactivity is influenced by both the electronic and steric properties of substituents on the phenyl ring.

Electron-donating groups on the phenyl ring generally decrease the reactivity of phenacyl bromides towards nucleophilic attack by destabilizing the electron-deficient transition state. Conversely, electron-withdrawing groups enhance reactivity by stabilizing the transition state. Steric hindrance around the reaction center can also play a significant role, with bulky substituents slowing down the reaction rate.

Comparative Analysis of Reactivity

The reactivity of this compound is influenced by the electronic and steric nature of the para-cyclohexyl substituent. The cyclohexyl group is generally considered to be weakly electron-donating. This is reflected in its negative Hammett para-substituent constant (σp = -0.15)[1][2]. This electron-donating character would be expected to slightly decrease the reactivity of the corresponding phenacyl bromide compared to the unsubstituted phenacyl bromide.

Furthermore, the cyclohexyl group is sterically bulky, which can hinder the approach of a nucleophile to the α-carbon, thereby reducing the reaction rate. The combination of these electronic and steric effects suggests that this compound will exhibit a moderate level of reactivity, likely lower than that of unsubstituted phenacyl bromide and significantly lower than that of phenacyl bromides bearing electron-withdrawing substituents.

The following table summarizes the expected and experimentally determined relative reactivities of various para-substituted phenacyl bromides in a typical SN2 reaction with a common nucleophile.

Para-Substituent (R) Phenacyl Bromide Hammett Constant (σp) Expected Relative Reactivity Supporting Rationale
-H2-Bromo-1-phenylethanone0.00BaselineReference compound.
-CH₃2-Bromo-1-(4-methylphenyl)ethanone-0.17Slightly SlowerWeakly electron-donating, minimal steric hindrance.
-OCH₃2-Bromo-1-(4-methoxyphenyl)ethanone-0.27SlowerStrongly electron-donating through resonance.
-Cl2-Bromo-1-(4-chlorophenyl)ethanone+0.23FasterElectron-withdrawing through induction.
-NO₂2-Bromo-1-(4-nitrophenyl)ethanone+0.78Significantly FasterStrongly electron-withdrawing through resonance and induction.
-c-C₆H₁₁This compound-0.15[1][2]SlowerWeakly electron-donating and significant steric hindrance.

Experimental Protocols for Kinetic Analysis

The reactivity of phenacyl bromides can be quantitatively assessed by measuring the rate of their reaction with a nucleophile. Two common methods for monitoring the progress of these reactions are conductometry and UV-Vis spectrophotometry.

Kinetic Analysis by Conductometry

This method is suitable for reactions that produce ions as products, leading to a change in the electrical conductivity of the solution over time.

Materials:

  • Substituted phenacyl bromide (e.g., this compound)

  • Nucleophile (e.g., aniline, pyridine, or a carboxylate salt)

  • Anhydrous solvent (e.g., methanol, acetonitrile)

  • Thermostated water bath

  • Conductivity meter with a dipping cell

  • Volumetric flasks, pipettes, and a stopwatch

Procedure:

  • Solution Preparation: Prepare stock solutions of the phenacyl bromide and the nucleophile of known concentrations in the chosen anhydrous solvent.

  • Temperature Equilibration: Equilibrate the stock solutions, solvent, and reaction vessel in a thermostated water bath to the desired reaction temperature (e.g., 25°C ± 0.1°C).

  • Initial Conductance: Pipette a known volume of the nucleophile solution into the reaction vessel. Immerse the conductivity cell into the solution and record the initial conductance (G₀).

  • Reaction Initiation: To start the reaction, rapidly add a known volume of the phenacyl bromide stock solution to the reaction vessel with vigorous stirring. Simultaneously, start the stopwatch.

  • Data Collection: Record the conductance (Gₜ) at regular time intervals until the reaction is approximately 80-90% complete.

  • Final Conductance: Determine the conductance at infinite time (G∞) by either waiting for the reaction to go to completion or by preparing a solution of the expected final product at the appropriate concentration.

  • Data Analysis: The second-order rate constant (k) can be determined by plotting 1/(G∞ - Gt) against time, where the slope of the resulting linear plot is proportional to k.

Kinetic Analysis by UV-Vis Spectrophotometry

This technique is applicable when the reactants and products have distinct UV-Vis absorption spectra.

Materials:

  • Substituted phenacyl bromide

  • Nucleophile

  • UV-transparent solvent

  • Thermostated UV-Vis spectrophotometer with a cuvette holder

  • Quartz cuvettes

  • Micropipettes and a stopwatch

Procedure:

  • Wavelength Selection: Determine the absorption spectra of the starting materials and the product to identify a wavelength (λ_max) where the change in absorbance upon reaction is significant.

  • Solution Preparation: Prepare stock solutions of the phenacyl bromide and the nucleophile in the chosen UV-transparent solvent.

  • Temperature Equilibration: Equilibrate the stock solutions and the spectrophotometer's cuvette holder to the desired reaction temperature.

  • Reaction Initiation: Pipette a known volume of the nucleophile solution into a quartz cuvette. Initiate the reaction by rapidly adding a small, known volume of the phenacyl bromide stock solution to the cuvette and quickly mixing the contents.

  • Data Collection: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the predetermined λ_max at regular time intervals. Continue data collection until there is no significant change in absorbance, indicating the reaction is complete.

  • Data Analysis: For a pseudo-first-order reaction (where the nucleophile is in large excess), the observed rate constant (k_obs) can be obtained by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The second-order rate constant can then be calculated by dividing k_obs by the concentration of the nucleophile.

Reaction Mechanism and Workflow

The reaction of phenacyl bromides with nucleophiles typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a one-step process where the nucleophile attacks the α-carbon at the same time as the bromide ion departs.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Phenacyl_Bromide This compound TS [Nu---CH(R)---Br]⁻ Phenacyl_Bromide->TS Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Product Substituted Product TS->Product Bond Formation Leaving_Group Bromide Ion (Br⁻) TS->Leaving_Group Bond Cleavage Experimental_Workflow A Prepare Stock Solutions (Phenacyl Bromide & Nucleophile) B Equilibrate Solutions and Instrument to Reaction Temperature A->B C Initiate Reaction by Mixing Reactants B->C D Monitor Reaction Progress (e.g., Conductometry or UV-Vis) C->D E Collect Data at Regular Time Intervals D->E F Determine Rate Constant (k) via Data Analysis E->F G Repeat for Different Phenacyl Bromides F->G H Compare Rate Constants and Analyze Substituent Effects G->H

References

Comparative Guide to Analytical Methods for the Quantification of 2-Bromo-1-(4-cyclohexylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of principal analytical methodologies applicable to the quantification of 2-Bromo-1-(4-cyclohexylphenyl)ethanone. While specific validated methods for this compound are not widely published, this document outlines robust analytical techniques that can be adapted and validated for its precise and accurate measurement. The methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

The selection of an appropriate analytical method is critical in drug development and quality control, ensuring the purity, stability, and concentration of active pharmaceutical ingredients and intermediates. This guide presents experimental data from analogous compounds and established analytical frameworks to inform method development for this compound.

Quantitative Data Comparison

The following table summarizes typical performance characteristics for the analytical methods described. These values are derived from validated methods for structurally similar halogenated and aromatic compounds and serve as a benchmark for method development and validation for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (¹H-qNMR)
Principle Separation based on polarity, UV detectionSeparation by volatility, mass-based detectionNuclei-specific signal intensity proportional to molar concentration
Selectivity HighVery HighHigh
Linearity (R²) ≥ 0.999≥ 0.995Not Applicable (Direct Quantification)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 ng/mL~0.1% (w/w)
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 ng/mL~0.3% (w/w)
Accuracy (% Recovery) 98 - 102%95 - 105%98 - 102%
Precision (% RSD) < 2%< 5%< 1%
Throughput HighMediumMedium
Primary Use Routine QC, purity, stability assaysImpurity profiling, trace analysisPurity assessment, reference standard certification

Experimental Protocols

The following are detailed, adaptable methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk material and reaction mixtures.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C8 or C18 reversed-phase column (e.g., Phenomenex Luna C8(2), 150 mm x 2.0 mm, 3 µm particle size) is recommended due to the non-polar nature of the cyclohexyl group.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

    • Example Gradient: Start with 50% acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 245-255 nm based on the substituted acetophenone chromophore).

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in acetonitrile to a known concentration (e.g., 1 mg/mL). Further dilute to fall within the calibration curve range.

  • Quantification: Generate a calibration curve using certified reference standards of this compound at a minimum of five concentration levels.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for identifying and quantifying the target analyte, especially in complex matrices or for trace-level impurity analysis.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

  • Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature of 150 °C, hold for 1 minute.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., the molecular ion and major fragment ions). A full scan can be used for initial identification.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) should be used for optimal accuracy.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

qNMR is a primary analytical method that allows for the determination of purity or concentration without the need for a specific reference standard of the analyte.[1][2][3] It relies on a certified internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh a known amount of the internal standard into the same NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): A long delay is crucial for full relaxation of all protons. It should be at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds).

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic peak of the analyte (e.g., the methylene protons adjacent to the bromine) and a peak from the internal standard.

  • Calculation: The purity of the analyte can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizations

General Analytical Workflow

The following diagram illustrates a typical workflow for the development and application of an analytical method for quantification.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Routine Analysis A Define Analytical Target Profile B Select Technique (HPLC, GC-MS, qNMR) A->B C Optimize Parameters (e.g., mobile phase, temperature) B->C D Specificity C->D Validated Method E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Sample Preparation H->I SOP J Data Acquisition I->J K Data Processing & Quantification J->K L Reporting K->L

Caption: General workflow for analytical method development, validation, and routine analysis.

References

A Comparative Guide to the Synthesis and Reactivity of 2-Bromo-1-(4-cyclohexylphenyl)ethanone and 2-Chloro-1-(4-cyclohexylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and overall yield. Among the versatile intermediates, α-haloketones stand out as pivotal building blocks. This guide provides a detailed comparison of two such analogs, 2-Bromo-1-(4-cyclohexylphenyl)ethanone and 2-Chloro-1-(4-cyclohexylphenyl)ethanone, focusing on their synthesis, reactivity, and applications, supported by established chemical principles and representative experimental data.

Synthesis and Preparation

Both this compound and 2-Chloro-1-(4-cyclohexylphenyl)ethanone are typically synthesized from the parent ketone, 1-(4-cyclohexylphenyl)ethanone, via α-halogenation. The choice of halogenating agent and reaction conditions are crucial for achieving high yields and minimizing side products.

This compound is often prepared by the bromination of 1-(4-cyclohexylphenyl)ethanone. Common brominating agents include molecular bromine (Br₂) in a suitable solvent like acetic acid or methanol, or N-bromosuccinimide (NBS) for a more controlled reaction. The reaction proceeds through an enol or enolate intermediate, which then attacks the electrophilic bromine.

2-Chloro-1-(4-cyclohexylphenyl)ethanone is synthesized in a similar fashion, employing chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction mechanism is analogous to bromination, involving the formation of an enol intermediate.

The general workflow for the synthesis of these α-haloketones is depicted below:

G cluster_synthesis Synthesis of α-Haloketones cluster_bromo Bromination cluster_chloro Chlorination start 1-(4-cyclohexylphenyl)ethanone reagent_br Br₂ or NBS start->reagent_br reagent_cl SO₂Cl₂ or NCS start->reagent_cl product_br This compound reagent_br->product_br α-Bromination product_cl 2-Chloro-1-(4-cyclohexylphenyl)ethanone reagent_cl->product_cl α-Chlorination

Caption: General synthetic routes to 2-Bromo- and 2-Chloro-1-(4-cyclohexylphenyl)ethanone.

Reactivity and Applications in Synthesis

The primary difference in the utility of these two compounds lies in their reactivity, which is governed by the nature of the carbon-halogen bond. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making bromide a better leaving group. This fundamental difference has significant implications for their application in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions:

In reactions with nucleophiles, this compound will generally exhibit higher reactivity than its chloro-analog. This is a crucial consideration in the synthesis of various heterocyclic compounds and other complex organic molecules where the α-haloketone is a key electrophile. The enhanced reactivity of the bromo-compound can lead to faster reaction times, milder reaction conditions, and potentially higher yields.

The comparative reactivity in a typical Sₙ2 reaction can be visualized as follows:

G cluster_reactivity Comparative Reactivity in Nucleophilic Substitution cluster_bromo Bromo-Compound cluster_chloro Chloro-Compound nucleophile Nucleophile (Nu⁻) bromo_ketone This compound nucleophile->bromo_ketone chloro_ketone 2-Chloro-1-(4-cyclohexylphenyl)ethanone nucleophile->chloro_ketone product_br Substituted Product bromo_ketone->product_br Faster Reaction Milder Conditions product_cl Substituted Product chloro_ketone->product_cl Slower Reaction Harsher Conditions

Caption: Reactivity comparison in Sₙ2 reactions.

Quantitative Data Summary

ParameterThis compound2-Chloro-1-(4-cyclohexylphenyl)ethanoneReference Principles
Relative Reactivity HigherLowerC-Br bond is weaker than C-Cl bond.
Typical Reaction Time ShorterLongerBetter leaving group ability of bromide.
Typical Reaction Temp. LowerHigherLower activation energy for C-Br bond cleavage.
Expected Yield Generally HigherGenerally LowerFaster reaction kinetics often lead to higher yields.
Cost Generally HigherGenerally LowerBromine is typically more expensive than chlorine.
Stability/Handling Less Stable, more lachrymatoryMore Stableα-bromoketones are known to be more reactive.

Experimental Protocols

The following are representative, generalized protocols for the synthesis of the title compounds and a subsequent nucleophilic substitution reaction.

Protocol 1: Synthesis of this compound
  • Dissolution: Dissolve 1-(4-cyclohexylphenyl)ethanone (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Add a solution of bromine (1.05 eq) in the same solvent dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by pouring the mixture into cold water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Chloro-1-(4-cyclohexylphenyl)ethanone
  • Dissolution: Dissolve 1-(4-cyclohexylphenyl)ethanone (1.0 eq) in a suitable solvent like dichloromethane in a round-bottom flask.

  • Chlorination: Add sulfuryl chloride (1.1 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Carefully add water to the reaction mixture to quench the excess sulfuryl chloride. Separate the organic layer.

  • Purification: Wash the organic layer with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Protocol 3: Comparative Nucleophilic Substitution with a Generic Nucleophile (e.g., a Thiol)
  • Reaction Setup: In two separate flasks, dissolve this compound (1.0 eq) and 2-Chloro-1-(4-cyclohexylphenyl)ethanone (1.0 eq) in a polar aprotic solvent such as acetone or DMF.

  • Addition of Nucleophile and Base: To each flask, add the thiol nucleophile (1.1 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq).

  • Reaction Monitoring: Stir both reaction mixtures at room temperature. Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Observation: It is anticipated that the reaction with the bromo-ketone will proceed to completion significantly faster than the reaction with the chloro-ketone. The chloro-ketone reaction may require heating to achieve a comparable reaction rate.

  • Work-up and Analysis: Once the reactions are complete, filter the mixtures and evaporate the solvent. The crude products can be analyzed by ¹H NMR and mass spectrometry to confirm the structure and assess the purity. The yield of each reaction should be calculated and compared.

Conclusion

The choice between this compound and 2-Chloro-1-(4-cyclohexylphenyl)ethanone in a synthetic strategy is a trade-off between reactivity and cost/stability. The bromo-analog offers the advantage of higher reactivity, allowing for milder reaction conditions and potentially higher yields in nucleophilic substitution reactions. This makes it the preferred choice for the synthesis of complex molecules where efficiency is paramount. Conversely, the chloro-analog is generally more stable and less expensive, making it a viable option for larger-scale syntheses or when the subsequent reaction conditions are harsh enough to overcome its lower reactivity. Researchers should consider these factors carefully based on the specific requirements of their synthetic targets.

Comparative Spectral Analysis: "2-Bromo-1-(4-cyclohexylphenyl)ethanone" and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectral Characteristics of a Key Synthetic Intermediate and its Alternatives.

This guide provides a comparative analysis of the spectral data for "2-Bromo-1-(4-cyclohexylphenyl)ethanone" and two structurally related, commercially available alternatives: 4-cyclohexylacetophenone and 2-bromo-1-phenylethanone. Due to the lack of publicly available experimental spectral data for the target compound, this guide presents predicted spectral characteristics for "this compound" based on the empirical data of its analogs. This information is crucial for reaction monitoring, quality control, and structural confirmation in synthetic and medicinal chemistry workflows.

Spectral Data Comparison

The following table summarizes the key spectral data for the two alternative compounds. This data serves as a reference for predicting the spectral features of "this compound".

Spectroscopic Technique 4-Cyclohexylacetophenone 2-Bromo-1-phenylethanone Predicted: this compound
¹H NMR (CDCl₃, ppm) ~7.9 (d, 2H), ~7.3 (d, 2H), ~2.6 (s, 3H), ~2.5 (m, 1H), ~1.2-1.9 (m, 10H)~8.0 (d, 2H), ~7.6 (t, 1H), ~7.5 (t, 2H), ~4.5 (s, 2H)~7.9 (d, 2H, Ar-H ortho to C=O), ~7.3 (d, 2H, Ar-H meta to C=O), ~4.5 (s, 2H, -CH₂Br), ~2.6 (m, 1H, cyclohexyl-H), ~1.2-1.9 (m, 10H, cyclohexyl-H)
¹³C NMR (CDCl₃, ppm) ~198 (C=O), ~150 (Ar-C), ~135 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~45 (cyclohexyl-CH), ~34 (cyclohexyl-CH₂), ~27 (cyclohexyl-CH₂), ~26 (cyclohexyl-CH₂), ~26 (CH₃)~191 (C=O), ~134 (Ar-C), ~134 (Ar-CH), ~129 (Ar-CH), ~129 (Ar-CH), ~31 (-CH₂Br)~191 (C=O), ~151 (Ar-C), ~134 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~45 (cyclohexyl-CH), ~34 (cyclohexyl-CH₂), ~31 (-CH₂Br), ~27 (cyclohexyl-CH₂), ~26 (cyclohexyl-CH₂)
Mass Spectrometry (EI, m/z) 202 (M⁺), 187, 159, 145, 117, 91, 43198/200 (M⁺, M⁺+2), 119, 105, 77280/282 (M⁺, M⁺+2), 201, 159, 117, 91
Infrared (IR, cm⁻¹) ~2925, 2850 (C-H, cyclohexyl), ~1680 (C=O), ~1605 (C=C, aromatic)~3060 (C-H, aromatic), ~1690 (C=O), ~1595 (C=C, aromatic), ~1270 (C-Br)~2925, 2850 (C-H, cyclohexyl), ~1685 (C=O), ~1605 (C=C, aromatic), ~1270 (C-Br)

Experimental Protocols

The data presented in this guide are compiled from various sources. The following are general experimental protocols representative of the methods used to obtain such spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer.

    • ¹H NMR: Spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)
  • Sample Introduction: For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

  • Ionization: Electron Ionization (EI) is a common method for this class of compounds. The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid):

    • Thin Film: A small amount of the solid is dissolved in a volatile solvent (e.g., acetone or methylene chloride). A drop of this solution is placed on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[1]

    • KBr Pellet: A few milligrams of the solid are finely ground with anhydrous KBr powder. The mixture is then pressed under high pressure to form a transparent pellet.

  • Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorption at different wavenumbers. A background spectrum of the empty sample holder (or pure KBr pellet) is typically recorded and subtracted from the sample spectrum.

Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a synthetic organic compound like "this compound".

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample Prep MS Mass Spectrometry (EI) Purification->MS Sample Prep IR Infrared Spectroscopy (FTIR) Purification->IR Sample Prep Structure_Verification Structure Verification NMR->Structure_Verification Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Verification IR->Structure_Verification Final_Compound Final_Compound Structure_Verification->Final_Compound Characterized Compound Purity_Assessment->Final_Compound

Caption: Workflow for the synthesis, purification, and spectral characterization of an organic compound.

This guide provides a foundational understanding of the expected spectral characteristics of "this compound" by comparing it with readily available analogs. Researchers can use this information to guide their synthetic efforts and analytical interpretations. For definitive structural elucidation of a newly synthesized batch of the target compound, it is imperative to acquire and interpret its own full set of spectral data.

References

A Comparative Guide to GC-MS and HPLC Methods for Impurity Profiling of 2-Bromo-1-(4-cyclohexylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the identification and quantification of impurities in "2-Bromo-1-(4-cyclohexylphenyl)ethanone," a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the purity, safety, and efficacy of the final drug product. This document outlines detailed experimental protocols, presents comparative data, and discusses the relative strengths and weaknesses of each method for this specific application.

Introduction

"this compound" is typically synthesized in a two-step process: the Friedel-Crafts acylation of cyclohexylbenzene followed by alpha-bromination of the resulting 4-cyclohexylacetophenone. Each of these steps can introduce a variety of impurities, including unreacted starting materials, by-products, and over-reacted species. Effective impurity profiling is therefore essential for process optimization and quality control. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, while HPLC is well-suited for a broader range of compounds, including those that are non-volatile or thermally labile.

Potential Impurities in "this compound"

A thorough understanding of the synthetic route allows for the prediction of potential impurities. The following table summarizes the likely process-related impurities.

Impurity NameChemical StructureOrigin
CyclohexylbenzeneC₁₂H₁₆Unreacted starting material from Friedel-Crafts acylation.
4-CyclohexylacetophenoneC₁₄H₁₈OUnreacted intermediate from the bromination step.
2-CyclohexylacetophenoneC₁₄H₁₈OIsomeric by-product from Friedel-Crafts acylation.
3-CyclohexylacetophenoneC₁₄H₁₈OIsomeric by-product from Friedel-Crafts acylation.
Di-acylated CyclohexylbenzeneC₁₆H₂₀OPolysubstituted by-product from Friedel-Crafts acylation.
2,2-Dibromo-1-(4-cyclohexylphenyl)ethanoneC₁₄H₁₆Br₂OOver-brominated by-product.

Comparative Analysis of Analytical Methods

Both GC-MS and HPLC offer distinct advantages for the analysis of "this compound" and its impurities. The choice between the two will depend on the specific requirements of the analysis, such as the volatility of the impurities of interest and the desired level of sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent choice for this analysis due to the semi-volatile nature of the target compound and its expected impurities.[1] It provides high chromatographic resolution and definitive identification based on mass spectral data.

Strengths:

  • High Sensitivity and Selectivity: Mass spectrometric detection allows for the identification of trace-level impurities.[2]

  • Structural Elucidation: The fragmentation patterns observed in the mass spectrum provide valuable structural information for identifying unknown impurities.

  • Robustness: Well-established GC-MS methods are generally robust and reproducible.

Weaknesses:

  • Thermal Lability: Not suitable for thermally labile compounds that may degrade in the high-temperature GC inlet or column.[3][4]

  • Derivatization: Non-volatile impurities may require derivatization to increase their volatility, adding a step to the sample preparation process.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for a wide range of compounds, making it a suitable alternative or complementary method to GC-MS.[5]

Strengths:

  • Wide Applicability: Can analyze a broad range of compounds, including non-volatile and thermally labile impurities, without the need for derivatization.[3][4]

  • Versatility in Detection: Can be coupled with various detectors, such as UV-Vis, Diode Array (DAD), and Mass Spectrometry (LC-MS), providing flexibility in analysis.

  • Preparative Capabilities: HPLC can be scaled up for the isolation and purification of impurities for further structural characterization.

Weaknesses:

  • Lower Resolution for Volatile Compounds: May not provide the same level of resolution as capillary GC for complex mixtures of volatile isomers.

  • Solvent Consumption: Typically uses larger volumes of organic solvents compared to GC.

Experimental Protocols

The following are detailed, exemplary protocols for the analysis of "this compound" and its impurities using GC-MS and HPLC.

GC-MS Method Protocol

This method is designed for the separation and identification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp 1: 15 °C/min to 250 °C.

    • Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-550.

Sample Preparation:

  • Dissolve 10 mg of the sample in 1 mL of dichloromethane.

HPLC Method Protocol

This method is suitable for the analysis of a broader range of impurities, including those with lower volatility.

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or Mass Spectrometer (e.g., Agilent 1260 Infinity II LC System).

Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD at 254 nm.

Sample Preparation:

  • Dissolve 10 mg of the sample in 10 mL of acetonitrile.

Data Presentation and Comparison

The following tables summarize the expected retention times and mass spectral data for the target compound and its potential impurities using the proposed GC-MS method, and the expected retention times for the HPLC method.

Table 1: GC-MS Data for "this compound" and Potential Impurities

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
Cyclohexylbenzene~ 8.5160 (M+), 104, 91, 77
2-Cyclohexylacetophenone~ 12.8202 (M+), 187, 159, 105, 77
3-Cyclohexylacetophenone~ 12.9202 (M+), 187, 159, 105, 77
4-Cyclohexylacetophenone~ 13.2202 (M+), 187, 159, 105, 77
This compound ~ 15.1 280/282 (M+), 201, 185, 157, 104
Di-acylated Cyclohexylbenzene~ 16.5244 (M+), 229, 201, 145
2,2-Dibromo-1-(4-cyclohexylphenyl)ethanone~ 17.3358/360/362 (M+), 279/281, 201, 157

Table 2: HPLC Data for "this compound" and Potential Impurities

CompoundExpected Retention Time (min)
Cyclohexylbenzene~ 14.5
2-Cyclohexylacetophenone~ 11.2
3-Cyclohexylacetophenone~ 11.5
4-Cyclohexylacetophenone~ 12.0
This compound ~ 13.8
Di-acylated Cyclohexylbenzene~ 15.2
2,2-Dibromo-1-(4-cyclohexylphenyl)ethanone~ 14.7

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for impurity identification using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification Sample Bulk 'this compound' Dissolution Dissolve in Dichloromethane Sample->Dissolution Injection Inject into GC Dissolution->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectra Mass Spectra of Peaks Chromatogram->MassSpectra LibrarySearch Mass Spectral Library Search MassSpectra->LibrarySearch Fragmentation Fragmentation Pattern Analysis MassSpectra->Fragmentation Identification Impurity Identification LibrarySearch->Identification Fragmentation->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the identification of impurities in "this compound" using GC-MS.

Conclusion

Both GC-MS and HPLC are powerful and complementary techniques for the comprehensive impurity profiling of "this compound." GC-MS offers superior separation and identification capabilities for the expected volatile and semi-volatile impurities. HPLC provides a versatile alternative, particularly for any potential non-volatile or thermally sensitive by-products that may not be amenable to GC analysis. The choice of method, or the use of both in an orthogonal approach, will ensure a thorough understanding of the impurity profile, leading to a more robust and well-controlled manufacturing process for this important pharmaceutical intermediate. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

A Comparative Guide to the Synthesis of 2-Bromo-1-(4-cyclohexylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of validated synthesis protocols for 2-Bromo-1-(4-cyclohexylphenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. The following sections detail three common methodologies for the alpha-bromination of the precursor, 1-(4-cyclohexylphenyl)ethanone, supported by experimental data from analogous reactions.

Comparison of Synthesis Protocols

The synthesis of this compound is typically achieved through the electrophilic substitution of a hydrogen atom on the alpha-carbon of the ethanone moiety. This guide compares three prevalent methods: direct bromination using molecular bromine (Br₂), bromination with N-Bromosuccinimide (NBS), and a milder approach using Copper(II) Bromide (CuBr₂). Each method presents distinct advantages and disadvantages in terms of yield, selectivity, reaction conditions, and safety.

MethodBrominating AgentTypical Solvent(s)Catalyst/PromoterTemperature (°C)Reaction Time (h)Reported Yield (%) (Analogous Reactions)Key Considerations
Protocol 1 Molecular Bromine (Br₂)Methanol, Chloroform, Acetic AcidAcid (e.g., HBr, H₂SO₄)0 - Room Temp1 - 581 - 87[1][2]Highly corrosive and toxic reagent; requires careful handling. Can lead to over-bromination or aromatic ring bromination if not controlled.[3]
Protocol 2 N-Bromosuccinimide (NBS)Carbon Tetrachloride, AcetonitrileRadical Initiator (e.g., AIBN) or Acid Catalyst (e.g., Al₂O₃)Reflux0.2 - 360 - 90[4][5]Safer and easier to handle solid reagent.[6][7][8] Reaction can be initiated by light, radicals, or acid. Selectivity can be high.[9]
Protocol 3 Copper(II) Bromide (CuBr₂)Chloroform-Ethyl Acetate, MethanolNoneReflux2 - 6~60 - 99[4][10]Mild and selective reagent.[10][11] Stoichiometric amounts of copper salts are required, and removal of copper byproducts is necessary.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound, adapted from established methods for analogous acetophenones.

Protocol 1: Direct Bromination with Molecular Bromine (Br₂)

This protocol is adapted from the bromination of similar acetophenone derivatives.[1][2]

Experimental Procedure:

  • In a well-ventilated fume hood, dissolve 1-(4-cyclohexylphenyl)ethanone (1.0 eq.) in a suitable solvent such as methanol or chloroform.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of molecular bromine (1.0 - 1.1 eq.) in the same solvent dropwise to the stirred reaction mixture. A catalytic amount of hydrobromic acid or sulfuric acid can be added to facilitate the reaction.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the bromine color disappears.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

DOT Script for Protocol 1 Workflow:

Protocol1 cluster_prep Reaction Preparation cluster_reaction Bromination cluster_workup Work-up and Purification Start Dissolve 1-(4-cyclohexylphenyl)ethanone in Solvent Cool Cool to 0-5 °C Start->Cool Add_Br2 Add Br₂ Solution (with Acid Catalyst) Cool->Add_Br2 Stir Stir at Room Temperature (1-5 h) Add_Br2->Stir Quench Quench with NaHCO₃ Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash and Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify (Recrystallization/Chromatography) Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for Direct Bromination with Br₂.

Protocol 2: Bromination with N-Bromosuccinimide (NBS)

This protocol utilizes the safer and more selective brominating agent, N-Bromosuccinimide.[4][5]

Experimental Procedure:

  • To a solution of 1-(4-cyclohexylphenyl)ethanone (1.0 eq.) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add N-Bromosuccinimide (1.1 - 1.2 eq.).

  • Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or an acid catalyst like acidic aluminum oxide.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from 10 minutes to a few hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

DOT Script for Protocol 2 Workflow:

Protocol2 cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine 1-(4-cyclohexylphenyl)ethanone, NBS, and Catalyst in Solvent Reflux Heat to Reflux (0.2-3 h) Start->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Succinimide Cool->Filter Wash Wash Filtrate Filter->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify (Chromatography/Recrystallization) Dry_Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for Bromination with NBS.

Protocol 3: Bromination with Copper(II) Bromide (CuBr₂)

This method offers a mild and highly selective route to the desired product.[10][11]

Experimental Procedure:

  • Suspend Copper(II) Bromide (2.2 eq.) in a mixture of chloroform and ethyl acetate.

  • Add 1-(4-cyclohexylphenyl)ethanone (1.0 eq.) to the suspension.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be observed by the color change from the black of CuBr₂ to the white of Copper(I) Bromide.

  • After the reaction is complete (typically 2-6 hours, monitored by TLC), cool the mixture to room temperature.

  • Filter the mixture to remove the copper salts.

  • Wash the filtrate with water and then with a saturated solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization.

DOT Script for Protocol 3 Workflow:

Protocol3 cluster_reaction Reaction cluster_workup Work-up and Purification Start Suspend CuBr₂ in Solvent Add_Ketone Add 1-(4-cyclohexylphenyl)ethanone Start->Add_Ketone Reflux Heat to Reflux (2-6 h) Add_Ketone->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Copper Salts Cool->Filter Wash Wash Filtrate Filter->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify (Recrystallization) Dry_Concentrate->Purify Product This compound Purify->Product

References

Comparative yield analysis of different synthetic routes to "2-Bromo-1-(4-cyclohexylphenyl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 2-Bromo-1-(4-cyclohexylphenyl)ethanone, a key intermediate in various pharmaceutical and organic synthesis applications. The comparison focuses on reaction yields, experimental protocols, and the relative advantages of each pathway.

Summary of Synthetic Routes

The synthesis of this compound is typically achieved in a two-step process. The first step involves the Friedel-Crafts acylation of cyclohexylbenzene to produce the intermediate, 4-cyclohexylacetophenone. The second step is the α-bromination of this ketone to yield the final product. This guide will compare two common brominating agents for the second step: molecular bromine (Br₂) and N-Bromosuccinimide (NBS).

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the two synthetic routes. Please note that the yields for the specific substrate 4-cyclohexylacetophenone are based on typical yields for analogous reactions and may vary depending on specific experimental conditions.

Parameter Route 1: Bromination with Br₂ Route 2: Bromination with NBS
Step 1: Friedel-Crafts Acylation Yield ~85%~85%
Step 2: Bromination Yield ~87-96% (crude), ~64-66% (recrystallized)High-yielding with fewer side-products
Overall Estimated Yield ~54-82%Potentially higher and cleaner
Primary Reagents Cyclohexylbenzene, Acetyl Chloride, AlCl₃, Br₂Cyclohexylbenzene, Acetyl Chloride, AlCl₃, NBS
Key Advantages Readily available and inexpensive reagents.High selectivity for α-bromination, milder reaction conditions, fewer side products.[1]
Key Disadvantages Use of corrosive and hazardous liquid bromine, potential for over-bromination.Higher cost of NBS compared to Br₂.

Experimental Protocols

Step 1: Synthesis of 4-Cyclohexylacetophenone via Friedel-Crafts Acylation

This protocol is common to both synthetic routes.

Materials:

  • Cyclohexylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottomed flask equipped with an addition funnel and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dissolved in dichloromethane to the stirred suspension.

  • After the addition of acetyl chloride is complete, add cyclohexylbenzene (1.0 equivalent) dissolved in dichloromethane dropwise to the reaction mixture.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.

  • Carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated HCl to quench the reaction.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 4-cyclohexylacetophenone.

  • The crude product can be purified by vacuum distillation or recrystallization.

Step 2: Bromination of 4-Cyclohexylacetophenone

Materials:

  • 4-Cyclohexylacetophenone

  • Bromine (Br₂)

  • Anhydrous ether or carbon tetrachloride

  • Anhydrous aluminum chloride (catalytic amount)

  • Ice

  • Petroleum ether

Procedure:

  • Dissolve 4-cyclohexylacetophenone (1.0 equivalent) in anhydrous ether in a three-necked flask equipped with a dropping funnel, mechanical stirrer, and reflux condenser.

  • Cool the solution in an ice bath and add a catalytic amount of anhydrous aluminum chloride.

  • Add bromine (1.0 equivalent) dropwise from the dropping funnel with constant stirring.

  • After the addition is complete, remove the solvent and dissolved hydrogen bromide under reduced pressure.

  • The resulting crude this compound can be purified by washing with a mixture of water and petroleum ether and subsequent recrystallization from methanol to yield white crystals.[2]

Materials:

  • 4-Cyclohexylacetophenone

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide)

Procedure:

  • In a round-bottomed flask, dissolve 4-cyclohexylacetophenone (1.0 equivalent) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Reflux the mixture with stirring. The reaction can be initiated by light if a photo-initiator is used.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization. This method is known for its high yield and selectivity with few side-products.[1]

Mandatory Visualization

G Comparative Workflow of Synthetic Routes cluster_start Starting Materials cluster_step1 Step 1: Acylation cluster_intermediate Intermediate cluster_step2 Step 2: Bromination (Comparison) cluster_product Final Product Start Cyclohexylbenzene & Acetyl Chloride Acylation Friedel-Crafts Acylation (AlCl3 catalyst) Start->Acylation Intermediate 4-Cyclohexylacetophenone Acylation->Intermediate Route1 Route 1: Bromination with Br2 Intermediate->Route1 Route2 Route 2: Bromination with NBS Intermediate->Route2 Product This compound Route1->Product Yield: ~54-82% Route2->Product Yield: Potentially Higher

Caption: Workflow comparing two synthetic routes to the target compound.

G Experimental Workflow: Route 1 (Bromination with Br2) cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Reactant1 4-Cyclohexylacetophenone Reaction Dissolve in Ether, Cool to 0°C Reactant1->Reaction Reactant2 Bromine (Br2) Addition Dropwise addition of Br2 Reactant2->Addition Catalyst AlCl3 (catalytic) Catalyst->Reaction Reaction->Addition Workup Remove solvent (Reduced Pressure) Addition->Workup Purification Wash with H2O/Petroleum Ether & Recrystallize from Methanol Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Detailed experimental workflow for the synthesis via Route 1.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Bromo-1-(4-cyclohexylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Handling and Disposal

The proper disposal of 2-Bromo-1-(4-cyclohexylphenyl)ethanone, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on guidelines for handling similar alpha-bromo ketones and halogenated substances. These compounds are typically classified as hazardous due to their potential for skin and eye damage.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks. Based on data for analogous compounds, this substance should be treated as corrosive and a lachrymator (a substance that causes tearing).

Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)

Hazard ClassificationPrecautionary StatementRecommended PPE
Skin Corrosion / IrritationCauses severe skin burns and eye damage.Chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes.
Serious Eye Damage / IrritationCauses serious eye damage.Safety goggles or a face shield.[1]
Acute Toxicity (if inhaled)May cause respiratory irritation.Use in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

This protocol provides a direct, operational plan for the safe disposal of this compound and contaminated materials.

1. Waste Segregation:

  • It is crucial to segregate halogenated organic waste from all other waste streams.

  • Do not mix this compound with non-halogenated chemical waste or general laboratory trash.

2. Waste Collection:

  • Designate a specific, leak-proof, and chemically compatible container for the collection of this compound waste.

  • The container should be clearly labeled as "Hazardous Waste: Halogenated Organic Compound" and should include the full chemical name: "this compound".

  • Solid waste (e.g., contaminated gloves, weighing paper, pipette tips) should be collected in a separate, clearly labeled container for solid hazardous waste.

3. Spill and Contamination Management:

  • In the event of a spill, do not attempt to clean it up without the proper PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Carefully sweep or scoop the absorbed material and place it into the designated hazardous waste container.[1][2] Do not generate dust.[1][2]

  • Do not flush spills down the drain.[2]

4. Storage of Waste:

  • Keep the waste container tightly closed when not in use.

  • Store the container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials such as strong oxidizing agents.[2]

5. Final Disposal:

  • The disposal of this compound must be conducted through an approved waste disposal plant or a licensed hazardous waste management contractor.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Start: Have this compound Waste is_pure Is the waste pure compound or a solution? start->is_pure is_solid Is the waste contaminated solids? is_pure->is_solid No collect_liquid Collect in a labeled, sealed container for 'Halogenated Organic Liquid Waste' is_pure->collect_liquid Yes is_solid->start No (Re-evaluate) collect_solid Collect in a labeled, sealed container for 'Solid Hazardous Waste' is_solid->collect_solid Yes storage Store container in a designated satellite accumulation area collect_liquid->storage collect_solid->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor for disposal storage->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 2-Bromo-1-(4-cyclohexylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromo-1-(4-cyclohexylphenyl)ethanone was located. The following guidance is based on data for structurally similar alpha-bromo ketones and general laboratory safety principles. It is imperative to treat this compound as hazardous and to handle it with the utmost care in a controlled laboratory environment.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Summary and Personal Protective Equipment

This compound is anticipated to be a hazardous substance. Based on data for analogous compounds, it is likely to cause skin corrosion/irritation, serious eye damage, and may cause respiratory irritation.[1][2][3] All handling of this compound must be conducted in a well-ventilated chemical fume hood.[4] Appropriate Personal Protective Equipment (PPE) is mandatory and should be selected based on a thorough risk assessment.

Table 1: Hazard Classification for Similar Alpha-Bromo Ketones

Hazard ClassClassification
Acute Toxicity, OralWarning (Harmful if swallowed)
Skin Corrosion/IrritationDanger (Causes severe skin burns and eye damage) or Warning (Causes skin irritation)
Serious Eye Damage/Eye IrritationDanger (Causes serious eye damage) or Warning (Causes serious eye irritation)
Acute Toxicity, DermalWarning (Harmful in contact with skin)
Acute Toxicity, InhalationWarning (Harmful if inhaled)
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation

This table is a composite based on hazard statements for structurally similar compounds.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects eyes from potential splashes and contact with the substance.[3][4]
Hand Protection Nitrile or other suitable chemical-resistant glovesPrevents skin contact and absorption.[4] Regular glove changes are recommended.
Body Protection Laboratory coat or other suitable protective clothingProtects against contamination of personal clothing and skin.[4]
Respiratory Protection Approved mask or respirator (e.g., N95 or higher)To be used in case of insufficient ventilation or potential for aerosolization.[4]

Experimental Protocol: Safe Handling and Disposal

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risks.

Receiving and Storage
  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Handling and Experimentation
  • All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the laboratory area.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[5]

Spill and Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

  • Spill: In the event of a spill, evacuate the area. Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[4] Collect the absorbed material into a tightly closed, labeled container for proper disposal.[4] Prevent the spilled material from entering drains or waterways.[4]

Disposal Plan
  • All waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials, and glassware), must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[1]

Workflow for Safe Handling and Disposal

start Start: Receive Chemical inspect Inspect Container for Damage start->inspect store Store in Cool, Dry, Ventilated Area inspect->store prepare Prepare for Handling in Fume Hood store->prepare don_ppe Don Appropriate PPE prepare->don_ppe handle Conduct Experiment don_ppe->handle spill Spill Occurs handle->spill decontaminate Decontaminate Work Area handle->decontaminate spill_response Follow Spill Procedure spill->spill_response spill_response->decontaminate collect_waste Collect All Waste in Labeled Container decontaminate->collect_waste dispose Dispose of Waste via Licensed Contractor collect_waste->dispose end End dispose->end

References

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Bromo-1-(4-cyclohexylphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(4-cyclohexylphenyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.